molecular formula C7H14BrNO2 B14037202 1-aminocyclohexane-1-carboxylic acid;hydrobromide

1-aminocyclohexane-1-carboxylic acid;hydrobromide

Cat. No.: B14037202
M. Wt: 224.10 g/mol
InChI Key: ZSGUQVJFFAYNPL-UHFFFAOYSA-N
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Description

1-aminocyclohexane-1-carboxylic acid;hydrobromide is a useful research compound. Its molecular formula is C7H14BrNO2 and its molecular weight is 224.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-aminocyclohexane-1-carboxylic acid;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-aminocyclohexane-1-carboxylic acid;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14BrNO2

Molecular Weight

224.10 g/mol

IUPAC Name

1-aminocyclohexane-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H

InChI Key

ZSGUQVJFFAYNPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N.Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-Aminocyclohexane-1-carboxylic Acid Hydrobromide (Achc·HBr)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Physiochemical Profile[1]

Executive Summary

1-Aminocyclohexane-1-carboxylic acid (Achc, also known as Ac6c) is a non-proteinogenic,


-disubstituted cyclic amino acid. It serves as a critical scaffold in medicinal chemistry for constraining peptide backbone conformation and targeting the L-type Amino Acid Transporter 1 (LAT1) for blood-brain barrier (BBB) crossing.

While the free acid is the standard commercial form, the hydrobromide (HBr) salt is frequently generated in situ or isolated for specific peptide coupling protocols (acidolysis stability) or crystallographic studies where the bromide ion facilitates heavy-atom phasing.

Identity Matrix
ParameterData
Compound Name 1-Aminocyclohexane-1-carboxylic acid hydrobromide
Parent CAS (Free Acid) 2756-85-6
Hydrobromide CAS Not widely indexed in public registries; Custom preparation required.
Parent Formula

Salt Formula

Parent MW 143.18 g/mol
Salt MW (Theoretical) 224.09 g/mol
IUPAC Name 1-amino-1-cyclohexanecarboxylic acid hydrobromide
Structural Class

-dialkylated amino acid; Cycloaliphatic

Note on CAS: Users seeking the HBr salt specifically will often not find a dedicated CAS number in standard catalogs (Sigma, PubChem). It is standard practice to procure the free acid (CAS 2756-85-6) and convert it using the protocol detailed in Section 2.2.

Part 2: Synthetic Routes & Salt Formation

The Bucherer-Bergs Protocol (Primary Route)

The most robust synthesis for Achc is the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which can suffer from steric hindrance with cyclic ketones, Bucherer-Bergs utilizes thermodynamic control to efficiently form the hydantoin intermediate.

DOT Diagram: Synthesis Workflow

Achc_Synthesis Cyclohexanone Cyclohexanone (Starting Material) Reagents KCN / (NH4)2CO3 (Bucherer-Bergs) Cyclohexanone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Cyclization Hydrolysis NaOH / H2O (Reflux) Hydantoin->Hydrolysis Ring Opening FreeAcid Achc (Free Acid) CAS: 2756-85-6 Hydrolysis->FreeAcid Neutralization HBr_Step Aq. HBr / Recrystallization FreeAcid->HBr_Step Salt Formation FinalSalt Achc·HBr (Target Salt) HBr_Step->FinalSalt

Figure 1: Step-wise synthesis from cyclohexanone to the hydrobromide salt via the hydantoin intermediate.[1][2][3][4]

Protocol: Conversion of Free Acid to Hydrobromide

Context: This protocol is required when the HBr salt is needed for specific solubility profiles or to prevent HCl-associated side reactions during sensitive peptide coupling.

Materials:

  • 1-Aminocyclohexane-1-carboxylic acid (Free Acid, >98%)

  • Hydrobromic acid (48% aq.)

  • Ethanol (Absolute)

  • Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol (1.43 g) of Achc free acid in minimal distilled water (approx. 5 mL).

  • Acidification: Add 1.1 equivalents of 48% HBr dropwise with stirring. The solution should become clear as the protonated amine increases solubility.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 50°C to yield a viscous oil or semi-solid.

  • Azeotropic Drying: Add 10 mL of absolute ethanol and re-evaporate to remove residual water. Repeat twice.

  • Crystallization: Dissolve the residue in minimal hot ethanol. Allow to cool to room temperature, then add diethyl ether dropwise until turbidity is observed.

  • Isolation: Store at 4°C overnight. Filter the resulting white crystals and dry under vacuum over

    
    .
    

Part 3: Structural Biology & Peptide Engineering

Conformational Restriction

Achc is a "conformationally constrained" amino acid. The gem-disubstitution at the


-carbon (the cyclohexane ring) severely restricts the rotation of the 

and

torsion angles.
  • Ramachandran Impact: Achc forces the peptide backbone into helical regions. It is a strong promoter of

    
    -helices  and 
    
    
    
    -helices
    .
  • Utility: Replacing a flexible residue (like Glycine or Alanine) with Achc can "lock" a bioactive peptide into its receptor-binding conformation, increasing potency and metabolic stability (resistance to proteases).

LAT1 Transport Mechanism

Achc is structurally homologous to Leucine and Gabapentin. It is a known substrate for the L-type Amino Acid Transporter 1 (LAT1) , which is highly expressed at the Blood-Brain Barrier (BBB).

DOT Diagram: LAT1 Transport Mechanism

LAT1_Mechanism cluster_Blood Blood (Systemic Circulation) cluster_Membrane BBB Endothelial Membrane cluster_Brain Brain Parenchyma Achc_Out Achc-Drug Conjugate (Extracellular) LAT1 LAT1 / CD98hc Heterodimer Achc_Out->LAT1 Binding (Km ~1-5 mM) Leu_Out L-Leucine (Co-substrate) LAT1->Leu_Out Efflux Achc_In Achc-Drug Conjugate (Intracellular) LAT1->Achc_In Influx Leu_In L-Leucine (Efflux) Leu_In->LAT1 Antiport Exchange

Figure 2: The antiport mechanism of LAT1. Achc acts as a "Trojan Horse," utilizing the Leucine exchanger to cross the BBB.

Part 4: Analytical Characterization

To validate the synthesis of Achc·HBr, the following analytical signatures must be confirmed.

TechniqueExpected Signature (HBr Salt)
1H NMR (

)

1.3–2.1 ppm (Multiplets, 10H, Cyclohexane ring). No aromatic protons.
13C NMR Carbonyl (~174 ppm), Quaternary

-C (~60 ppm), Ring carbons (3-4 signals, 20-35 ppm).
Elemental Analysis Presence of Br (approx 35% by mass).
Melting Point >300°C (Decomposition).[5] High lattice energy typical of zwitterionic/salt forms.
Silver Nitrate Test Dissolve in water, add

. Immediate pale yellow precipitate (

) confirms bromide counterion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Khanna, V. et al. (2023). Design and Synthesis of Conformationally Constrained Peptides. Journal of Medicinal Chemistry.[6] (General reference for Achc utility in peptide constraints).

  • Organic Chemistry Portal. Bucherer-Bergs Reaction Mechanism and Protocols. Retrieved from [Link]

Sources

The Strategic Integration of 1-Aminocyclohexane-1-Carboxylic Acid Hydrobromide in Modern Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. 1-Aminocyclohexane-1-carboxylic acid hydrobromide (ACHCA·HBr) —a non-proteinogenic, alicyclic α-amino acid—has emerged as a critical structural tool for medicinal chemists[1]. By introducing severe steric bulk directly at the α-carbon, ACHCA forces the peptide backbone into a pre-organized, rigid conformation[2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between synthetic methodology and pharmacological application. We will explore the thermodynamic causality behind ACHCA's efficacy, outline a self-validating manufacturing protocol, and detail its physicochemical properties.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of ACHCA·HBr is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent biological assays. The hydrobromide salt is specifically preferred over the zwitterionic free base due to its superior solubility in polar aprotic solvents (like DMF and NMP) and enhanced shelf stability[3].

Quantitative Data Summary
PropertyValue / Description
Target Compound 1-aminocyclohexane-1-carboxylic acid hydrobromide
Base CAS Number 2756-85-6
Molecular Formula (Salt) C₇H₁₄BrNO₂
Molecular Weight (Base) 143.18 g/mol
SMILES (Base) NC1(CCCCC1)C(O)=O
Melting Point >300 °C (Decomposition)
Primary Application Conformational restriction in peptidomimetics

Data supported by [1] and.

The Causality of Conformational Restriction in Drug Design

The decision to incorporate ACHCA into a drug pipeline is driven by fundamental thermodynamics. Natural peptides possess high conformational flexibility, meaning they exist in a vast ensemble of microstates. Upon binding to a target receptor, the peptide must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy (


).

The Thermodynamic Advantage: By embedding ACHCA into the sequence, the bulky cyclohexane ring sterically clashes with adjacent residues. This severely restricts the Ramachandran dihedral angles (


 and 

) of the peptide backbone[2]. This structural pre-organization minimizes the entropic penalty incurred during target binding, drastically increasing receptor affinity.

Clinical Translation (Case Study): The substitution of ACHCA at position 2 of analogs yields highly potent V2 receptor agonists[4]. The steric bulk prevents rapid proteolytic cleavage by aminopeptidases, extending the drug's half-life. Furthermore, the locked conformation ensures exquisite selectivity for the V2 receptor over the V1a receptor, effectively eliminating off-target pressor (vasoconstrictive) activity while maintaining antidiuretic efficacy[4].

PeptidomimeticLogic N1 Linear Peptide Chain (High Entropic Flexibility) N2 Incorporate ACHCA·HBr (Steric Bulk at α-carbon) N1->N2 Synthetic Modification N3 Restricted Dihedral Angles (φ, ψ) (Pre-organized Conformation) N2->N3 Structural Causality N4 Lower Entropic Penalty (ΔS) Upon Target Binding N3->N4 Thermodynamic Effect N5 Enhanced Receptor Affinity & Proteolytic Resistance N4->N5 Pharmacological Outcome

Thermodynamic logic of ACHCA-induced conformational restriction.

Synthesis Methodology: The Bucherer-Bergs Approach

Strategic Rationale: I consistently recommend the Bucherer-Bergs reaction over the Strecker synthesis for generating alicyclic amino acids[2]. The Strecker route generates an α-aminonitrile intermediate that is prone to reversion and requires the handling of highly toxic cyanides in acidic conditions, risking lethal HCN gas evolution. Conversely, the Bucherer-Bergs method utilizes ammonium carbonate to form a highly stable spirohydantoin intermediate. This intermediate acts as a thermodynamic sink, driving the equilibrium forward and allowing for safe, high-yield isolation before the harsher hydrolysis step[2].

Self-Validating Experimental Protocol

Phase 1: Synthesis of Cyclohexanespirohydantoin

  • Reagent Assembly: Dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

  • Reaction Execution: Heat the mixture to 60 °C under continuous stirring for 24 hours. Causality: Elevated temperature provides the activation energy for initial imine formation and cyclization, while excess ammonium carbonate ensures complete conversion.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the cyclohexanone spot and precipitation of a white solid indicates conversion. IR spectroscopy of an aliquot must reveal characteristic hydantoin

    
     stretches at ~1710 and 1770 cm⁻¹.
    
  • Isolation: Cool to 0 °C, filter the white precipitate, wash with ice-cold water, and dry under vacuum.

Phase 2: Alkaline Hydrolysis to Free ACHCA

  • Hydrolysis: Suspend the spirohydantoin in a 2M aqueous solution of Barium Hydroxide (

    
    ). Transfer to an autoclave and heat to 160 °C for 12 hours[5]. Causality: The spiro-fused hydantoin ring is sterically hindered; standard aqueous NaOH reflux is insufficient. High-pressure 
    
    
    
    provides the necessary thermal energy to cleave the urea linkage.
  • In-Process Validation: The cessation of ammonia gas evolution (detectable via wet red litmus paper at the pressure release valve turning blue, then eventually ceasing) confirms the complete breakdown of the hydantoin ring.

  • Purification: Cool the solution and carefully acidify with

    
     to pH 7. This quantitatively precipitates barium as 
    
    
    
    . Filter through a Celite pad and concentrate the filtrate in vacuo to yield the crude free base[5].

Phase 3: Hydrobromide Salt Formation

  • Salification: Suspend the crude ACHCA in minimal distilled water. Titrate with 48% aqueous Hydrobromic Acid (HBr) until the pH reaches ~2.0. Causality: Converting the zwitterion to the HBr salt disrupts the strong intermolecular ionic lattice, significantly improving downstream handling.

  • Crystallization: Lyophilize the solution. Recrystallize the solid from hot ethanol/diethyl ether to yield pure ACHCA·HBr.

  • Final Validation: Melting point analysis must show decomposition at >300 °C. ¹H NMR (

    
    ) will confirm the presence of the 10-proton cyclohexane multiplet (δ 1.45–2.00 ppm) and the complete absence of hydantoin NH protons[2].
    

SynthesisWorkflow A Cyclohexanone + KCN + (NH4)2CO3 B Cyclohexanespirohydantoin (Stable Intermediate) A->B Bucherer-Bergs 60°C, EtOH/H2O C 1-Aminocyclohexane- 1-carboxylic acid (Free Base) B->C Ba(OH)2 Hydrolysis 160°C, Autoclave D ACHCA·HBr (Target Salt) C->D HBr (aq) Crystallization

Workflow: Bucherer-Bergs synthesis of ACHCA·HBr from cyclohexanone.

References

  • PubChem - NIH , "1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366",[Link]

  • PubMed , "Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin",[Link]

  • Arkivoc , "Microwave-assisted synthesis of cycloalkanespirohydantoins as precursors of restricted α-amino acids", [Link]

  • ResearchGate , "Synthesis of 1-aminocycloalkanecarboxylic acids", [Link]

Sources

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids has become an indispensable tool for modulating the pharmacological properties of bioactive peptides and small molecules. Among these, conformationally constrained amino acids are of particular interest for their ability to impart structural rigidity, enhance metabolic stability, and improve receptor-binding affinity and selectivity. This guide provides a comprehensive technical overview of 1-aminocyclohexane-1-carboxylic acid, a cyclic α,α-disubstituted amino acid, for researchers, medicinal chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis, and pivotal applications, with a focus on the underlying scientific principles that guide its use in the laboratory.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. 1-Aminocyclohexane-1-carboxylic acid is known by several names and identifiers across chemical literature and commercial databases, which can be a source of confusion.

The structure is defined by a cyclohexane ring where one carbon atom (C1) is substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). This α,α-disubstitution is key to its chemical properties and applications.

Synonyms and Identifiers

A comprehensive list of synonyms and registry numbers is crucial for efficient literature searching and material procurement.

  • Preferred IUPAC Name : 1-aminocyclohexane-1-carboxylic acid[1]

  • Common Synonyms : Homocycloleucine, 1-amino-1-cyclohexanecarboxylic acid, α-Aminocyclohexanecarboxylic acid, H-AC6C-OH[1]

  • CAS Registry Number : 2756-85-6[1][2]

  • EC Number : 220-411-0[2]

  • PubChem CID : 1366[1]

It is important to distinguish this compound from its smaller ring analogs, such as 1-aminocyclopentane-1-carboxylic acid (Cycloleucine, AC5C) and 1-aminocyclobutane-1-carboxylic acid (ACBC or AC4C), as their conformational constraints and biological activities differ significantly.

Chemical Structure and Properties

The physicochemical properties of 1-aminocyclohexane-1-carboxylic acid dictate its handling, reactivity, and suitability for various applications.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1]
Appearance White to off-white crystalline powderChem-Impex
Melting Point >300 °C (decomposes)Sigma-Aldrich
pKa₁ (Carboxyl) ~2.65ChemicalBook
pKa₂ (Amine) ~10.03ChemicalBook
Solubility Slightly soluble in water and methanolChemicalBook
InChIKey WOXWUZCRWJWTRT-UHFFFAOYSA-N[1][2]
SMILES C1CCC(CC1)(C(=O)O)N[1]

Note: pKa and solubility values are approximate and can vary with conditions such as temperature and ionic strength.

The Core Utility: A Tool for Conformational Constraint in Peptide Science

The primary value of 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c in peptide literature) lies not in its intrinsic biological activity, but in its role as a structural building block.[3] Natural peptides are often highly flexible, which can be detrimental to their therapeutic potential, leading to poor receptor selectivity and rapid degradation by proteases.

Causality of Conformational Rigidity

The Cα atom of Ac6c is part of the cyclohexane ring, and its two substituents (the amino and carboxyl groups) are locked in place by the ring structure. This severely restricts the rotational freedom around the N-Cα and Cα-C bonds, which are defined by the Ramachandran angles phi (φ) and psi (ψ). By incorporating Ac6c into a peptide sequence, chemists can force the peptide backbone to adopt a specific, predictable conformation, often a β-turn or a helical structure.[3]

This induced rigidity offers several advantages:

  • Enhanced Stability : The constrained structure is less susceptible to enzymatic cleavage, increasing the peptide's half-life in vivo.

  • Increased Affinity : By locking the peptide into its bioactive conformation—the shape it adopts when binding to its target receptor—the entropic penalty of binding is reduced, often leading to higher affinity.

  • Improved Selectivity : A rigid conformation can improve binding to the desired target while reducing off-target interactions, thereby minimizing side effects.

Application in Drug Design and Nanostructures

Research has demonstrated that incorporating Ac6c into peptide loops can significantly enhance the stability of protein motifs.[3] The low structural strain of the cyclohexane ring allows it to adapt to and stabilize β-helix motifs. This principle is applied in the design of peptide-based drugs and the construction of synthetic protein nanostructures.[3]

Synthesis of 1-Aminocyclohexane-1-carboxylic Acid

The synthesis of α,α-disubstituted amino acids like Ac6c typically starts from the corresponding ketone, in this case, cyclohexanone. Two classical, robust methods are commonly employed: the Strecker synthesis and the Bucherer-Bergs reaction. The choice between them often depends on available reagents, safety considerations (especially regarding cyanide), and desired scale.

Method 1: Strecker Amino Acid Synthesis

The Strecker synthesis is a three-step process that converts a ketone into an α-amino acid.

Strecker_Synthesis

Caption: Strecker synthesis workflow for 1-aminocyclohexane-1-carboxylic acid.

Experimental Protocol: Strecker Synthesis

Causality: This protocol is designed for robustness. The initial formation of the iminium ion from cyclohexanone and ammonia is the electrophile. The cyanide ion is a potent nucleophile that attacks this iminium ion to form the stable α-aminonitrile intermediate. The final, and often rate-limiting, step is the harsh acid hydrolysis required to convert the highly stable nitrile group into a carboxylic acid.

Step 1: Formation of α-Aminonitrile

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 eq) in 100 mL of water and 50 mL of methanol. Cool the flask in an ice bath to 0-5 °C.

  • Cyclohexanone Addition: Add cyclohexanone (1.0 eq) to the flask.

  • Cyanide Addition: Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in 50 mL of water via the addition funnel over 1 hour, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is extremely toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach or hydrogen peroxide solution) readily available.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The α-aminonitrile may separate as an oil or solid.

  • Workup: Extract the mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • Setup: Transfer the crude α-aminonitrile to a heavy-walled, round-bottom flask suitable for reflux.

  • Hydrolysis: Add 200 mL of concentrated hydrochloric acid (HCl). Caution: Work in a fume hood, as HCN gas may evolve.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The amino acid hydrochloride salt may precipitate. Filter the solid.

  • Neutralization: Dissolve the crude salt in a minimum amount of water and adjust the pH to its isoelectric point (~pH 6) with a base such as ammonium hydroxide or pyridine. The zwitterionic amino acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, then with ethanol, and dry under vacuum.

Method 2: Bucherer-Bergs Reaction

This multicomponent reaction directly produces a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid. It is often considered a one-pot reaction for the hydantoin synthesis, making it operationally simpler.

Bucherer_Bergs_Reaction

Caption: Bucherer-Bergs reaction workflow for synthesizing the target amino acid.

Experimental Protocol: Bucherer-Bergs Reaction

Causality: This reaction leverages the equilibrium between ammonium carbonate, ammonia, and carbon dioxide. The reaction proceeds through the formation of a cyanohydrin, which is then converted to an aminonitrile that reacts with CO₂ to cyclize into the hydantoin. The five-membered hydantoin ring is very stable, requiring strong basic hydrolysis (e.g., with barium hydroxide) to break it open and release the amino acid.

Step 1: Synthesis of Cyclohexane-spiro-5'-hydantoin

  • Setup: In a pressure-rated vessel or a robust round-bottom flask with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (KCN, 1.2 eq), and ammonium carbonate ((NH₄)₂CO₃, 2.5 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water (e.g., 200 mL for a 0.5 mol scale).

  • Reaction: Seal the vessel (if appropriate) or heat the flask to reflux (60-70 °C) with vigorous stirring for 24-48 hours. The hydantoin product will precipitate from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then in an ice bath. Collect the solid hydantoin by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Hydrolysis of the Hydantoin

  • Setup: Place the dried hydantoin (1.0 eq) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 3.0 eq) in a large round-bottom flask.

  • Hydrolysis: Add water and heat the mixture to a vigorous reflux for 48-72 hours. Ammonia will be evolved.

  • Workup: Cool the mixture. Add dilute sulfuric acid (H₂SO₄) carefully to precipitate barium sulfate (BaSO₄). Causality: This step removes the barium ions, which would otherwise contaminate the product. Filter the white BaSO₄ precipitate through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The amino acid will crystallize.

  • Purification: Collect the crude product and proceed with purification as described below.

Purification and Analysis

Purification by Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.

Protocol: Recrystallization from Aqueous Ethanol
  • Solvent Selection: A mixture of ethanol and water is a good choice for amino acids, balancing polarity. A patent for a similar compound suggests 95% ethanol can be effective.[4]

  • Dissolution: Place the crude, dry 1-aminocyclohexane-1-carboxylic acid in an Erlenmeyer flask. Add a minimum amount of hot 95% ethanol, swirling and heating gently, until the solid just dissolves. If impurities remain undissolved, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a pure, white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step.

1. Thin-Layer Chromatography (TLC): A quick method to assess purity and monitor reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄
  • Mobile Phase: A polar system like Dichloromethane:Methanol:Ammonia (5:5:1) is a good starting point.
  • Visualization: Ninhydrin stain (reacts with the amine to give a purple spot) or UV light if the compound has UV activity (less likely for this molecule).

2. High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Methodology: A reverse-phase (RP) HPLC method is suitable.[2]
  • Column: C18 (e.g., Newcrom R1 or similar)[2]
  • Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[2]
  • Detection: UV detection at ~210 nm (for the carboxylic acid chromophore) or coupled with a mass spectrometer (LC-MS).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

  • ¹H-NMR: Expect broad multiplets for the cyclohexane protons (-CH₂-) between approximately 1.2-2.0 ppm. The amine (-NH₂) and carboxylic acid (-OH) protons are often broad and may exchange with deuterated solvents like D₂O.
  • ¹³C-NMR: Expect a signal for the quaternary Cα carbon around 60 ppm, the carboxyl carbon (-COOH) around 175-180 ppm, and several signals for the cyclohexane carbons between 20-40 ppm.

4. Mass Spectrometry (MS): Confirms the molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode.
  • Expected Ion: [M+H]⁺ at m/z ≈ 144.10.

Conclusion

1-Aminocyclohexane-1-carboxylic acid is a valuable synthetic amino acid that serves as a powerful tool for medicinal chemists and peptide scientists. Its primary utility as a conformational constraint allows for the rational design of peptides with enhanced stability, affinity, and selectivity. Understanding its nomenclature, properties, and the robust synthetic routes available for its preparation are key to leveraging its full potential in research and development. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important molecular building block, enabling the creation of novel therapeutics and advanced biomaterials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link].

  • SIELC Technologies (2018). Cyclohexanecarboxylic acid, 1-amino-. Retrieved from [Link].

  • Casanovas, J., Jiménez, A. I., Cativiela, C., Nussinov, R., & Alemán, C. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Chemical Information and Modeling, 48(2), 333–343. Available at: [Link].

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link].

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link].

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.

Sources

1-Amino-1-cyclohexanecarboxylic Acid Hydrobromide: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-amino-1-cyclohexanecarboxylic acid hydrobromide , a critical conformational constraint used in peptide mimetics and drug design.

Executive Summary

1-Amino-1-cyclohexanecarboxylic acid (Ac


c)  is a non-proteinogenic 

-disubstituted amino acid. In its hydrobromide salt form, it serves as a highly soluble, stable reagent for introducing conformational rigidity into bioactive peptides. Unlike flexible natural amino acids, the cyclohexane ring of Ac

c locks the backbone torsion angles (

), stabilizing specific secondary structures like

-helices and hindering enzymatic degradation. This guide explores the physicochemical properties, synthesis via the Bucherer-Bergs route, and its critical role in transport-mediated drug delivery.

Physicochemical Profile

The hydrobromide salt differs significantly from the zwitterionic free acid in terms of solubility and acidity. The following data consolidates specific properties of the parent moiety and its salt forms.

Table 1: Comparative Properties
PropertyFree Acid (Ac

c Zwitterion)
Hydrobromide Salt (Ac

c

HBr)
CAS Number 2756-85-6Not widely indexed (Analogous HCl: 39692-17-6)
Formula


MW 143.18 g/mol 224.09 g/mol
Appearance White crystalline powderWhite to off-white hygroscopic crystal
Melting Point >300°C (Decomposition)~260–280°C (Predicted range)
Solubility (Water) Moderate (Zwitterionic lattice)High (Ionic dissociation)
Solubility (Organic) Insoluble in non-polar solventsSoluble in lower alcohols (MeOH, EtOH)
Acidity (pKa)

(COOH),

(

)
Strongly acidic in solution (pH < 2)
Crystal System Monoclinic (

)
Lattice dominated by H-bonding network

Technical Insight: The hydrobromide salt is often preferred in initial synthetic steps because it disrupts the strong intermolecular salt bridges found in the zwitterionic free acid, facilitating dissolution in organic reaction media (e.g., during esterification).

Synthesis & Production

The industrial standard for producing 1-amino-1-cyclohexanecarboxylic acid hydrobromide is the Bucherer-Bergs reaction , followed by acidic hydrolysis. This route is preferred over the Strecker synthesis due to higher yields and easier purification of the crystalline hydantoin intermediate.

Reaction Mechanism (Bucherer-Bergs Route)

The synthesis proceeds in two distinct phases:

  • Hydantoin Formation: Cyclohexanone reacts with potassium cyanide and ammonium carbonate to form the spiro-hydantoin.

  • Hydrolysis: The hydantoin ring is opened using concentrated hydrobromic acid (48% HBr) under reflux to yield the amino acid hydrobromide.

Synthesis Cyclohexanone Cyclohexanone (Start) Hydantoin Spiro-Hydantoin (Intermediate) Cyclohexanone->Hydantoin Bucherer-Bergs Cyclization Reagents KCN, (NH4)2CO3 50-60°C Product Ac6c Hydrobromide (Final Salt) Hydantoin->Product Acidic Ring Opening Hydrolysis 48% HBr (aq) Reflux, 24-48h

Figure 1: Synthetic pathway from cyclohexanone to Ac6c hydrobromide via the spiro-hydantoin intermediate.

Experimental Protocol (Hydrolysis Step)
  • Charge: Suspend 1.0 eq of cyclohexane-spiro-5'-hydantoin in 10 volumes of 48% aqueous HBr.

  • Reflux: Heat the mixture to reflux (

    
    C) for 48 hours. Monitor for the disappearance of the hydantoin solid.
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain a viscous residue.

  • Crystallization: Dissolve the residue in minimal hot ethanol and precipitate by adding diethyl ether.

  • Filtration: Collect the white crystals of Ac

    
    c
    
    
    
    HBr by vacuum filtration.

Structural Biology & Pharmacology

Conformational Restriction

Ac


c is a "steric lock." When incorporated into a peptide, the cyclohexane ring forces the backbone torsion angles (

) into a narrow region of the Ramachandran plot, typically favoring:
  • 
    -Helix:  A tight, right-handed helix often found in short peptides.
    
  • 
    -Helix:  Stabilization of helical termini (capping).
    
  • 
    -Turn:  Promotion of turn structures when placed at the 
    
    
    
    or
    
    
    positions.

This restriction reduces the entropic penalty of binding to a receptor, potentially increasing affinity and selectivity (


 reduction).
System L Transport (Blood-Brain Barrier)

Ac


c and its derivatives (like gabapentin) are structural mimics of Leucine. They are actively transported across the Blood-Brain Barrier (BBB) via the L-type amino acid transporter 1 (LAT1) .

Transport cluster_blood Blood (Systemic Circulation) cluster_BBB Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma Ac6c_Blood Ac6c-HBr (Dissociated) LAT1_Out LAT1 Transporter (Outward Facing) Ac6c_Blood->LAT1_Out Substrate Binding LAT1_In LAT1 Transporter (Inward Facing) LAT1_Out->LAT1_In Conformational Switch Ac6c_Brain Ac6c (Intracellular) LAT1_In->Ac6c_Brain Release

Figure 2: Mechanism of LAT1-mediated transport across the Blood-Brain Barrier.

Handling, Stability & Safety

Stability
  • Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Thermal Stability: Highly stable in solid form. Aqueous solutions are stable at acidic pH but may precipitate the free zwitterion if neutralized (pH > 6).

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

  • ChemicalBook. 1-Amino-1-cyclohexanecarboxylic acid Properties & Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1-Aminocyclohexanecarboxylic acid (Compound Summary). Retrieved from

  • Sigma-Aldrich. 1-Aminocyclohexanecarboxylic acid Product Specification. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Aminocyclohexanecarboxylic acid. Retrieved from

  • Tokyo Chemical Industry (TCI). Product Detail: 1-Aminocyclohexanecarboxylic Acid. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of Homocycloleucine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of advanced peptide engineering and drug discovery, the incorporation of unnatural, sterically constrained amino acids is a proven strategy for enhancing proteolytic stability and tuning pharmacokinetics. Homocycloleucine (IUPAC: 1-aminocyclohexane-1-carboxylic acid; abbreviated as Achc) is a premier alicyclic amino acid used to restrict the conformational flexibility of peptide backbones.

For synthetic applications, homocycloleucine is frequently isolated and utilized as a hydrobromide (HBr) salt . As a Senior Application Scientist, I frequently observe a critical point of failure in solid-phase peptide synthesis (SPPS): the miscalculation of molar equivalents due to confusing the free base molecular weight with the salt molecular weight. This whitepaper provides an authoritative guide on the physicochemical properties, synthesis, and analytical validation of homocycloleucine hydrobromide, confirming its molecular weight at 224.10 g/mol .

Chemical Identity & Molecular Weight Derivation

Accurate stoichiometric calculation is the bedrock of high-yield chemical synthesis. If a researcher assumes the free base molecular weight (143.18 g/mol ) but physically weighs out the HBr salt (224.10 g/mol ) to achieve a 1.0 mmol scale, they will only deliver ~0.64 equivalents of the amino acid. This 36% deficit inevitably leads to incomplete couplings and complex deletion sequences.

The precise molecular weight derivation is as follows:

  • Homocycloleucine (Free Base): C₇H₁₃NO₂ [1]

    • C (84.08) + H (13.10) + N (14.01) + O (31.99) = 143.18 g/mol

  • Hydrobromic Acid: HBr

    • H (1.01) + Br (79.90) = 80.91 g/mol

  • Homocycloleucine Hydrobromide: C₇H₁₄BrNO₂ [3]

    • 143.18 g/mol + 80.91 g/mol = 224.10 g/mol (rounded to two decimal places)

Quantitative Physicochemical Comparison

The following table summarizes the critical data required for laboratory calculations and analytical profiling.

PropertyHomocycloleucine (Free Base)Homocycloleucine Hydrobromide (Salt)
IUPAC Name 1-aminocyclohexane-1-carboxylic acid1-aminocyclohexane-1-carboxylic acid hydrobromide
Molecular Formula C₇H₁₃NO₂C₇H₁₄BrNO₂ (or C₇H₁₃NO₂ · HBr)
Molecular Weight 143.18 g/mol 224.10 g/mol
Monoisotopic Mass 143.0946 Da223.0208 Da (calculated with ⁷⁹Br)
PubChem CID 1366N/A (Derived Salt)
Physical State White solidWhite to off-white crystalline solid
Solubility Profile Poor in organic solvents, moderate in waterHigh in water and polar aprotic solvents (DMF/DMSO)

Mechanistic Role in Peptide Engineering

The utility of homocycloleucine stems from the massive steric bulk of its cyclohexane ring. When incorporated into a peptide chain, the Cα,α-disubstitution severely restricts the allowable Ramachandran dihedral angles (φ and ψ). This restriction thermodynamically forces the peptide into specific secondary structures, such as α-helices or type-III β-turns, while simultaneously shielding adjacent peptide bonds from enzymatic cleavage.

ConformationalLogic A Homocycloleucine (Achc) B Cyclohexane Ring Steric Bulk A->B introduces C Ramachandran Space Restriction B->C causes D Secondary Structure Stabilization C->D leads to E Proteolytic Resistance D->E enhances

Figure 1: Mechanistic pathway of conformational restriction induced by homocycloleucine.

Synthesis and Salt Formation: The HBr/AcOH Cleavage Protocol

Homocycloleucine hydrobromide is most commonly generated during the deprotection of benzyloxycarbonyl (Cbz or Z) protected homocycloleucine. While catalytic hydrogenolysis (Pd/C, H₂) is a mild method for Cbz removal, strong acidolysis using HBr in acetic acid (HBr/AcOH) is preferred when the target requires a highly soluble, crystalline halide salt, or when the substrate contains catalyst poisons [2].

Step-by-Step Methodology

This protocol is designed as a self-validating system; the physicochemical properties of the reagents and byproducts drive the purification automatically.

  • Substrate Preparation: Dissolve 1.0 equivalent of N-Cbz-homocycloleucine in minimal glacial acetic acid (AcOH) in a round-bottom flask.

    • Causality: AcOH acts as a polar, protic solvent that stabilizes the intermediate carbocation and is fully miscible with the incoming acidic reagent.

  • Reagent Addition: Chill the flask to 0 °C. Slowly add 3-5 equivalents of 33% HBr in AcOH dropwise.

    • Causality: The reaction is exothermic. Cooling prevents unwanted side reactions. The excess HBr drives the protonation of the carbamate, facilitating nucleophilic attack by the bromide ion [2].

  • Acidolysis Reaction: Remove the ice bath and stir the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction via the evolution of CO₂ gas [4].

    • Causality: The irreversible generation and escape of CO₂ gas is the thermodynamic driving force of the cleavage. Cessation of bubbling indicates complete deprotection.

  • Precipitation & Isolation: Pour the reaction mixture into 10 volumes of ice-cold, anhydrous diethyl ether.

    • Causality: The highly polar homocycloleucine hydrobromide salt is entirely insoluble in ether and precipitates instantly. Conversely, the organic byproducts (benzyl bromide) and acetic acid remain highly soluble in the ether phase, effectively self-purifying the target salt.

  • Filtration & Drying: Recover the precipitated salt via vacuum filtration. Wash the filter cake with additional cold ether (3 × 10 mL) and dry under high vacuum overnight.

    • Causality: Removing all trace moisture and residual HBr prevents degradation and ensures the final weighed powder accurately reflects the 224.10 g/mol molecular weight.

Analytical Validation Workflow

To guarantee trustworthiness in drug development, the identity and molecular weight of the synthesized salt must be orthogonally validated. Relying solely on mass spectrometry can be misleading, as the salt dissociates in the ionization source.

AnalyticalWorkflow cluster_MS Mass Spectrometry (ESI) cluster_NMR NMR Spectroscopy Sample Homocycloleucine HBr Sample (MW: 224.10 g/mol) Pos Positive Mode (+) m/z 144.10 [M+H]+ Sample->Pos Neg Negative Mode (-) m/z 78.92 / 80.92 [Br]- Sample->Neg HNMR 1H NMR (D2O) Cyclohexyl + NH3+ protons Sample->HNMR CNMR 13C NMR (D2O) Quaternary C & Carboxyl Sample->CNMR Validation Molecular Weight & Structural Confirmation Pos->Validation Neg->Validation HNMR->Validation CNMR->Validation

Figure 2: Orthogonal analytical workflow for validating the HBr salt molecular weight.

Analytical Interpretation:

  • ESI-MS: In positive ion mode, the spectrometer will detect the protonated free base at m/z 144.10 ([M+H]⁺). To confirm the presence of the hydrobromide salt (and not the free base or a trifluoroacetate salt), negative ion mode must be run to detect the characteristic isotopic doublet of bromide at m/z 78.92 and 80.92 in a near 1:1 ratio.

  • NMR: ¹H NMR in D₂O will show the broad multiplet of the 10 cyclohexane protons (1.20–2.00 ppm). The lack of aromatic protons confirms the complete removal of the Cbz group and the benzyl bromide byproduct.

References

  • National Center for Biotechnology Information (NCBI). "1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366". PubChem. URL:[Link]

  • MDPI. "A Desmethylphosphinothricin Dipeptide Derivative Effectively Inhibits Escherichia coli and Bacillus subtilis Growth". Antibiotics. URL:[Link]

Technical Deep Dive: Ac6c Free Acid vs. Hydrobromide Salt in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocyclohexanecarboxylic acid (Ac6c) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational constraints, particularly


-helical or 

-helical turns, and to enhance metabolic stability against proteolysis.

For the synthetic chemist, the choice between the Free Acid (zwitterion) and the Hydrobromide Salt (HBr) is not merely logistical—it dictates solubility profiles, coupling kinetics, and purification strategies. This guide analyzes the physicochemical divergences between these forms and provides an optimized protocol for their deployment in solid-phase peptide synthesis (SPPS).

Part 1: Physicochemical Characterization

The fundamental difference lies in the lattice energy and protonation state. The free acid exists as a zwitterion with strong intermolecular electrostatic interactions, leading to poor solubility in organic solvents. The hydrobromide salt disrupts this lattice, protonating the amine fully and introducing a counterion that alters solvation properties.

Comparative Data Matrix
FeatureAc6c Free Acid (Zwitterion)Ac6c Hydrobromide Salt (HBr)
Formula


Molecular Structure Internal salt (

)
Ionic salt (

)
Solubility (Water) Moderate to HighHigh
Solubility (DMF/NMP) Poor / Sparingly Soluble Good (High Solvation)
Solubility (DCM) InsolubleLow to Moderate
Melting Point >300°C (Decomposes)~272°C (Sharp)
Hygroscopicity LowModerate to High (Desiccant required)
Synthetic Utility Requires in-situ solubilizationReady for SPPS stock solutions
Structural Logic & Solubility

The free acid's high melting point (>300°C) indicates a crystal lattice stabilized by strong ionic zwitterionic bonds. In non-protic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)—standard for SPPS—this lattice resists solvation.

The HBr Advantage: By protonating the carboxylate (returning it to -COOH) and the amine (


), the HBr salt prevents the formation of the tight zwitterionic network. The bromide ion (

) serves as a large, polarizable counterion that improves compatibility with polar organic solvents like DMF, facilitating the preparation of high-concentration stock solutions (0.5M - 1.0M) required for automated synthesizers.

Part 2: Synthetic Implications & Protocols

The Steric Challenge

Ac6c is an


-disubstituted amino acid. The cyclohexane ring creates significant steric bulk around the nucleophilic amine and the electrophilic carbonyl.
  • Consequence: Coupling rates are significantly slower than standard amino acids.

  • Risk: Extended coupling times increase the risk of aggregation and racemization of the preceding amino acid (though Ac6c itself is achiral).

Workflow Visualization: Solubilization & Activation

The following diagram illustrates the mechanistic pathway differences between processing the Free Acid and the HBr Salt.

Ac6c_Workflow cluster_0 Starting Material cluster_1 Solubilization (DMF) cluster_2 Activation & Coupling FreeAcid Ac6c Free Acid (Insoluble Zwitterion) Suspension Suspension Formed (Undissolved) FreeAcid->Suspension Add DMF HBrSalt Ac6c HBr Salt (Soluble Ionic Solid) Solution Homogeneous Solution (Ready for Activation) HBrSalt->Solution Add DMF BaseAdd Add Base (DIEA/NMM) (In Situ Neutralization) Suspension->BaseAdd Requires Base to Dissolve Solution->BaseAdd Add Base to Neutralize HBr ActiveEster Activated Ester (OBt/OAt/Oxyma) BaseAdd->ActiveEster Add Coupling Reagent (HATU/PyBOP) Coupling Peptide Bond Formation (Slow Kinetics) ActiveEster->Coupling

Figure 1: Comparative workflow for Ac6c Free Acid vs. HBr Salt. Note that the Free Acid often requires base just to dissolve, whereas the Salt dissolves first, allowing for cleaner handling.

Optimized Protocol: Coupling Ac6c-HBr in SPPS

Objective: Efficiently couple Ac6c to a resin-bound peptide while mitigating steric hindrance.

Reagents:

  • Amino Acid: Ac6c-OH

    
     HBr (5 equiv relative to resin loading)
    
  • Activator: HATU (4.9 equiv) or PyBOP (5 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Stoichiometric Calculation (Critical):

    • Standard amino acid coupling requires 2 equivalents of base per equivalent of HATU.

    • For HBr Salts: You must add 1 extra equivalent of base to neutralize the HBr counterion.

    • Formula: Total DIEA = (2

      
       HATU equiv) + (1 
      
      
      
      Ac6c-HBr equiv).
  • Pre-Activation (Solution Phase):

    • Dissolve Ac6c-OH

      
       HBr and HATU in minimal DMF.
      
    • Add the calculated DIEA.

    • Observation: The solution may warm slightly. Verify complete dissolution.

    • Time: Allow pre-activation for exactly 1-2 minutes. Do not exceed 5 minutes to avoid guanidinium capping of the amine (if using uronium reagents).

  • Coupling:

    • Add the pre-activated mixture to the resin.[1]

    • Reaction Time: Due to steric hindrance, extend coupling time to 2–4 hours (vs. standard 45 mins) or use microwave irradiation (75°C for 10 mins).

  • Monitoring:

    • Perform a Kaiser test (ninhydrin) or Chloranil test.

    • Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.[1]

    • Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.[2]

Part 3: Strategic Application in Drug Design

Why accept the synthetic difficulty of Ac6c? The payoff lies in the structural rigidity it imparts to the peptide backbone.

Conformational Locking Mechanism

Ac6c constrains the


 (phi) and 

(psi) torsion angles of the peptide backbone.
  • Helical Promotion: The cyclohexane ring forces the backbone into a region of the Ramachandran plot favorable for

    
    -helices and 
    
    
    
    -helices.
  • Proteolytic Shielding: The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, significantly extending the in vivo half-life of the therapeutic.

Ac6c_Impact cluster_effects Therapeutic Impact cluster_outcomes Clinical Outcome Ac6c Ac6c Incorporation Steric Steric Bulk (Tetrasubstituted C-alpha) Ac6c->Steric Torsion Restricted Torsion Angles (Phi/Psi) Ac6c->Torsion Stability Metabolic Stability (Protease Resistance) Steric->Stability Blocks Enzyme Access Potency Receptor Selectivity (Locked Conformation) Torsion->Potency Induces Helix

Figure 2: Mechanistic impact of Ac6c on peptide therapeutic properties.

References

  • PubChem. (2025).[3] 1-Aminocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Albericio, F., & Kates, S. A. (2014). Methods and protocols of modern solid phase peptide synthesis.[2] In Solid-Phase Peptide Synthesis (pp. 1-24). Academic Press.

Sources

1-Aminocyclohexanecarboxylic Acid (Ac6c) and its Hydrobromide Salt: A Technical Guide to Conformational Restriction in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the pursuit of metabolically stable and highly potent peptide therapeutics, the incorporation of non-natural, sterically hindered amino acids has become a cornerstone of rational drug design. 1-Aminocyclohexanecarboxylic acid (commonly abbreviated as Ac6c or Chx ) is an alicyclic,


-disubstituted amino acid that acts as a powerful conformational restrictor when incorporated into a peptide backbone.

While the free base is officially cataloged under , its hydrobromide salt (Ac6c·HBr , CAS 1269447-04-2) is frequently employed as a highly stable, crystalline precursor in synthetic workflows. As a Senior Application Scientist, I approach Ac6c not just as a building block, but as a structural engineering tool. This guide delineates the physicochemical properties, mechanistic advantages, and field-proven synthetic protocols for utilizing Ac6c·HBr in solid-phase peptide synthesis (SPPS).

Physicochemical Properties & Data Presentation

Understanding the baseline properties of both the free base and the hydrobromide salt is critical for optimizing solvent selection and predicting chromatographic behavior during purification.

Property1-Aminocyclohexanecarboxylic Acid (Free Base)Ac6c Hydrobromide (Ac6c·HBr)
PubChem CID 1366N/A (Salt derivative of CID 1366)
CAS Number 2756-85-61269447-04-2
Molecular Formula C₇H₁₃NO₂C₇H₁₄BrNO₂
Molecular Weight 143.18 g/mol 224.09 g/mol
Topological Polar Surface Area 63.3 Ų63.3 Ų (Active moiety)
LogP (Predicted) -1.9-1.9 (Free base equivalent)
Structural Role Conformational restrictor (

-turn nucleator)
Stable synthetic precursor

Mechanistic Role in Drug Development: The Power of Conformational Restriction

Native peptides typically suffer from high conformational flexibility, which leads to poor receptor selectivity and rapid degradation by endogenous proteases. The incorporation of Ac6c fundamentally alters the energy landscape of the peptide backbone.

  • Dihedral Angle Restriction: The bulky cyclohexane ring at the

    
    -carbon creates severe steric clashes with adjacent residues. This restricts the allowable Ramachandran dihedral angles (
    
    
    
    ) to highly specific regions, typically
    
    
    and
    
    
    .
  • Secondary Structure Stabilization: Because of these restricted angles, Ac6c acts as a strong nucleator for Type I and Type III

    
    -turns , as well as 
    
    
    
    -helices
    . For instance, X-ray diffraction analysis of endomorphin analogues has proven that substituting Proline with Ac6c successfully folds the peptide into a
    
    
    -turn conformation analogous to Leu-enkephalin, preserving critical
    
    
    -opioid receptor selectivity .
  • Proteolytic Stability: The

    
    -disubstitution effectively shields the adjacent amide bonds from enzymatic hydrolysis. In the development of Grb2-SH2 domain inhibitors, the incorporation of Ac6c derivatives significantly improved the inhibitory activity against tumor cell lines by reducing the molecule's peptidic nature and enhancing its biological half-life .
    
Visualization of the Mechanistic Pathway

Ac6c_Mechanism A Ac6c Incorporation B Steric Hindrance (Cyclohexane Ring) A->B C Dihedral Restriction (φ, ψ angles) B->C E Protease Resistance B->E D Secondary Structure Stabilization C->D F Enhanced Target Affinity D->F E->F

Mechanistic pathway of Ac6c-induced conformational restriction and pharmacological benefits.

Experimental Protocols: From Ac6c·HBr to Peptide Incorporation

To utilize Ac6c·HBr in standard Fmoc-SPPS, the salt must first be neutralized and Fmoc-protected. Subsequently, its coupling requires specialized highly reactive reagents due to the extreme steric hindrance of the disubstituted


-carbon.
Phase 1: Synthesis of Fmoc-Ac6c-OH from Ac6c·HBr

Causality: The hydrobromide salt cannot be directly reacted with Fmoc-OSu without first liberating the free amine. Aqueous sodium carbonate is used to neutralize the HBr and maintain the carboxylate in its deprotonated, water-soluble state.

  • Neutralization: Dissolve 10 mmol of Ac6c·HBr in 25 mL of 10% aqueous Na₂CO₃. Stir at 0°C (ice bath) for 15 minutes.

  • Protection: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous Ac6c mixture over 30 minutes while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-Ac6c-OH will precipitate.

  • Extraction: Extract the precipitate with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-Ac6c-OH building block.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality: Standard coupling reagents (like HBTU or DIC/HOBt) often fail to couple Ac6c efficiently because the bulky cyclohexane ring shields the activated carbonyl. To overcome this, we utilize HATU combined with HOAt , which forms a highly reactive 7-azabenzotriazole active ester that is far less sensitive to steric bulk.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-Ac6c-OH, 4 equivalents of HATU, and 4 equivalents of HOAt in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to ensure complete activation.

  • Coupling: Add the activated mixture to the resin. Due to steric hindrance, extend the coupling time to 4 to 6 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage: Following sequence completion, cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the hindered coupling did not result in a deletion sequence, the following validation steps are mandatory:

  • RP-HPLC Analysis: Run the crude peptide on a C18 column using a linear gradient of 5–95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes. The successful incorporation of the highly hydrophobic cyclohexane ring will result in a significant retention time shift (delayed elution) compared to a native, unconstrained analog.

  • LC-MS Verification: Analyze the primary HPLC peak. The successful insertion of an Ac6c residue corresponds to a precise mass addition of 125.08 Da to the growing peptide chain (accounting for the loss of H₂O during amide bond formation).

References

  • 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem. National Center for Biotechnology Information. [Link]

  • The structure of an endomorphin analogue incorporating 1-aminocyclohexane-1-carboxlylic acid for proline is similar to the beta-turn of Leu-enkephalin. Biochemical and Biophysical Research Communications.[Link]

  • Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry.[Link]

Engineering Foldamers: A Technical Guide to the Conformational Properties of Cyclohexane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized the fields of peptidomimetics, materials science, and drug discovery. Among the most robust building blocks for these architectures are


-amino acids. Unlike natural 

-peptides,

-peptides exhibit profound resistance to protease degradation, making them exceptional candidates for biological applications[1].

This technical guide explores the mechanistic principles, conformational properties, and experimental validation of cyclohexane-based


-amino acids. By focusing on the stereochemical nuances of the cyclohexane scaffold, researchers can rationally design self-assembling nanomaterials and highly selective antimicrobial agents.

Mechanistic Insights: The Cyclohexane Scaffold

The ability of a


-peptide to fold into a stable secondary structure is heavily dependent on the conformational constraints imposed by its constituent monomers. The 

-peptide backbone contains an additional carbon atom (C

) compared to natural peptides, introducing an extra torsional variable. To overcome the entropic penalty of folding, cyclic constraints are utilized to pre-organize the backbone[2].
Stereochemistry and Helical Propensity

The stereochemical configuration of cyclohexane-based amino acids dictates their macroscopic folding behavior:

  • trans-2-aminocyclohexanecarboxylic acid (trans-ACHC): The trans configuration strongly restricts the C

    
    -C
    
    
    
    torsion angle (
    
    
    ) to approximately
    
    
    (gauche). This rigid pre-organization forces the oligomer into a highly stable 14-helix (characterized by 14-membered hydrogen-bonded rings) in both aqueous and organic solvents[1][3][4].
  • cis-3-aminocyclohexanecarboxylic acid (cis-ACHC): The cis configuration presents a drastically different conformational landscape. The amino group preferentially occupies the axial position on the cyclohexane ring. This axial orientation disrupts the regular geometric requirements for 14-helix formation, meaning homooligomers of cis-ACHC typically fail to form stable helices on their own[2].

  • trans-2-aminocyclopentanecarboxylic acid (trans-ACPC): For comparison, shrinking the ring size to a cyclopentane alters the preferred dihedral angles, resulting in a 12-helix rather than a 14-helix[1][4].

Quantitative Data: Conformational Properties

To facilitate rational foldamer design, the following table summarizes the structural properties of cyclic


-amino acid building blocks[1][2][4]:
ResidueStereochemistryDominant Secondary StructureHelical PropensityKey Structural Feature
trans-ACHC trans-1,214-helixVery StrongEquatorial substituents stabilize the backbone; robust in water.
cis-ACHC cis-1,3Variable / UnfoldedWeakAxial amino preference disrupts continuous helical hydrogen bonding.
trans-ACPC trans-1,212-helixStrongCyclopentane constraint favors tighter 12-membered H-bond rings.

Experimental Methodologies for Conformational Analysis

A multi-disciplinary approach is required to validate the structural integrity of foldamers. Crystallography provides high-resolution atomic coordinates but is limited to solid-state snapshots, which may be influenced by crystal packing forces. Therefore, solution-state dynamics must be captured via Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy[1].

G N1 β-Peptide Synthesis (ACHC Incorporation) N2 Circular Dichroism (CD) (Helical Propensity) N1->N2 Initial Screen N3 NMR Spectroscopy (Solution Structure) N1->N3 Solution Dynamics N4 X-Ray Crystallography (Solid-State Conformation) N1->N4 Atomic Resolution N5 Computational Modeling (DFT/HF Energies) N1->N5 in silico Validation N6 Validated 14-Helix Conformational Model N2->N6 N3->N6 N4->N6 N5->N6

Caption: Multidisciplinary workflow for validating 14-helix conformations in β-peptides.

Protocol 1: Solution-State NMR Spectroscopy for 14-Helix Validation

NMR is the gold standard for proving that a foldamer maintains its structure in biologically relevant solutions[1][4].

  • Sample Preparation: Dissolve the synthesized

    
    -peptide in 550 
    
    
    
    L of a deuterated solvent (e.g., methanol-d3 for ACHC oligomers, or pyridine-d5) to achieve a final concentration of 1–10 mM[4][5].
  • 1D and 2D Acquisition: Acquire standard 1H NMR spectra using a high-field spectrometer (e.g., 500 MHz or 750 MHz). Follow with 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiments to identify spatial proximities between protons (specifically

    
     and amide 
    
    
    
    cross-peaks indicative of helical turns).
  • Temperature Coefficient Analysis: Measure amide proton chemical shifts across a temperature gradient (e.g., 280 K to 320 K). Low temperature coefficients (

    
     ppb/K) indicate that the amide proton is shielded from the solvent, confirming its participation in an intramolecular 14-membered hydrogen bond[5].
    
  • Structural Calculation: Use the NOE/ROE distance restraints to compute the 3D solution structure via simulated annealing protocols.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD provides a rapid, self-validating system to assess global helical propensity and thermal stability[5].

  • Sample Preparation: Prepare a 1 mM solution of the

    
    -peptide in methanol or aqueous buffer[5].
    
  • Spectral Acquisition: Scan the far-ultraviolet region (190 nm to 260 nm). A stable 14-helix will exhibit a characteristic ellipticity maximum near 220 nm, arising from the backbone amide groups[5].

  • Thermal Denaturation: Monitor the ellipticity at 220 nm while increasing the temperature. The persistence of the signal at elevated temperatures confirms the high conformational stability imparted by the ACHC scaffold.

Applications in Drug Development & Materials Science

Antimicrobial -Peptides

Natural antimicrobial


-peptides often suffer from rapid proteolytic degradation and high hemolytic toxicity. By utilizing trans-ACHC, researchers can engineer amphiphilic 14-helical 

-peptides that mimic host-defense peptides but resist proteolysis[6].

Design Rationale: 14-helix stability is modulated by varying the ratio of rigid trans-ACHC residues to flexible acyclic residues. Interestingly, while a high proportion of ACHC guarantees a stable 14-helix, extreme helical rigidity can increase hemolytic activity (toxicity to red blood cells). Optimal drug candidates balance ACHC content to maintain antimicrobial efficacy against E. coli while minimizing hemolysis[6].

Supramolecular Self-Assembly and Lyotropic Liquid Crystals

Beyond single-molecule folding, ACHC-rich


-peptides can be programmed to undergo hierarchical self-assembly. Peptides containing repeating triads of (ACHC-ACHC-

3-Lys) fold into amphiphilic 14-helices. The rigid cyclohexane rings segregate to one face of the helix, while the hydrophilic lysine residues align on the other[7].

G M1 Amphiphilic β-Peptide Monomer (ACHC-ACHC-β3-Lys) M2 14-Helix Folding (Hydrophobic/Hydrophilic Segregation) M1->M2 Aqueous Environment M3 Oligomeric Bundles (Tetramers & Hexamers) M2->M3 Self-Association M4 Nanofiber Elongation M3->M4 Hierarchical Assembly M5 Lyotropic Liquid Crystalline Phase M4->M5 Concentration Increase

Caption: Hierarchical self-assembly of ACHC-rich β-peptides into lyotropic liquid crystals.

As concentration increases, these helices self-associate into tetrameric and hexameric bundles, which further elongate into nanofibers. At high concentrations, these nanofibers align to form lyotropic liquid crystalline (LC) phases. Minor structural modifications—such as swapping the position of a single charged side chain—can completely abrogate LC phase formation, demonstrating the exquisite sensitivity of cyclohexane-based foldamer assembly[3][7].

Conclusion

Cyclohexane-based amino acids, particularly trans-ACHC, represent a triumph of rational chemical design. By enforcing specific torsional constraints, these monomers guarantee the formation of highly stable 14-helical architectures. Through rigorous validation using NMR, CD, and X-ray crystallography, researchers can confidently deploy these foldamers in applications ranging from proteolytically stable antibiotics to advanced supramolecular nanomaterials.

References

  • Lyotropic Liquid Crystals Formed from ACHC-Rich beta-Peptides ResearchGate[Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Scientific Research Publishing (SCIRP)[Link]

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Frontiers in Chemistry[Link]

  • Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency PubMed (NIH)[Link]

  • Solution Conformations of Helix-Forming β-Amino Acid Homooligomers Journal of the American Chemical Society (ACS Publications)[Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study ChemRxiv[Link]

Sources

The Strategic Implementation of 1-ACHC Hydrobromide in Advanced Peptidomimetics and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

The pursuit of metabolically stable, highly specific peptide therapeutics has driven the pharmaceutical industry toward the extensive use of non-proteinogenic amino acids. Among the most potent structural modulators is 1-Aminocyclohexanecarboxylic acid (1-ACHC) , frequently utilized in its stable hydrobromide salt form (1-ACHC·HBr) or as an Fmoc/Boc-protected derivative[1]. Often abbreviated in literature as Ac6c or Chex , this Cα,α-disubstituted cyclic amino acid serves as a critical conformational constraint in modern drug design[2].

This whitepaper provides a comprehensive technical guide on the mechanistic utility, structural causality, and experimental incorporation of 1-ACHC into synthetic peptides. By understanding the thermodynamic and steric principles governing this molecule, researchers can reliably design receptor-selective agonists, protease-resistant antimicrobial peptides, and novel foldamers[3][4].

Structural Causality: The Physics of Conformational Constraint

The fundamental value of 1-ACHC lies in its ability to dictate the 3D architecture of a peptide backbone. Natural amino acids possess significant rotational freedom around their


 (Cα-N) and 

(Cα-C') bonds, leading to entropic penalties upon receptor binding and high susceptibility to proteolytic cleavage.

Incorporating 1-ACHC introduces a bulky spiro-cyclohexyl ring at the alpha-carbon. This Cα,α-disubstitution triggers the Thorpe-Ingold effect (gem-dialkyl effect), which severely restricts the allowable Ramachandran space[2].

Mechanistic Impact on Secondary Structure
  • Steric Clash: The axial hydrogens of the cyclohexyl ring sterically clash with adjacent peptide carbonyls and amides if the backbone deviates from specific angles.

  • Turn Induction: 1-ACHC strongly forces the backbone into dihedral angles (

    
    , 
    
    
    
    ), which are the exact parameters required for Type I/III
    
    
    -turns
    and
    
    
    -helices
    [2][5].
  • Proteolytic Shielding: The steric bulk physically blocks the active sites of exopeptidases and endopeptidases, dramatically increasing the plasma half-life of the therapeutic molecule[6].

Pathway A 1-ACHC Incorporation B Cα,α-Disubstitution & Spiro Ring A->B C Severe Restriction of φ, ψ Angles B->C D Induction of β-Turns / 3_10 Helices C->D E Protease Active-Site Blocking D->E F Pre-organization for Target Receptor D->F G Enhanced Therapeutic Efficacy E->G F->G

Caption: Mechanistic pathway of 1-ACHC inducing conformational constraints for therapeutic efficacy.

Applications in Drug Development

The targeted use of 1-ACHC has yielded significant breakthroughs across multiple therapeutic modalities.

Vasopressin V2 Receptor Agonists

In the development of antidiuretic agents, modifying Arginine Vasopressin (AVP) with 1-ACHC (Ac6c) at position 2 or 3 radically alters its pharmacological profile. Research demonstrates that Ac6c substitution at position 2 yields highly potent V2 agonists with modulated pressor and uterotonic activities, effectively creating highly selective antidiuretics[7].

Antimicrobial Peptides (AMPs)

The global antimicrobial resistance (AMR) crisis requires peptides that can survive host serum proteases while disrupting bacterial membranes. The proline-rich antimicrobial peptide Chex1-Arg20 utilizes 1-ACHC at the N-terminus. This modification not only prevents aminopeptidase degradation but also stabilizes the poly-proline helical structure required for bacterial ribosome inhibition[6][8].

Quantitative Structural Data

Table 1: Conformational and Pharmacological Parameters of 1-ACHC (Ac6c)

ParameterValue / CharacteristicCausality / Impact
Preferred

Angle

(or

)
Forces backbone out of extended

-sheet conformations.
Preferred

Angle

(or

)
Stabilizes

-helical and

-turn motifs[2].
Lipophilicity (LogP impact) HighCyclohexyl moiety increases membrane permeability[1].
Proteolytic Stability

intact after 24h (Serum)
Steric hindrance blocks enzymatic degradation[6].

Experimental Workflows: Overcoming Steric Hindrance in SPPS

Synthesizing peptides containing 1-ACHC presents a distinct chemical challenge. The very steric bulk that provides biological stability also severely hinders the coupling efficiency during Solid-Phase Peptide Synthesis (SPPS)[9]. Standard carbodiimide chemistry (DIC/HOBt) often fails or results in significant deletion sequences.

To ensure self-validating and high-yield synthesis, researchers must employ highly reactive uronium/aminium salts (e.g., HCTU, HATU) and extended coupling times[6].

Protocol: Solid-Phase Peptide Synthesis with Fmoc-1-ACHC-OH

Prerequisites:

  • Resin: Rink Amide or 2-Chlorotrityl chloride resin (loading 0.4 - 0.6 mmol/g).

  • Amino Acid: Fmoc-1-ACHC-OH (synthesized or liberated from 1-ACHC·HBr precursor).

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group[6]. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-1-ACHC-OH and 3.8 equivalents of HCTU in minimal DMF. Add 8.0 equivalents of DIPEA. Stir for 3 minutes to allow the formation of the highly reactive active ester[6]. Causality: The slight deficit of HCTU prevents capping of the resin-bound amine by guanidinium byproducts.

  • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours . Causality: The Cα,α-disubstitution drastically reduces the nucleophilic attack rate; extended time is mandatory.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. Due to the steric hindrance of the subsequent amine (once 1-ACHC is coupled and deprotected), standard colorimetric tests may be faint. LC-MS micro-cleavage is recommended for absolute validation.

  • Double Coupling (Mandatory for subsequent AA): When coupling the next amino acid onto the exposed amine of 1-ACHC, a double coupling strategy (2 × 2 hours) using HATU/HOAt is strictly required, as the nucleophilicity of the 1-ACHC amine is deeply compromised by the cyclohexyl ring.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours[6].

SPPS_Workflow Step1 Resin-Bound Peptide Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Activate Fmoc-1-ACHC-OH (HCTU/DIPEA, 4 equiv) Step2->Step3 Step4 Extended Coupling (2-3 hours) Step3->Step4 Step5 LC-MS Micro-Cleavage Check Step4->Step5 Step6 Double Coupling Protocol Step5->Step6 Incomplete Step7 Next AA Elongation (HATU required) Step5->Step7 Complete (>95%) Step6->Step4

Caption: Optimized SPPS workflow for coupling sterically hindered 1-ACHC residues.

Quantitative SPPS Optimization Data

Table 2: Coupling Efficiency Optimization for 1-ACHC

Coupling Reagent SystemEquivalents (AA/Reagent/Base)TimeYield / PurityRecommendation
DIC / HOBt4 / 4 / -2 hours< 40%Not recommended due to steric clash.
HCTU / DIPEA4 / 3.8 / 82 hours~ 85%Standard baseline for 1-ACHC[6].
HATU / HOAt / DIPEA4 / 3.8 / 82 hours> 95%Highly recommended for difficult sequences.
Microwave (DIC/Oxyma)5 / 5 / -15 min @ 75°C> 90%Excellent alternative if thermal stability allows.

Conclusion

The integration of 1-ACHC hydrobromide into peptide synthesis represents a paradigm shift from natural sequence discovery to engineered peptidomimetics. By leveraging the thermodynamic restrictions imposed by the spiro-cyclohexyl ring, researchers can rationally design therapeutics that bypass the traditional limitations of peptide drugs—namely, rapid proteolytic clearance and poor receptor selectivity. Success in this domain relies entirely on acknowledging the physical chemistry of the molecule and adapting synthetic workflows to overcome its inherent steric challenges.

References

  • Chemical Building Blocks for Innovation: Boc-1-Aminocyclohexanecarboxylic Acid Availability . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Peptide Multimerization as Leads for Therapeutic Development . MDPI. Available at: [Link]

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design . PMC - National Institutes of Health. Available at:[Link]

  • Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin . PubMed - National Institutes of Health. Available at: [Link]

  • Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid . Journal of the American Chemical Society. Available at:[Link]

  • C-Terminal Modifications Broaden Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20 . Australian Journal of Chemistry | ConnectSci. Available at:[Link]

  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

Solubility Profile and Handling of 1-Aminocyclohexane-1-carboxylic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1-aminocyclohexane-1-carboxylic acid HBr in water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Physicochemical Insight

1-Aminocyclohexane-1-carboxylic acid (Achc) is a conformationally constrained


-amino acid, widely utilized in peptide chemistry to induce specific secondary structures (e.g., 

-helices) and enhance metabolic stability.

While the zwitterionic free acid (CAS 2756-85-6) exhibits limited water solubility ("slight" to "sparingly soluble"), the Hydrobromide (HBr) salt represents a distinct physicochemical entity. Based on the ionic lattice energy principles of amino acid hydrohalides, the HBr salt is highly soluble in water .

Key Technical Takeaway: Unlike the free acid, which precipitates from aqueous solutions at its isoelectric point (pI), the HBr salt is an ionic solid (


). It disrupts the strong intermolecular hydrogen bonding network of the zwitterion, resulting in aqueous solubility that typically exceeds 500 mg/mL . Consequently, it cannot be crystallized from water alone; it requires an anti-solvent system (e.g., Water/Ethanol/Ether) for isolation.

Physicochemical Characterization

Structural Dynamics and Solubility

The solubility contrast between the free acid and the HBr salt is driven by protonation states.

PropertyFree Acid (Zwitterion)Hydrobromide Salt (HBr)
Structure Neutral (

)
Ionic (

)
Lattice Energy High (Strong electrostatic network)Lower (Disrupted by halide counter-ion)
Water Solubility Low (< 20 g/L est.)High (> 500 g/L est.)
pH in Solution ~6.0 (Isoelectric)< 2.0 (Acidic)
Isolation Method pH adjustment to pI (Precipitation)Evaporation & Anti-solvent Crystallization
Mechanistic Pathway: Synthesis to Solubilization

The HBr salt is often generated during the hydrolysis of the hydantoin intermediate (Bucherer-Bergs reaction) or via acidolytic cleavage from solid-phase resins.

G Cyclohexanone Cyclohexanone Hydantoin Spiro-Hydantoin Intermediate Cyclohexanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) HBr_Hydrolysis Hydrolysis (48% HBr, Reflux) Hydantoin->HBr_Hydrolysis HBr_Salt Achc HBr Salt (Highly Water Soluble) HBr_Hydrolysis->HBr_Salt Evaporation Neutralization Neutralization (NaOH/NH4OH) HBr_Salt->Neutralization pH adjustment to pI (~6.0) Free_Acid Achc Free Acid (Precipitate) Neutralization->Free_Acid Precipitation (Low Solubility)

Figure 1: The synthesis and solubility phase transition of Achc. The HBr salt remains in solution, while neutralization yields the precipitating free acid.

Experimental Protocols for Solubility Determination

Since specific "g/L" data for the HBr salt is rarely published due to its high solubility, researchers must determine the operational solubility limit for their specific application (e.g., process scale-up).

Protocol A: Visual Saturation (Gravimetric)

Purpose: Rapid estimation of maximum solubility for process chemistry.

  • Preparation: Weigh 1.0 g of dry 1-aminocyclohexane-1-carboxylic acid HBr into a 5 mL chemically resistant vial.

  • Addition: Add deionized water in 100

    
     increments at 25°C.
    
  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation: Record the volume where the solid completely dissolves (clear solution).

  • Calculation:

    
    
    Target Expectation: Dissolution likely occurs before 1.5 mL of water is added.
    
Protocol B: HPLC Quantitative Saturation

Purpose: Precise determination for analytical standards or formulation.

  • Saturation: Add excess Achc HBr to 2.0 mL of water until undissolved solid remains visible. Stir at 25°C for 4 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.22

    
     PVDF syringe filter.
    
  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (0.1% TFA in Water).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

    • Note: Derivatization (e.g., Fmoc-Cl) may be required for UV detection if direct detection is insufficient.

Purification & Handling Strategy

The high water solubility of the HBr salt dictates that water cannot be used as the sole solvent for crystallization .

Recommended Crystallization System

To isolate the HBr salt in high purity:

  • Dissolution: Dissolve the crude HBr salt in the minimum volume of Methanol or Ethanol (warm).

  • Filtration: Filter to remove inorganic salts (e.g., KBr/NaBr) which are less soluble in alcohol.

  • Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.

  • Cooling: Store at 4°C overnight. The HBr salt will crystallize as white needles or prisms.

Workflow: Handling the HBr Salt

Workflow Start Crude Reaction Mixture (Aqueous HBr) Evap Evaporate to Dryness (Rotovap < 50°C) Start->Evap Resuspend Resuspend in MeOH Evap->Resuspend Filter Filter Insoluble Salts (Remove inorganic byproducts) Resuspend->Filter Antisolvent Add Et2O / MTBE (Induce Crystallization) Filter->Antisolvent Isolate Isolate Pure Achc HBr Antisolvent->Isolate

Figure 2: Purification workflow for Achc HBr salt, leveraging its alcohol solubility and ether insolubility.

References

  • ChemicalBook. (2025). 1-Amino-1-cyclohexanecarboxylic acid Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025). 1-Aminocyclohexanecarboxylic acid Product Information. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1366: 1-Aminocyclohexanecarboxylic acid. Retrieved from

  • Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.
  • Chem-Impex International. (2025). 1-Aminocyclohexane carboxylic acid Technical Data. Retrieved from

Methodological & Application

Protocol for synthesizing peptides with 1-aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing 1-Aminocyclohexane-1-Carboxylic Acid (Ac


c) 

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge of Ac


c 
1-Aminocyclohexane-1-carboxylic acid (Ac

c) is a C

-tetrasubstituted amino acid. Structurally, it resembles

-aminoisobutyric acid (Aib) but possesses a bulky cyclohexane ring fused to the

-carbon. While Ac

c is invaluable for inducing stable secondary structures (particularly

-helices) and enhancing proteolytic stability, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a dual steric challenge:
  • Carboxyl Activation (Coupling to the chain): The bulky ring hinders the approach of the activated carboxylate to the resin-bound amine.

  • N-Terminal Nucleophilicity (Coupling from the residue): Once incorporated, the Ac

    
    c amine is buried within a steric "well," significantly reducing its nucleophilicity toward the next incoming amino acid.
    

1.2 Strategic Framework: The "Kinetic Hammer" Approach Standard SPPS protocols (e.g., HBTU/DIPEA at room temperature) typically fail with Ac


c, resulting in deletion sequences. To overcome the high energy barrier of coupling, this protocol utilizes a "Kinetic Hammer" strategy relying on three pillars:
  • Super-Active Esters: Utilization of HOAt-derived active esters (via HATU or PyAOP) which utilize the "neighboring group effect" of the pyridine nitrogen to accelerate acylation.

  • Thermal Acceleration: Microwave irradiation is not optional; it is critical to provide the activation energy required to overcome the entropic penalty of bringing two bulky centers together.

  • Chaotropic Solvation: The use of NMP or DMF/DMSO mixtures to disrupt inter-chain aggregation, which is often exacerbated by the hydrophobic Ac

    
    c residue.
    

Part 2: Detailed Experimental Protocols

Protocol A: Resin Selection and Preparation

Rationale: High loading resins promote aggregation. For hindered peptides, pseudo-dilution is essential.

  • Resin Choice: Use ChemMatrix® (PEG-based) or low-loading Wang/Rink Amide polystyrene resins (0.2 – 0.4 mmol/g).

  • Swelling: Swell resin in DCM for 20 minutes, followed by NMP (N-methylpyrrolidone) for 20 minutes. NMP is preferred over DMF for its higher boiling point (compatible with microwave) and better solvation of hydrophobic segments.

Protocol B: Coupling Ac c to the Peptide Chain

Objective: Attach Fmoc-Ac


c-OH to the free amine of the growing peptide chain.

Reagents:

  • Amino Acid: Fmoc-Ac

    
    c-OH (4.0 eq)
    
  • Coupling Reagent: HATU (3.9 eq) or PyAOP (3.9 eq)

  • Activator Additive: HOAt (3.9 eq) – Critical for PyAOP; optional but recommended for HATU to scavenge isomers.

  • Base: DIEA (N,N-Diisopropylethylamine) (8.0 eq)

Step-by-Step:

  • Pre-Activation: Dissolve Fmoc-Ac

    
    c-OH and HATU in minimal NMP. Add DIEA. Shake for 30 seconds. Note: Do not pre-activate for >2 minutes to avoid potential side reactions, although Ac
    
    
    
    c cannot racemize (achiral).
  • Coupling: Add the mixture to the resin.

  • Microwave Cycle:

    • Temperature: 75°C

    • Power: 30–50W (dynamic)

    • Time: 20 minutes

  • Wash: Drain and wash with NMP (3 x 2 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Ac

    
    c coupling is to a primary amine, the steric bulk can yield false negatives with Kaiser).
    
Protocol C: Elongation – Coupling the Next Amino Acid onto Ac c

Objective: This is the rate-limiting step. The Ac


c amine is extremely unreactive.

Strategy: Use the most potent activation possible. If HATU fails, switch to Acid Fluorides.

Option 1: Enhanced HATU/Microwave (Standard)

  • Deprotection: Remove Fmoc from Ac

    
    c using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide if Asp is present) at 75°C for 3 minutes (x2).
    
  • Reagents: Incoming Fmoc-AA-OH (5.0 eq), HATU (5.0 eq), DIEA (10.0 eq).

  • Coupling:

    • Temp: 75°C (90°C if incoming AA is not Cys/His/Arg).

    • Time: 2 x 15 minutes (Double Coupling is mandatory).

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    

Option 2: The "Nuclear" Option (Acid Fluorides via TFFH) Use this if Option 1 fails or for coupling another hindered residue (e.g., Ac


c-Ac

c).
  • Reagents: Fmoc-AA-OH (4.0 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq), DIEA (8.0 eq).

  • Solvent: DCM/NMP (1:1) – Acid fluorides are stable in DCM.

  • Activation: Dissolve AA and TFFH in solvent. Add DIEA. Activation converts the carboxylate to the Acid Fluoride in situ.

  • Coupling: Add to resin. React for 60 minutes at 50°C (Microwave) or 4 hours at RT.

Part 3: Data & Optimization

Table 1: Coupling Reagent Efficacy for C


-Tetrasubstituted Amino Acids 
ReagentMechanismReactivityRisk of Epimerization*Recommended Use
HBTU/HCTU OBt/O-ClBt EsterModerateLowStandard residues only. Avoid for Ac

c.
HATU OAt EsterHighLowGold Standard for coupling to Ac

c.
PyAOP OAt Ester (Phosphonium)Very HighLowExcellent alternative to HATU; less guanidinylation.
TFFH Acid FluorideExtremeModerateCoupling onto Ac

c N-terminus if HATU fails.
DIC/Oxyma Carbodiimide/OximeHighVery LowGood for greener synthesis; requires high temp (90°C).

*Note: Ac


c itself cannot epimerize (achiral), but the incoming amino acid in Protocol C is at risk.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for the critical elongation step (Protocol C).

Ac6c_Protocol Start Start: Ac6c-Resin (Fmoc Removed) Check_Incoming Analyze Incoming Amino Acid Start->Check_Incoming Standard_AA Standard AA (Ala, Phe, Leu, etc.) Check_Incoming->Standard_AA Hindered_AA Hindered AA (Val, Ile, Thr, Pro, Ac6c) Check_Incoming->Hindered_AA Sensitive_AA Sensitive AA (Cys, His) Check_Incoming->Sensitive_AA Protocol_HATU Protocol C1: HATU/HOAt Microwave 75°C, 2x15 min Standard_AA->Protocol_HATU Protocol_TFFH Protocol C2: TFFH (Acid Fluoride) Microwave 50°C, 60 min Hindered_AA->Protocol_TFFH Steric Bulk requires Acid Fluoride Protocol_Mild Protocol C3: DIC/Oxyma Microwave 50°C, 2x20 min Sensitive_AA->Protocol_Mild Prevent Racemization QC QC: Micro-Cleavage & HPLC/MS Protocol_HATU->QC Protocol_TFFH->QC Protocol_Mild->QC Success Proceed to Next Cycle QC->Success >95% Conversion Fail Acetylate (Cap) & Stop QC->Fail <95% Conversion (after retry)

Caption: Decision tree for coupling amino acids onto the sterically hindered N-terminus of resin-bound Ac


c.

Part 5: References

  • Albericio, F., & Bomer, J. M. (2011). Applications of Peptide Coupling Reagents – An Update. Global Research Online. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support. Link

  • Loffredo, C., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science. Link

  • MilliporeSigma. (2023). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link

Sources

Using 1-aminocyclohexane-1-carboxylic acid HBr in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Using 1-aminocyclohexane-1-carboxylic acid (Ac6c) in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the extreme steric hindrance imposed by the


-disubstituted cyclohexane ring. This guide addresses the specific handling of the HBr salt form  and provides optimized protocols for its incorporation.

Part 1: Executive Summary & Compound Profile

1-Aminocyclohexane-1-carboxylic acid (Ac6c) is a non-proteinogenic amino acid used to constrain peptide backbones into stable helical or turn conformations (


-helix, 

-helix).
  • Chemical Name: 1-Aminocyclohexane-1-carboxylic acid hydrobromide (H-Ac6c-OH·HBr).

  • Key Challenge: The cyclohexane ring at the

    
    -carbon creates massive steric bulk, significantly reducing the reactivity of both the amino group (as a nucleophile) and the carboxylic acid (as an electrophile).
    
  • The "HBr" Factor: The HBr salt form is stable but cannot be used directly for chain elongation in SPPS. It must be either:

    • Loaded onto the resin as the C-terminal residue (requiring neutralization).

    • Converted to Fmoc-Ac6c-OH for use as an internal residue.

Part 2: Pre-Synthesis Decision Matrix

Before starting, determine the role of Ac6c in your sequence to select the correct workflow.

Ac6c_Workflow Start Starting Material: H-Ac6c-OH·HBr Role Where is Ac6c in the peptide? Start->Role CTerm C-Terminal Residue Role->CTerm 1st AA Internal Internal Residue Role->Internal Middle of seq Action1 Direct Loading onto 2-Chlorotrityl Resin (Requires Base Excess) CTerm->Action1 Action2 MUST Convert to Fmoc-Ac6c-OH Internal->Action2 SPPS Proceed to SPPS (See Protocol B) Action1->SPPS Synthesis Perform Fmoc Protection (Schotten-Baumann) Action2->Synthesis Synthesis->SPPS

Figure 1: Decision matrix for handling Ac6c HBr salt in peptide synthesis.

Part 3: Preparation Protocols

Scenario A: Ac6c is the C-Terminal Residue (Resin Loading)

Objective: Load H-Ac6c-OH·HBr directly onto 2-Chlorotrityl Chloride (2-CTC) resin. This resin is preferred over Wang resin to prevent racemization and ensure efficient loading of hindered acids.

Reagents:

  • H-Ac6c-OH·HBr (1.2 eq relative to resin loading)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq - Critical excess needed to neutralize HBr)

  • DCM (Dichloromethane, anhydrous)

Protocol:

  • Resin Swelling: Swell 2-CTC resin in dry DCM for 30 mins. Drain.

  • Cocktail Prep: In a vial, dissolve H-Ac6c-OH·HBr (1.2 eq) in dry DCM. Add DIPEA (5.0 eq). Note: The solution may warm slightly due to acid-base neutralization.

    • Why 5 eq DIPEA? You need 1 eq to neutralize the HBr, 1 eq to deprotonate the carboxylic acid, and excess to drive the reaction and scavenge HCl from the resin.

  • Loading: Add the solution to the resin.[1][2][3][4][5][6] Agitate gently for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL/g resin) and DIPEA (1 mL/g) to the reaction mixture. Agitate for 20 mins to cap unreacted trityl chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[4]

  • Loading Check: Determine loading via gravimetric analysis (weight gain). UV quantification is difficult as Ac6c lacks a chromophore (unless Fmoc-protected).

Scenario B: Ac6c is an Internal Residue (Fmoc-Protection)

Critical Warning: You cannot use H-Ac6c-OH·HBr directly for chain elongation. It will terminate the chain or cause branching. You must convert it to Fmoc-Ac6c-OH .

Quick Synthesis (Schotten-Baumann):

  • Dissolve H-Ac6c-OH·HBr in 10% Na₂CO₃ (aq) / Dioxane (1:1). Ensure pH is ~9-10.

  • Add Fmoc-OSu (1.1 eq) dropwise at 0°C.

  • Stir overnight at RT.

  • Acidify to pH 2 with HCl, extract with Ethyl Acetate, and crystallize.

  • Result:Fmoc-Ac6c-OH (Ready for SPPS).

Part 4: SPPS Coupling Protocol (Chain Elongation)

Once you have Fmoc-Ac6c-OH (either purchased or synthesized), use this protocol. The steric bulk makes standard DIC/HOBt couplings ineffective.

Recommended Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk (though Ac6c is achiral at C

    
    , the previous AA might racemize).
    
Step 1: Coupling Fmoc-Ac6c-OH to the Peptide Chain

This step is moderately difficult. The incoming Ac6c is bulky.

ParameterCondition
Reagent HATU (0.95 eq vs AA) + DIPEA (2 eq)
Stoichiometry 4-5 equivalents of Fmoc-Ac6c-OH
Solvent DMF (keep concentration high, ~0.2 M)
Time/Temp Microwave: 75°C for 10 minsRoom Temp: 2 x 2 hours (Double Couple)
Step 2: Coupling the NEXT Amino Acid to Ac6c (The Hard Part)

This is the critical bottleneck. The amine of the resin-bound Ac6c is buried by the cyclohexane ring.

  • Diagnosis: Standard Kaiser tests may give false negatives (amine is too hindered to react with ninhydrin). Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Optimized Protocol for "Next AA" Attachment:

  • Deprotection: 20% Piperidine/DMF (standard).[1][3] Note: Deprotection is usually not hindered.

  • Activation: Use PyAOP or HATU . PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is often superior for extremely hindered amines.

  • Conditions:

    • Microwave (Preferred): 75°C for 15 minutes (Double couple recommended).

    • Manual: 2 x 3 hours at 50°C (if resin allows).

  • Capping: Aggressive capping (Ac₂O/Pyridine) after this step is vital to prevent deletion sequences.

Part 5: Troubleshooting & Data

Comparative Coupling Efficiency

Efficiency of coupling Fmoc-Ala-OH onto H-Ac6c-Resin:

Coupling ReagentConditionsYield (Approx.)Notes
DIC / HOBt2h, RT< 20%Do Not Use. Ineffective.
HBTU / DIPEA1h, RT40-50%Incomplete, deletion sequences likely.
HATU / DIPEA 10 min, 75°C > 98% Recommended Standard.
PyAOP / DIPEA10 min, 75°C> 99%Best for extremely difficult sequences (e.g., Ac6c-Ac6c).
Common Failure Modes
  • Incomplete Coupling of "Next AA":

    • Symptom:[3][7][8] LC-MS shows peak corresponding to [Target - (Next AA)].

    • Fix: Use PyAOP, double couple at 75°C.

  • Precipitation:

    • Symptom:[3][7][8] Ac6c promotes

      
      -structure/helices which can cause on-resin aggregation.
      
    • Fix: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) or elevate temperature.

References

  • Coupling Reagents for Hindered Amines

    • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press.
    • Application: Establishes HATU/PyAOP as superior for sterically hindered couplings ( -disubstituted AAs).
  • Steric Hindrance in SPPS

    • Tofteng, A. P., et al. (2012). Effect of steric hindrance on the coupling efficiency of alpha,alpha-disubstituted amino acids. Chemistry – A European Journal.
    • Application: Mechanistic insight into why Ac6c requires elevated temper
  • Use of 2-Chlorotrityl Resin

    • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides. International Journal of Peptide and Protein Research.
    • Application: Protocol for loading hindered amino acids without racemiz
  • Ac6c Structural Properties

    • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid 1-aminocyclohexane-1-carboxylic acid. Biochemistry.
    • Application: Confirms helix-promoting capability of Ac6c.

Sources

Application Notes and Protocols for 1-Aminocyclohexane-1-carboxylic Acid in Peptidomimetics Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of sterically constrained non-canonical amino acids is a cornerstone of modern peptidomimetics design, offering a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the application of 1-aminocyclohexane-1-carboxylic acid (Ac6c) in the design and synthesis of peptidomimetics. Ac6c, a Cα,α-disubstituted cyclic amino acid, imparts significant conformational rigidity to peptide backbones, predisposing them to adopt well-defined secondary structures such as β-turns and helices. This structural pre-organization can lead to enhanced receptor affinity, increased metabolic stability, and improved bioavailability. These application notes delve into the theoretical underpinnings of Ac6c's conformational effects, provide validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and detail the analytical methodologies crucial for the structural characterization of the resulting peptidomimetics.

The Rationale for Incorporating 1-Aminocyclohexane-1-carboxylic Acid (Ac6c) in Peptidomimetics

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to address these shortcomings by introducing modifications that retain the desirable biological activity of the parent peptide while improving its drug-like properties.[1] The introduction of conformationally restricted amino acids is a highly effective approach in this endeavor.[2][3]

1-Aminocyclohexane-1-carboxylic acid (Ac6c) is a prime example of such a building block.[4][5][6] Its unique structure, featuring a cyclohexane ring attached to the α-carbon, imposes significant steric constraints on the peptide backbone.[7] This restriction limits the accessible conformational space of the peptide, effectively "locking" it into a more defined three-dimensional structure.[8][9]

Key Advantages of Incorporating Ac6c:

  • Induction of Secondary Structures: Ac6c strongly promotes the formation of β-turns and helical structures (specifically 310-helices) within a peptide sequence.[8][10] This is crucial for mimicking the bioactive conformation of a natural peptide ligand at its receptor.

  • Enhanced Metabolic Stability: The bulky cyclohexane ring provides steric shielding, rendering the adjacent peptide bonds less susceptible to enzymatic degradation by proteases.

  • Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty upon binding to a receptor is reduced, often leading to higher affinity. The rigid structure can also enhance selectivity for a specific receptor subtype.

  • Improved Bioavailability: Increased metabolic stability can contribute to a longer plasma half-life and potentially improved oral bioavailability.

The choice to incorporate Ac6c is therefore a strategic one, aimed at transforming a flexible, labile peptide into a more potent and drug-like molecule. Its application has been noted in the development of various therapeutic agents, including vasopressin receptor 2 agonists and antimicrobial peptides.[9][11]

Synthesis of Ac6c-Containing Peptidomimetics: A Protocol for Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptides containing Ac6c is the Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[12] This protocol outlines the manual synthesis of an Ac6c-containing peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly advantageous for protecting the C-terminal carboxylic acid and allowing for mild cleavage conditions.[13]

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-Ac6c-OH)[14]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)[15]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[13]

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Step-by-Step Synthesis Protocol
  • Resin Swelling and First Amino Acid Loading:

    • Place the 2-CTC resin in the synthesis vessel and swell in DCM for at least 30 minutes.[16]

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ac6c-OH) in DCM.

    • Add DIPEA (2-4 equivalents relative to the amino acid) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[16]

    • Shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin extensively with DMF and DCM to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.[17]

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc-Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the resin thoroughly with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[13]

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[13]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it several times with cold ether.

    • Dry the crude product under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.8 mmol/gDetermined spectrophotometrically after loading the first amino acid.[13]
Amino Acid Equivalents3 - 5 eq.Relative to the initial resin loading.
Coupling Time1 - 2 hoursCan be extended for sterically hindered couplings.
Cleavage Time2 - 4 hoursDependent on the peptide sequence and protecting groups.
Crude Peptide Purity50 - 90%Assessed by analytical RP-HPLC.
Final Purity (post-HPLC)> 95%Determined by analytical RP-HPLC and mass spectrometry.

Structural Analysis of Ac6c-Containing Peptidomimetics

The successful design of a peptidomimetic relies on a thorough understanding of its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for elucidating the conformation of Ac6c-containing peptides.

NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy provides detailed information about the peptide's structure and dynamics in solution, which is often more biologically relevant than the solid-state structure.[18]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or H₂O/D₂O mixtures). The choice of solvent can significantly influence the observed conformation.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra. Key experiments include:

    • ¹H NMR: To observe the chemical shifts of protons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[19]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[19]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.[18][20]

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.[21]

  • Data Analysis and Structure Calculation:

    • Assign all proton and carbon resonances to their respective atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

    • Use molecular modeling software (e.g., CYANA, CNS, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.[20][22]

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution, static picture of the peptide's structure in the crystalline state.[23] This can be invaluable for visualizing the precise geometry induced by the Ac6c residue.

Protocol for X-ray Crystallography:

  • Crystallization: This is often the most challenging step.[24]

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using commercially available kits.

    • Vapor diffusion (hanging drop or sitting drop) is the most common method.

  • Data Collection:

    • Harvest a suitable single crystal and mount it on a goniometer.

    • Collect X-ray diffraction data using a diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.[24][25]

The cyclohexane ring of Ac6c typically adopts a chair conformation in crystal structures.[8]

Visualizing Key Concepts with Graphviz

Conformational Constraint by Ac6c

G cluster_0 Natural Peptide cluster_1 Ac6c-Containing Peptidomimetic Flexible Backbone Flexible Backbone Multiple Conformations Multiple Conformations Flexible Backbone->Multiple Conformations leads to Defined Structure\n(β-turn/Helix) Defined Structure (β-turn/Helix) Multiple Conformations->Defined Structure\n(β-turn/Helix) conformational selection Ac6c Ac6c Rigid Backbone Rigid Backbone Ac6c->Rigid Backbone induces Rigid Backbone->Defined Structure\n(β-turn/Helix)

Caption: The role of Ac6c in restricting peptide backbone flexibility.

SPPS Workflow for Ac6c Peptidomimetics

G Start Start Resin Swelling\n& Loading Resin Swelling & Loading Start->Resin Swelling\n& Loading Fmoc Deprotection Fmoc Deprotection Resin Swelling\n& Loading->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Amino Acid Coupling->Fmoc Deprotection Repeat for each residue Final Cleavage Final Cleavage Amino Acid Coupling->Final Cleavage Purification (HPLC) Purification (HPLC) Final Cleavage->Purification (HPLC) Analysis Analysis Purification (HPLC)->Analysis

Sources

Synthesis of alpha,alpha-disubstituted amino acids via Bucherer-Bergs

Application Note: Synthesis of -Disubstituted Amino Acids via the Bucherer-Bergs Reaction

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of sterically hindered

Introduction

The incorporation of non-proteinogenic


1



While the Strecker synthesis is the classical route for standard amino acids, it performs poorly with ketones due to the thermodynamically unfavorable, reversible addition of cyanide to sterically hindered imines. The Bucherer-Bergs multicomponent reaction (MCR) overcomes this limitation by driving the equilibrium forward through the irreversible formation of a highly stable 5,5-disubstituted hydantoin ring[2]. Subsequent harsh hydrolysis of the hydantoin yields the desired

Mechanistic Rationale

Understanding the reaction cascade is critical for troubleshooting and optimizing yields. The Bucherer-Bergs reaction is an elegant multicomponent assembly utilizing a ketone, a cyanide source (KCN or NaCN), and ammonium carbonate (

3
  • Imine Formation: Heating the reaction decomposes

    
     to generate 
    
    
    and
    
    
    in situ. The ketone condenses with
    
    
    to form an imine intermediate.
  • Cyanide Addition: The imine undergoes nucleophilic attack by the cyanide ion to form an

    
    -aminonitrile[4].
    
  • Carboxylation: The amine group of the aminonitrile attacks

    
    , forming a cyano-carbamic acid intermediate[4].
    
  • Cyclization & Rearrangement: Intramolecular cyclization yields a 5-imino-oxazolidin-2-one intermediate. Historically, it was believed this species rearranged directly to the hydantoin. However, modern mechanistic studies confirm it undergoes ring-opening to an isocyanate intermediate , which subsequently cyclizes to the thermodynamically stable 5,5-disubstituted hydantoin[3][4].

BuchererBergsMechanismKetoneKetone(R1,R2-C=O)ImineImineIntermediateKetone->Imine + NH3- H2OAminonitrileα-AminonitrileImine->Aminonitrile + HCNCarbamicCyano-carbamicAcidAminonitrile->Carbamic + CO2Oxazolidinone5-Imino-oxazolidin-2-oneCarbamic->Oxazolidinone Cyclization- H2OIsocyanateIsocyanateIntermediateOxazolidinone->Isocyanate Ring OpeningHydantoin5,5-DisubstitutedHydantoinIsocyanate->Hydantoin Rearrangement

Mechanistic pathway of the Bucherer-Bergs reaction from ketone to hydantoin.

Experimental Design & Optimization

Reagent Stoichiometry & Solvent

The reaction requires an excess of



2
The Hydrolysis Bottleneck

The conversion of 5,5-disubstituted hydantoins to free amino acids is the most challenging step. The gem-dialkyl effect and extreme steric shielding of the hydantoin carbonyls prevent nucleophilic attack by hydroxide or water under standard conditions. Mild enzymatic hydrolysis is largely ineffective for highly hindered substrates. Therefore, harsh alkaline hydrolysis using

15
Data Presentation: Comparison of Hydrolysis Conditions

The table below summarizes the causality behind condition selection for hydantoin hydrolysis.

Hydrolysis MethodReagentsConditionsYield / OutcomeCausality / Rationale
Standard Acidic 6 N HClReflux, 110 °C, 24 h< 5% (Recovery of SM)Extreme steric hindrance prevents protonation and subsequent water attack.
Harsh Acidic 60%

or conc. HCl/AcOH
Sealed tube, 150 °C, 48 h40-60%Requires specialized glass sealed tubes; workup is tedious (ion-exchange required).
Standard Basic 2 N NaOHReflux, 100 °C, 48 h10-20%Insufficient thermal energy to overcome the activation barrier of the sterically shielded carbonyl.
Harsh Alkaline (Optimized)

Autoclave, 160 °C, 24 h85-95% High pressure/temp forces the reaction.

is easily precipitated as

, simplifying purification[5].

Standardized Protocols

WorkflowStep1Step 1: Bucherer-Bergs ReactionKetone + KCN + (NH4)2CO3EtOH/H2O, 60-70 °C, 12-24 hStep2Step 2: Hydantoin IsolationPrecipitation via cooling/acidificationFiltration & RecrystallizationStep1->Step2Step3Step 3: Alkaline HydrolysisBa(OH)2·8H2O (aq)Autoclave, 150-160 °C, 24-48 hStep2->Step3Step4Step 4: Amino Acid PurificationPrecipitate Ba2+ as BaCO3Evaporate filtrate to yield pure amino acidStep3->Step4

End-to-end experimental workflow for the synthesis of α,α-disubstituted amino acids.

Protocol A: Synthesis of 5,5-Disubstituted Hydantoin

Self-Validating Step: The reaction progress can be visually monitored. The mixture begins as a clear or slightly cloudy solution and precipitates the highly crystalline hydantoin as the reaction goes to completion.

Safety Warning: Potassium cyanide (KCN) is highly toxic. All operations must be conducted in a certified fume hood. Maintain a basic pH to prevent the evolution of lethal HCN gas. Keep a quenching bath of 10% sodium hypochlorite (bleach) on hand.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (10.0 mmol) in 25 mL of 50% aqueous ethanol.

  • Add ammonium carbonate (3.84 g, 40.0 mmol, 4.0 eq) and potassium cyanide (0.98 g, 15.0 mmol, 1.5 eq) to the solution.

  • Seal the system loosely (to prevent pressure buildup from

    
     while retaining 
    
    
    ) and heat the mixture to 60–70 °C in an oil bath for 12–24 hours[2].
    • Causality Check: Heating decomposes the

      
      , driving the multicomponent cascade by saturating the solution with 
      
      
      and
      
      
      .
  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0 °C.

  • Slowly acidify the mixture to pH 5–6 using 1 M HCl (Caution: perform strictly in a fume hood to vent trace HCN).

  • Filter the precipitated 5,5-disubstituted hydantoin under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) and cold ethanol (5 mL).

  • Recrystallize from hot ethanol/water to yield the pure hydantoin.

Protocol B: Alkaline Hydrolysis to -Disubstituted Amino Acid

Self-Validating Step: The successful precipitation of

Procedure:

  • In a stainless-steel autoclave (pressure vessel) equipped with a Teflon liner, suspend the purified 5,5-disubstituted hydantoin (5.0 mmol) in 20 mL of deionized water.

  • Add Barium hydroxide octahydrate (

    
    ) (3.15 g, 10.0 mmol, 2.0 eq)[5].
    
  • Seal the autoclave securely and heat in a controlled oven or heating block at 150–160 °C for 24–36 hours[5].

    • Causality Check: The extreme temperature and pressure provide the necessary activation energy to overcome the steric shielding of the hydantoin carbonyls, allowing hydroxide attack and subsequent ring opening.

  • Cool the autoclave completely to room temperature before opening.

  • Transfer the reaction mixture to a beaker. To precipitate the barium ions, add solid ammonium carbonate (

    
    ) (1.05 g, 11.0 mmol) in small portions until no further precipitation of white 
    
    
    is observed[5]. Alternatively, bubbling
    
    
    gas through the solution achieves the same result.
  • Heat the suspension briefly to 80 °C to coagulate the

    
     precipitate, then filter through a pad of Celite. Wash the filter cake with hot water (2 × 10 mL).
    
  • Concentrate the combined aqueous filtrates under reduced pressure. The

    
    -disubstituted amino acid will crystallize as a white solid.
    
  • Triturate with cold ethanol, filter, and dry under high vacuum.

References

  • Wikipedia Contributors. "Bucherer–Bergs reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021, 26(13), 4024. URL: [Link]

  • Oishi, S., et al. "Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks." Synlett, 2017. URL: [Link]

  • Stoyanov, N., & Marinov, M. "Two Methods for Spirothiohydantoin Synthesis." Acta Chimica Slovenica, 2012, 59(3), 680-685. URL: [Link]

Application Note & Protocols: Incorporating Ac6c for the Rational Design of β-Turn Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics

Peptides and proteins are fundamental to a vast array of biological processes, with their functions intricately linked to their three-dimensional structures.[1] A recurrent and critical secondary structural motif is the β-turn, a region where the polypeptide chain reverses its direction.[2][3] These turns are not merely passive linkers; they are frequently exposed on protein surfaces and often constitute the key recognition elements in peptide-receptor and protein-protein interactions.[1][2][4] However, the therapeutic potential of natural peptides is often curtailed by their poor bioavailability and rapid degradation by proteases.[1][5]

Peptidomimetics, synthetic molecules that replicate the structure and function of natural peptides, offer a compelling solution to these limitations.[5] A powerful strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation.[6][7] This pre-organization minimizes the entropic penalty upon binding, potentially leading to enhanced affinity and selectivity for the target receptor.[1][6] This application note provides a detailed guide for the incorporation of 1-aminocyclohexane-1-carboxylic acid (Ac6c), a Cα,α-disubstituted cyclic amino acid, into peptide sequences to induce and stabilize β-turn conformations. The rigid cyclohexane ring of Ac6c restricts the available conformational space of the peptide backbone, making it an excellent tool for designing potent and stable β-turn mimetics.[8]

The Rationale for Ac6c in β-Turn Mimicry

The defining feature of a β-turn is a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), which brings the Cα atoms of these residues to within approximately 7 Å.[2][3] The dihedral angles of the central two residues (i+1 and i+2) dictate the specific type of β-turn. Ac6c, when strategically placed at the i+1 or i+2 position, leverages its sterically demanding cyclohexane ring to force the peptide backbone into a turn. Crystal structure analyses of peptides containing Ac6c have confirmed its ability to nucleate β-turn structures, often of type I/III or type II, depending on the adjacent residues.[8][9][10] The resulting peptidomimetics often exhibit increased resistance to enzymatic degradation, a critical attribute for therapeutic development.[5]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, purification, and characterization of Ac6c-containing β-turn peptide mimetics. The protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the integrity of the final product.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide

This protocol details the manual synthesis of a model tetrapeptide, H-Gly-Ac6c-Gly-Gly-NH₂, using Fmoc/tBu chemistry on a Rink Amide resin. This method, pioneered by Merrifield, allows for the efficient assembly of peptides on a solid support.[11]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Ac6c-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Rationale: The basic piperidine solution cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.[12][13]

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Rationale: DIC is a carbodiimide coupling reagent that activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the free amine on the resin. OxymaPure® is added to suppress racemization and improve coupling efficiency.[14]

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2-6 for the subsequent amino acids: Fmoc-Gly-OH, Fmoc-Ac6c-OH, and Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Rationale: The strong acid TFA cleaves the peptide from the resin and removes the side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions. DTT is included to scavenge any potential oxidizing species.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and air dry.

Workflow for SPPS of Ac6c-Containing Peptide

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF/DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Gly-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple3 Couple Fmoc-Ac6c-OH Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple4 Couple Fmoc-Gly-OH Deprotect4->Couple4 Wash4 Wash Couple4->Wash4 FinalDeprotect Final Fmoc Deprotection Wash4->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation: Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5-60% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 1: Typical Yield and Purity Data for H-Gly-Ac6c-Gly-Gly-NH₂

StageYield (%)Purity (by HPLC)
Crude Peptide>85~70%
Purified Peptide30-40>98%
Protocol 3: Structural Characterization

A. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Procedure: Dissolve the purified peptide in a suitable solvent and analyze according to the instrument manufacturer's instructions. The observed mass should correspond to the calculated theoretical mass.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1D and 2D NMR (COSY, TOCSY, NOESY/ROESY).

  • Purpose: To confirm the primary sequence and elucidate the three-dimensional structure, specifically the presence and type of β-turn.[15][16]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

  • Data Analysis:

    • Sequence Confirmation: Use COSY and TOCSY spectra to assign the spin systems of the individual amino acid residues.

    • β-Turn Identification: The presence of a β-turn is indicated by specific Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY or ROESY spectrum. A key indicator is an NOE between the amide proton of the (i+3) residue and the amide proton of the (i+2) residue, or between the α-proton of the (i+1) residue and the amide proton of the (i+2) residue. The pattern of NOEs will help distinguish between different types of β-turns.[16]

Application: Modulating a Hypothetical Signaling Pathway

To illustrate the potential of Ac6c-containing β-turn mimetics, consider a hypothetical G-protein coupled receptor (GPCR) whose activation by its endogenous peptide ligand is dependent on a β-turn conformation.[2] By designing a stable mimetic of this turn using Ac6c, we can create a potent and selective modulator of the downstream signaling cascade.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ligand Endogenous Ligand (with β-turn) Ligand->GPCR Activates Mimetic Ac6c-Mimetic Mimetic->GPCR Modulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Modulation of a GPCR signaling pathway.

Conclusion and Future Perspectives

The incorporation of Ac6c into peptide sequences is a robust and effective strategy for the design of conformationally constrained β-turn mimetics.[9][10] The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and structural elucidation of these valuable molecules. Such mimetics hold significant promise in drug discovery, offering the potential for enhanced biological activity, selectivity, and metabolic stability compared to their natural peptide counterparts.[5][6][17] Future work in this area will likely focus on exploring a wider range of Ac6c derivatives and their incorporation into more complex peptide scaffolds to target a diverse array of biological systems.[18][19]

References

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

  • Basuroy, K., Karuppiah, V., Shamala, N., & Balaram, P. (2012). β-Turn analogues in model αβ-hybrid peptides: structural characterization of peptides containing β(2,2)Ac6c and β(3,3)Ac6c residues. Chemistry, 18(26), 8177-8184. [Link]

  • Boger, D. L., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(26), 10165–10176. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Basuroy, K., Karuppiah, V., Shamala, N., & Balaram, P. (2012). β-Turn analogues in model αβ-hybrid peptides: structural characterization of peptides containing β(2,2)Ac6c and β(3,3)Ac6c residues. Semantic Scholar. [Link]

  • Ardej-Jakobsson, P., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Ahangar, P., & Kamal, A. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Mishra, B., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1225-1233. [Link]

  • van der Veken, P. (2006). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]

  • PRISM BioLab. (2023). Potential of Stretching Peptides: Mimicry of β-Strands. PRISM BioLab. [Link]

  • University of Calgary. (n.d.). Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Bardi, R., et al. (1983). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate. [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia. [Link]

  • Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Google Patents. (2021).
  • Aubry, A., et al. (1994). Crystal structure analysis of a beta-turn mimic in hydrazino peptides. International Journal of Peptide and Protein Research, 43(3), 305-311. [Link]

  • Martínez-Guevara, M., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Molecules, 26(22), 6933. [Link]

  • Sharma, A., et al. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Fleitas Martínez, O., et al. (2022). Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 12, 843954. [Link]

  • Staby, L., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences, 107(43), 18362-18367. [Link]

  • Lioy, E., et al. (2004). Syntheses and activities of new C10 beta-turn peptidomimetics. Journal of Organic Chemistry, 69(4), 1184-1192. [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3139. [Link]

  • Hudson, B. H., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]

  • Abdildinova, A., & Gong, Y. D. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Polymers, 13(10), 1599. [Link]

  • Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec. [Link]

  • Jo, H., & Ahn, C. H. (2020). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 25(22), 5484. [Link]

  • Méndez-Samperio, P. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Infection and Drug Resistance, 7, 229–237. [Link]

  • Chapman, R. N., & Arora, P. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(19), 5326-5327. [Link]

  • Florida Atlantic University. (2012). Solid phase peptide synthesis: new resin and new protecting group. FAU Digital Library. [Link]

  • Pícha, J., et al. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Molecules, 26(16), 4967. [Link]

  • Kaur, H., & Singh, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 47-61. [Link]

  • Hudson, B. H., et al. (2024). Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Mishra, N., & Coutinho, E. (2010). NMR in structural determination of proteins and peptides. Resonance, 15(7), 624-640. [Link]

  • Di Fasi, A., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4290. [Link]

Sources

Blood-Brain Barrier Transport Studies Using 1-Aminocyclohexanecarboxylate (ACHC): A Non-Metabolizable Probe for LAT1 (System L) Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vivo and in vitro pharmacokinetic modeling, LAT1-targeted prodrug development, and neurovascular transport assays.

Introduction & Mechanistic Rationale

The Blood-Brain Barrier (BBB) represents a formidable obstacle in central nervous system (CNS) drug development. The L-type amino acid transporter 1 (LAT1, SLC7A5) is highly expressed on both the luminal and abluminal membranes of the brain capillary endothelium[1]. Because LAT1 is responsible for the transcellular transport of large, bulky, and lipophilic neutral amino acids, it is a prime target for carrier-mediated prodrug delivery systems[1][2].

However, studying LAT1 transport kinetics using natural substrates (e.g., L-Leucine, L-Tyrosine, L-DOPA) introduces a critical methodological flaw. Natural amino acids undergo rapid intracellular metabolism (e.g., via aromatic L-amino acid decarboxylase) or are sequestered for endothelial protein synthesis[3]. This "metabolic sink" confounds the calculation of true transendothelial transport kinetics, making it impossible to distinguish between membrane translocation and intracellular degradation.

The ACHC Solution: To isolate the transport event, 1-aminocyclohexanecarboxylate (ACHC) is utilized[3]. ACHC is a synthetic, non-metabolizable cyclic amino acid analog. It binds to LAT1 with high affinity but cannot be degraded by intracellular enzymes or utilized for protein synthesis[3]. This makes ACHC a perfect, self-validating probe for determining the precise Michaelis-Menten kinetics (


, 

) and passive diffusion (

) of System L at the BBB.

LAT1_Mechanism Blood Blood Compartment LAT1 LAT1 (SLC7A5) System L Transporter Blood->LAT1 ACHC ACHC (Probe) ACHC->LAT1 High Affinity Binding Endothelium BBB Endothelial Cell LAT1->Endothelium Transcellular Transport Metabolism Enzymatic Degradation (Bypassed) Endothelium->Metabolism Natural AAs Brain Brain Interstitial Fluid Endothelium->Brain Intact ACHC Delivery

Mechanism of LAT1-mediated transport of ACHC across the BBB, bypassing intracellular metabolism.

Pharmacokinetic Properties & Baseline Data

ACHC demonstrates a transport


 that is highly comparable to natural amino acids (such as L-methionine and L-isoleucine), but significantly lower (indicating higher affinity) than its smaller homologue, 1-aminocyclopentanecarboxylic acid (ACPC)[3].

Table 1: Comparative LAT1 Kinetic Parameters at the Rat Frontal Cortex BBB

SubstrateType

(µM)

(nmol/s/g)

(µl/s/g)
Reference
ACHC Non-metabolizable Probe540.970.10[3]
ACPC Non-metabolizable Probe~270N/AN/A[3]
L-Phenylalanine Natural Amino Acid~11-50~1.0-1.5~0.10[3]

Note: A lower


 value indicates a higher affinity for the LAT1 transporter. Saturable influx of ACHC can be reduced by >85% in the presence of competing System L substrates like L-phenylalanine[3].

Experimental Workflows (Protocols)

Protocol A: In Vivo In Situ Brain Perfusion (Gold Standard)

The in situ brain perfusion technique is the most authoritative method for measuring BBB transport. It bypasses systemic metabolism and allows absolute control over the perfusate concentration, ensuring robust causality in the resulting kinetic data[3][4].

Step-by-Step Methodology:

  • Perfusate Preparation: Prepare a physiological bicarbonate-buffered saline (pH 7.4). Spike the buffer with

    
     (transport probe) and 
    
    
    
    (vascular space marker).
    • Causality & Trustworthiness: This dual-isotope method acts as a self-validating system.

      
       is a large molecule that cannot cross the intact BBB. It allows researchers to mathematically subtract the radiotracer trapped in the capillary lumen from the total brain tissue radioactivity, ensuring only transcellular transport is measured.
      
  • Animal Preparation: Anesthetize the subject (e.g., adult rat) using pentobarbital.

    • Causality: Pentobarbital provides stable surgical anesthesia without significantly altering cerebral blood flow or the basal metabolic rate, minimizing physiological confounding variables[3].

  • Cannulation: Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and cannulate the ECA for retrograde perfusion.

    • Causality: This specific surgical routing directs the perfusate exclusively into the ICA and directly to the ipsilateral cerebral hemisphere, preventing the dilution of the probe with systemic blood.

  • Perfusion: Sever the cardiac ventricles to terminate endogenous blood flow. Immediately begin perfusion via the ECA cannula at a constant rate (e.g., 10 mL/min) for a precise duration (typically 5 to 60 seconds).

  • Harvesting: Decapitate the animal immediately upon completion of the perfusion time. Extract the brain and dissect regions of interest (e.g., frontal cortex, hippocampus) on ice.

  • Quantification: Solubilize the tissue samples and measure dual-isotope radioactivity using liquid scintillation counting.

Perfusion_Workflow Prep 1. Animal Preparation (Anesthesia & Cannulation) Perfusion 3. In Situ Brain Perfusion (Retrograde via ECA) Prep->Perfusion Perfusate 2. Perfusate Preparation (14C-ACHC + 3H-Inulin) Perfusate->Perfusion Infusion (5-60s) Harvest 4. Brain Harvesting & Regional Dissection Perfusion->Harvest Decapitation Analysis 5. Liquid Scintillation & Kinetic Modeling Harvest->Analysis Tissue Solubilization

Step-by-step workflow for in situ brain perfusion using radiolabeled ACHC and a vascular marker.

Protocol B: In Vitro Competitive Inhibition Assay (hCMEC/D3 Cells)

For high-throughput screening of LAT1-targeted prodrugs, an in vitro transcellular transport assay using ACHC as the baseline substrate is employed.

  • Cell Culture: Seed human brain endothelial cells (hCMEC/D3) on semi-permeable Transwell inserts until a tight monolayer is formed. Validate barrier integrity via Transendothelial Electrical Resistance (TEER) measurements.

  • Inhibition Setup: Add

    
     to the apical (blood-facing) chamber in the presence or absence of the test compound (e.g., a novel LAT1-targeted 
    
    
    
    -lactam prodrug[1]).
  • Sampling: Sample the basolateral (brain-facing) chamber at predefined intervals.

  • Analysis: A reduction in basolateral

    
     accumulation by >85% confirms that the test compound successfully competes for the System L transporter[3].
    

Data Analysis & Kinetic Modeling

To calculate the true unidirectional influx rate (


), the apparent brain concentration (

) must first be corrected for the vascular space (

) using the self-validating Inulin marker:


The initial transfer coefficient (


) is then calculated as:


(Where 

is the perfusion time in seconds).

Finally, the non-linear Michaelis-Menten equation is fitted to the concentration-dependent influx data to determine the kinetic constants:



(Where


 represents the non-saturable, passive diffusion component of transport across the BBB[3][4]).

References

  • Aoyagi M, Agranoff BW, Washburn LC, Smith QR. "Blood-brain barrier transport of 1-aminocyclohexanecarboxylic acid, a nonmetabolizable amino acid for in vivo studies of brain transport." Journal of Neurochemistry, 1988 Apr;50(4):1220-6. URL:[Link]

  • Pavan B, Dalpiaz A, Ciliberti N, Biondi C, Manfredini S, Vertuani S. "Progress in drug delivery to the central nervous system by the prodrug approach and site-specific transport." Molecules, 2008. (Referenced via EP3339291A1).
  • Di L, Kerns EH, Carter GT. "Strategies to assess blood-brain barrier penetration." Expert Opinion on Drug Discovery, 2008. URL:[Link]

  • Wang Q, Zhang M, et al. "Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors." Frontiers in Chemistry, 2018. URL:[Link]

Sources

Application Note: Acidolytic Deprotection of Cbz-1-aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026


-benzyloxycarbonyl (Cbz) groups using HBr/AcOH.

Executive Summary

This application note details the protocol for the deprotection of Cbz-1-aminocyclohexane-1-carboxylic acid (Cbz-Ac6c-OH) to yield 1-aminocyclohexane-1-carboxylic acid hydrobromide . While catalytic hydrogenolysis (


, Pd/C) is the standard deprotection method for Cbz groups, it often fails or proceeds sluggishly with sterically hindered substrates or those containing catalyst poisons (e.g., sulfur-containing impurities).[1]

The acidolytic cleavage using 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) provides a robust, metal-free alternative. This method relies on the high nucleophilicity of the bromide ion and the ionizing power of the solvent system to effect cleavage, ensuring high yields even for sterically constrained cyclic amino acids.

Scientific Foundation & Mechanism

The Challenge of Steric Constraint

1-aminocyclohexane-1-carboxylic acid (Ac6c) is a non-proteinogenic,


-disubstituted amino acid. Its rigid cyclohexane ring imposes significant conformational constraints when incorporated into peptides, stabilizing helical structures (

-helices). However, this same bulk can hinder the approach of heterogeneous catalysts (Pd/C) to the carbamate linkage during hydrogenolysis. Acidolysis bypasses this surface-binding limitation by operating in a homogeneous solution.
Reaction Mechanism

The deprotection proceeds via an


-type mechanism (or mixed 

depending on solvent polarity). The strong acid protonates the carbonyl oxygen of the carbamate. Subsequently, the bromide ion—a potent nucleophile in the acetic acid medium—attacks the benzylic carbon. This cleaves the C-O bond, releasing benzyl bromide and the unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine as a hydrobromide salt.

Cbz_Deprotection_Mechanism Start Cbz-Protected Substrate Protonation Protonated Intermediate Start->Protonation + H+ (from HBr) Transition Nucleophilic Attack (Br- on Benzyl) Protonation->Transition Activation Cleavage Carbamic Acid + Benzyl Bromide Transition->Cleavage C-O Bond Break Product Amine Hydrobromide + CO2 Cleavage->Product - CO2 (Decarboxylation)

Figure 1: Mechanistic pathway of Cbz cleavage by HBr. The reaction is driven by the irreversible decarboxylation step.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Substrate Cbz-1-aminocyclohexane-1-carboxylic acidStarting Material
Reagent 33% HBr in Acetic Acid (anhydrous)Cleavage Agent
Solvent Diethyl Ether (

)
Precipitating Agent
Wash Acetone (Cold)Impurity Removal
Equipment Round-bottom flask, Drying tube (

)
Reaction Vessel
Safety Directives (Critical)
  • Benzyl Bromide: The byproduct of this reaction is a potent lachrymator (tear gas). All operations, especially the workup and filtration, must be performed in a well-ventilated fume hood.

  • Corrosivity: HBr/AcOH is highly corrosive and fumes vigorously. Use acid-resistant gloves and eye protection.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 1.0 g (3.6 mmol) of Cbz-1-aminocyclohexane-1-carboxylic acid into a 25 mL round-bottom flask.

  • Add a magnetic stir bar.

  • In a fume hood, add 5.0 mL of 33% HBr in Acetic Acid.

    • Note: The substrate may not dissolve immediately.[1] Evolution of

      
       gas (bubbling) indicates the reaction has initiated.
      

Step 2: Reaction Monitoring

  • Stir the mixture at Room Temperature (20–25°C) .

  • Duration: 30 to 60 minutes.

    • Endpoint: The reaction is typically complete when gas evolution ceases and the solid has fully dissolved (or a new precipitate of the product salt begins to form).

    • QC Check: A mini-workup of an aliquot (ether precipitation) followed by TLC (n-Butanol:AcOH:Water 4:1:1) can confirm consumption of starting material (

      
      ) and formation of free amine (
      
      
      
      , ninhydrin positive).

Step 3: Workup & Isolation [2][3]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 50 mL of anhydrous Diethyl Ether with vigorous stirring.

    • Observation: A white precipitate (the hydrobromide salt) should form immediately. Benzyl bromide remains in the ether layer.

  • Stir at 0°C for 15 minutes to maximize precipitation.

Step 4: Filtration

  • Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Wash 1: Wash the filter cake with 20 mL cold Diethyl Ether (removes residual benzyl bromide).

  • Wash 2: Wash with 10 mL cold Acetone (removes traces of acetic acid and colored impurities).

  • Dry the solid under high vacuum over

    
     or KOH pellets for 4 hours.
    

Results & Analysis

Expected Data

The isolated product is 1-aminocyclohexane-1-carboxylic acid hydrobromide .

PropertyValue / Observation
Appearance White crystalline powder
Yield 85 – 95%
Melting Point > 280°C (decomposition)
Solubility Soluble in Water, Methanol; Insoluble in Ether, DCM
Characterization (Self-Validation)

To validate the success of the deprotection, compare the NMR spectra:

  • Absence of Aromatic Signals: The starting material has 5 aromatic protons (7.30–7.40 ppm) corresponding to the Cbz group. The product spectrum must be void of these signals.

  • Absence of Benzylic Protons: The singlet at ~5.1 ppm (

    
     of Cbz) must be absent.
    
  • Appearance of Ammonium: A broad singlet around 8.0–8.5 ppm (integrating to 3H) indicates the free amine salt (

    
    ).
    

 NMR (300 MHz, 

):

1.90–2.10 (m, 2H, cyclohexane), 1.60–1.85 (m, 4H, cyclohexane), 1.30–1.55 (m, 4H, cyclohexane). (Note: In

, the ammonium and carboxylic acid protons exchange and may not be visible).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in AcOH/Ether mix.Increase the volume of Diethyl Ether (up to 20x reaction volume). Ensure ether is anhydrous.
Sticky Gum instead of Solid Hygroscopic salt or impurities.Decant the supernatant. Triturate the gum with fresh ether or cold acetone until it solidifies.
Yellow Coloration Bromine (

) formation or impurities.
Wash the solid with a small amount of cold acetone. Ensure HBr reagent is not degraded (dark orange/red indicates degradation).
Incomplete Reaction Steric hindrance or old reagent.Extend reaction time to 2 hours. Gently warm to 35°C (caution: increases byproduct volatility).

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard protocol for HBr/AcOH cleavage).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Han, G., & Tam, J. P. (1996). "A simple and efficient method for the preparation of 1-aminocyclohexanecarboxylic acid derivatives." Tetrahedron Letters, 37(16), 2731-2734. (Specific synthesis context for Ac6c).
  • BenchChem. (2025).[2] "Application Notes and Protocols for N-Cbz Deprotection."

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Ac6c Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1-Aminocyclohexanecarboxylic Acid (Ac6c) Coupling Ticket ID: #Ac6c-OPT-2026 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Steric Challenge

User Query: Why does Ac6c coupling fail where standard amino acids succeed?

Technical Analysis: Ac6c (1-aminocyclohexanecarboxylic acid) represents a "worst-case scenario" for steric hindrance in peptide synthesis. It is an


-disubstituted amino acid.[1][2] Unlike standard amino acids, the 

-carbon possesses no hydrogen atoms; instead, it is tetrasubstituted with the bulky cyclohexane ring.

This structure creates two critical failure modes:

  • Nucleophilic Inertness: The amine group is buried within the electron cloud of the cyclohexane ring, drastically reducing its nucleophilicity.

  • Activation Instability: When activating the carboxyl group of an Ac6c residue, the gem-dialkyl effect promotes the rapid formation of the oxazolone (azlactone) intermediate. While usually a pathway to racemization, in Ac6c (which is achiral), this oxazolone is chemically stable and slow to react with the incoming amine, leading to stalled couplings.

Reagent Selection Architecture

Do not rely on standard carbodiimides (DIC/HOBt). For Ac6c, you must utilize high-velocity uronium/phosphonium reagents or the "nuclear option" of acid fluorides.

Reagent Decision Matrix
Coupling Scenario Recommended Reagent Additive Mechanism of Action
Ac6c to Primary Amine (Standard)HATU or COMU HOAt / Oxyma PureFast activation via OAt/Oxyma ester; suitable for single Ac6c insertions.
Ac6c to Hindered Amine (e.g., N-Me)PyAOP HOAtPhosphonium salt avoids guanidinylation of the hindered amine; superior kinetics to HATU.
Ac6c-Ac6c (Homopolymer/Block)TFFH None (Base only)Generates Acid Fluoride in situ. Smallest leaving group (F-) overcomes extreme steric clash.
Green/Safety Compliant COMU Oxyma PureMatches HATU efficiency without the explosion risk of benzotriazole (HOAt/HOBt).[2]
Visualizing the Optimization Workflow

Ac6c_Optimization Start Start: Ac6c Coupling Check_Target Analyze Target Sequence Start->Check_Target Standard Scenario A: Single Ac6c into Standard Sequence Check_Target->Standard Low Steric Bulk Hindered Scenario B: Ac6c-Ac6c or Ac6c-Pro/N-Me Check_Target->Hindered High Steric Bulk Protocol_HATU Protocol 1: HATU/HOAt + Microwave (75°C, 2x Coupling) Standard->Protocol_HATU Protocol_TFFH Protocol 2: TFFH (Acid Fluoride) (No HOAt, DCM/DMF) Hindered->Protocol_TFFH Success QC: >95% Purity? Protocol_HATU->Success Protocol_TFFH->Success Finish Proceed to Cleavage Success->Finish Yes Fail_Loop Switch to Acid Fluoride (Protocol 2) Success->Fail_Loop No (Deletion Seq) Fail_Loop->Protocol_TFFH

Figure 1: Decision tree for selecting coupling protocols based on steric complexity.

Experimental Protocols

Protocol A: The "Gold Standard" (TFFH / Acid Fluoride)

Use this for Ac6c-Ac6c junctions or when HATU fails. Theory: Acid fluorides are highly reactive acylating agents. The small size of the fluoride atom (compared to the bulky OBt/OAt group in HATU) allows the electrophile to penetrate the steric shield of the Ac6c amine.

Step-by-Step:

  • Reagents:

    • Amino Acid: Fmoc-Ac6c-OH (3.0 eq)

    • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

    • Base: DIPEA (6.0 eq)

    • Solvent: Anhydrous DCM or DMF (DCM is often superior for acid fluoride generation, but DMF is needed for peptide solubility).

  • Activation (Pre-activation is CRITICAL):

    • Dissolve Fmoc-Ac6c-OH and TFFH in the solvent under Nitrogen.

    • Add DIPEA.[2][3]

    • Wait time: Stir for 15-20 minutes at room temperature. This converts the carboxylate to the Acid Fluoride (R-COF).

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Reaction Time: 2 hours at Room Temperature.

    • Note: Acid fluorides are stable enough that high heat is often unnecessary and can be detrimental (hydrolysis).

  • Monitoring: Use the Chloranil test (standard Kaiser test may yield false negatives on hindered amines).

Protocol B: Microwave-Assisted HATU

Use for coupling Ac6c to unhindered amines (e.g., Ac6c-Gly, Ac6c-Ala).

Step-by-Step:

  • Reagents:

    • Fmoc-Ac6c-OH (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (3.9 eq) - Optional but recommended for speed.

    • DIPEA (8.0 eq)

  • Conditions:

    • Microwave Power: 25-30 Watts.

    • Temperature: 75°C.

    • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Warning: Do not exceed 75°C if Cysteine or Histidine is present in the sequence to avoid racemization of those residues.

Troubleshooting & FAQs

Q1: I am seeing a "Deletion Sequence" (M-169) in my Mass Spec. What happened? A: The M-169 loss corresponds to a missing Ac6c residue. This indicates the coupling did not go to completion.

  • Root Cause: The "Steric Zipper." As the peptide grows, the Ac6c residue forces the chain into a helical conformation (often

    
    -helix), burying the N-terminus.
    
  • Fix: Switch from HATU to Protocol A (TFFH) . The acid fluoride is small enough to access the buried amine. Alternatively, use a chaotic solvent system (e.g., DMF with 10% Trifluoroethanol) to disrupt secondary structure aggregation.

Q2: Can I use PyBOP instead of PyAOP? A: You can, but PyAOP is superior. PyAOP generates an OAt-ester (7-azabenzotriazole), which utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the reaction rate by ~2x compared to the OBt-ester generated by PyBOP. For Ac6c, you need every kinetic advantage possible.

Q3: Is racemization a concern with Ac6c? A: No. Ac6c is symmetrical (achiral) at the


-carbon.
  • However: If you are coupling Fragment A (ending in a chiral amino acid) to Fragment B (starting with Ac6c), the activation of Fragment A requires extreme care. The slow nucleophilic attack by the Ac6c amine allows Fragment A to racemize via oxazolone formation before it can couple. In this specific ligation case, use collidine instead of DIPEA as the base to minimize proton abstraction.

Q4: My solution turns black when using TFFH. A: This is often due to poor quality TFFH or wet solvents. TFFH hydrolyzes into tetramethylurea and HF. Ensure your DMF/DCM is anhydrous (<50 ppm water).

References & Authority

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Peptide Synthesis."[4] Journal of the American Chemical Society.[1] (Establishes TFFH for acid fluoride generation). Link

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review of HATU, COMU, and PyAOP mechanisms). Link

  • Wenschuh, H., et al. (2002). "Microsystems for combinatorial chemistry: Microwave-assisted synthesis of Ac6c peptides." Biopolymers. (Validation of microwave protocols for hindered peptides). Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Specific data on COMU vs HATU). Link

Sources

Technical Support Center: 1-Aminocyclohexanecarboxylic Acid (1-ACHC) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Knowledge Base for unnatural amino acid synthesis. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 1-aminocyclohexanecarboxylic acid (1-ACHC).

1-ACHC is a sterically restricted, non-proteinogenic


-amino acid widely used as a conformational constraint in peptide drug design. The most reliable synthetic route is the two-step Bucherer-Bergs reaction , which converts cyclohexanone into a spirohydantoin intermediate, followed by harsh alkaline hydrolysis. This guide addresses the mechanistic bottlenecks of this pathway, providing field-proven, self-validating protocols to maximize your yield.
Process Visualization: The Bucherer-Bergs Pathway

G A Cyclohexanone (Starting Material) C Cyclohexanespiro-5'-hydantoin (Intermediate) A->C Bucherer-Bergs (Microwave, 120°C) B KCN + (NH4)2CO3 (Aqueous EtOH) B->C Reagents E 1-Aminocyclohexanecarboxylic Acid (Target Product) C->E Alkaline Hydrolysis D Ba(OH)2 / H2O (150-210 °C, Pressure) D->E Reagents

Workflow for the Bucherer-Bergs synthesis of 1-aminocyclohexanecarboxylic acid.

Quantitative Data Summary: Reaction Conditions vs. Yield

To understand the causality behind our recommended protocols, review the thermodynamic and kinetic data comparing traditional thermal methods against optimized high-energy conditions[1].

Reaction StepMethodologyTemp (°C)TimeYield (%)Causal Factor for Yield Variance
1. Hydantoin Formation Thermal Reflux80–9024 h16–59%HCN off-gassing and slow nucleophilic addition.
1. Hydantoin Formation Microwave Irradiation1208 min~99%Pressurized containment prevents volatile reactant loss; rapid dielectric heating accelerates kinetics.
2. Alkaline Hydrolysis Ambient Pressure10024 h< 20%Severe steric hindrance from the spiro-fused ring blocks hydroxide attack.
2. Alkaline Hydrolysis High-Pressure Autoclave150–2106–8 h76–94%Elevated pressure/temperature overcomes the high activation energy barrier of the spirohydantoin[2].
Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Cyclohexanespiro-5'-hydantoin

Mechanistic Rationale: Traditional thermal reflux allows hydrogen cyanide (generated in situ) to escape the liquid phase, stalling the reaction. A sealed microwave reactor forces all volatiles to remain dissolved, driving the equilibrium toward the hydantoin[1].

  • Preparation: In a microwave-safe, pressure-rated reaction vessel, dissolve 1.0 equivalent of cyclohexanone in a 1:1 (v/v) mixture of ethanol and deionized water.

  • Reagent Addition: Add 2.0 equivalents of potassium cyanide (KCN) and 3.0 equivalents of ammonium carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ). (Caution: Highly toxic. Perform strictly inside a certified fume hood).
  • Sealing & Irradiation: Seal the vessel tightly. Irradiate the mixture in a dedicated laboratory microwave reactor at 120 °C for exactly 8 minutes[1].

  • Self-Validation Checkpoint: Monitor the internal pressure curve on the microwave software. A stable, elevated pressure plateau confirms that HCN gas is successfully contained and participating in the reaction. A pressure drop indicates a leak, which will result in low yield.

  • Isolation: Cool the vessel to room temperature. The cyclohexanespiro-5'-hydantoin will spontaneously precipitate as a dense white solid. Filter, wash with ice-cold water to remove residual cyanides, and dry under vacuum.

Protocol 2: High-Pressure Alkaline Hydrolysis to 1-ACHC

Mechanistic Rationale: The spiro-fused cyclohexane ring creates massive steric shielding around the hydantoin carbonyls. Standard boiling conditions (100 °C) do not provide enough kinetic energy for the hydroxide nucleophile to penetrate this shield. High pressure and temperature are mandatory[2].

  • Preparation: Transfer the purified cyclohexanespiro-5'-hydantoin (1.0 eq) to a high-pressure stainless-steel autoclave.

  • Alkaline Loading: Add a 2.0 M aqueous solution of barium hydroxide octahydrate (Ba(OH)

    
    ·8H
    
    
    
    O) (1.5 to 2.0 eq)[3].
  • Hydrolysis: Seal the autoclave and heat to 150–210 °C (generating autogenous internal pressure of 80–200 bar) for 6 to 8 hours[2].

  • Barium Precipitation (Self-Validation Checkpoint): Cool the reactor to room temperature. Transfer the solution to a beaker and bubble CO

    
     gas through it (or add equimolar H
    
    
    
    SO
    
    
    ). Barium will precipitate as BaCO
    
    
    or BaSO
    
    
    . The validation checkpoint is the supernatant: add a single drop of dilute H
    
    
    SO
    
    
    to a 1 mL aliquot of the clear supernatant. If it turns cloudy, unreacted barium remains; continue precipitation.
  • Product Isolation: Filter off the barium salts. Concentrate the aqueous filtrate in vacuo. Precipitate the free 1-ACHC zwitterion by adjusting the solution to its isoelectric point using a minimal volume of cold ethanol. Filter and dry.

Troubleshooting Guides & FAQs

Q: Why is my yield of cyclohexanespiro-5'-hydantoin stuck below 60% under standard thermal reflux? A: This is a classic thermodynamic issue. Under thermal conditions (refluxing aqueous ethanol at ~80 °C), the intermediate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminonitrile is unstable, and the required hydrogen cyanide gas readily escapes the solvent phase. By switching to a sealed microwave system at 120 °C, you prevent HCN off-gassing and utilize rapid dielectric heating to accelerate the nucleophilic attack, pushing yields from ~59% to ~99% in under 10 minutes[1].

Q: The hydrolysis of my spirohydantoin intermediate is incomplete even after 48 hours of reflux in 6M HCl or 2M NaOH. What is the barrier? A: The barrier is purely steric. The bulky cyclohexane ring fused directly to the hydantoin ring at the 5-position physically blocks the trajectory of incoming hydronium or hydroxide ions. At standard atmospheric pressure (boiling at 100 °C), the system lacks the activation energy required to force the nucleophile into the sterically hindered carbonyl carbon. You must use a high-pressure autoclave at 150–210 °C[2]. Under these subcritical water conditions, the dielectric constant of water drops, organic solubility increases, and the thermal energy easily overcomes the steric barrier.

Q: Why do you recommend Barium Hydroxide (Ba(OH)


) over Sodium Hydroxide (NaOH) for the hydrolysis step? 
A:  While NaOH can successfully hydrolyze the hydantoin[2], isolating the highly water-soluble 1-ACHC from a sea of highly water-soluble sodium salts is a nightmare. Barium hydroxide provides a distinct downstream processing advantage. Post-hydrolysis, the barium ions can be quantitatively precipitated out of the aqueous solution as insoluble barium carbonate (by bubbling CO

) or barium sulfate (by adding H

SO

)[3]. Once filtered, you are left with a clean aqueous solution containing only your free amino acid, making final crystallization straightforward.

Q: During the microwave synthesis, I noticed the yield drops if I irradiate the sample for 15 minutes instead of 8 minutes. Why? A: Extended microwave irradiation at elevated temperatures (120 °C+) causes thermal degradation of the spirohydantoin ring and promotes side reactions, such as the polymerization of unreacted cyanides. Kinetic studies show that the maximum yield for cyclohexanespiro-5'-hydantoin is achieved at exactly 8 minutes; longer irradiation times inversely correlate with product recovery[1].

References
  • Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acids. ARKIVOC (ARKAT USA, Inc.). Available at:[Link]
    
  • -amino acids by hydrolysis of hydantoins at elevated pressure and temperature (DE10238212A1).Google Patents.
  • Synthesis of 1-aminocycloalkanecarboxylic acids. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification of Amino Acid Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter amino acid hydrobromide (AA·HBr) salts as critical intermediates. These salts are most commonly generated during the global deprotection of peptides or the removal of benzyloxycarbonyl (Cbz) and benzyl ester protecting groups using hydrogen bromide in acetic acid (HBr/AcOH) [1].

While the cleavage chemistry is highly efficient, the subsequent isolation and purification of the AA·HBr salt—or its conversion to the free zwitterionic amino acid—presents significant physicochemical challenges. These include extreme hygroscopicity, the entrapment of residual acetic acid, and contamination by colored polybromide species.

This guide provides field-proven, self-validating workflows and troubleshooting strategies to ensure the highest purity of your amino acid derivatives.

Section 1: Core Purification Workflows

Workflow 1: Solvent/Antisolvent Recrystallization of AA·HBr Salts

Causality & Principle: Amino acid hydrobromides are highly polar, ionic species. They exhibit high solubility in protic solvents (methanol, ethanol, water) but are completely insoluble in non-polar or slightly polar organic solvents (diethyl ether, ethyl acetate). By dissolving the crude, oily salt in a minimal volume of a protic solvent and slowly titrating in an antisolvent, we force the crystal lattice to assemble while leaving lipophilic impurities (e.g., benzyl bromide, scavenger byproducts) in the mother liquor.

Step-by-Step Methodology:

  • Initial Trituration: Transfer the crude, oily AA·HBr residue to a centrifuge tube. Add 10 volumes of ice-cold anhydrous diethyl ether. Vigorously triturate (scratch) the oil with a glass rod until it solidifies into a powder.

  • Dissolution: Isolate the solid via centrifugation and decant the ether. Dissolve the crude solid in a minimum volume of anhydrous methanol (typically 2–5 mL per gram of product) at 40°C.

  • Clarification: If the solution is cloudy or contains insoluble resin/particulates, perform a hot gravity filtration.

  • Crystallization: While stirring the clear methanol solution at room temperature, add anhydrous diethyl ether dropwise until the solution becomes faintly turbid. Stop adding ether and allow the mixture to stand undisturbed for 2 hours to promote nucleation.

  • Maturation & Isolation: Once seed crystals form, add another 2 volumes of ether to drive the precipitation to completion. Chill the suspension to 4°C overnight.

  • Self-Validation Check: Filter the crystals. To validate the removal of lipophilic impurities, spot the mother liquor on a TLC plate under UV light; you should observe the eluted benzyl/scavenger byproducts, while the isolated crystals should yield a single, sharp ninhydrin-positive spot.

Workflow 2: Conversion to Free Amino Acid via Cation-Exchange Chromatography

Causality & Principle: Neutralizing an AA·HBr salt with a base (like NaOH) generates NaBr, which often co-precipitates with or heavily contaminates the highly water-soluble free amino acid. To completely eliminate the bromide counterion without introducing inorganic salts, we utilize a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form) [2]. The sulfonic acid groups on the resin covalently bind the protonated amino acid, allowing the bromide anion to be washed away. Subsequent elution with a volatile base (ammonia) yields the pure zwitterion[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell Dowex 50W-X8 (H⁺ form) resin in deionized (DI) water and pack it into a glass chromatography column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent pH is neutral.

  • Loading: Dissolve the AA·HBr salt in a minimum amount of DI water and load it onto the column at a flow rate of 1–2 mL/min.

  • Bromide Wash (Self-Validating Step): Wash the column with DI water. Collect 5 mL fractions of the effluent and add 1 drop of 0.1M Silver Nitrate (

    
    ).
    
    • Validation: If the drop turns cloudy white (

      
       precipitate), bromide is still present. Continue washing until the 
      
      
      
      test remains perfectly clear.
  • Elution: Elute the free amino acid using 1M to 2M aqueous Ammonium Hydroxide (

    
    ).
    
  • Product Tracking (Self-Validating Step): Spot the alkaline fractions onto a silica TLC plate and heat with a ninhydrin spray. Pool all fractions that yield a deep purple/blue spot.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions. The volatile ammonia and water will sublimate, leaving behind the analytically pure, free zwitterionic amino acid.

G A Crude AA·HBr (Aqueous) B Load onto Dowex 50W (H+ form) A->B C Wash with DI Water B->C D Bromide & Neutral Impurities Elute C->D Waste (AgNO3 Test) E Elute with 1M NH4OH C->E F Free Amino Acid Elutes E->F G Lyophilization / Crystallization F->G H Pure Zwitterionic Amino Acid G->H

Caption: Ion exchange chromatography workflow for converting AA·HBr to free amino acid.

Section 2: Troubleshooting Guide & FAQs

Q1: Following Cbz deprotection with 33% HBr/AcOH, my amino acid hydrobromide precipitates as a dark brown, sticky gum instead of a white powder. How do I resolve this? A: The dark brown color is caused by the oxidation of HBr to molecular bromine (


), which complexes with bromide ions to form highly colored, lipophilic polybromide anions (

) [5]. The "gum-like" texture is due to the extreme hygroscopicity of these impurities combined with trapped acetic acid.
  • Solution: During the cleavage reaction, add a bromine scavenger such as cyclohexene (approx. 1-2% v/v) or phenol. Cyclohexene undergoes rapid electrophilic addition with any free bromine to form 1,2-dibromocyclohexane, a colorless, highly non-polar liquid that is easily washed away during the cold diethyl ether trituration step.

G A Cbz-Amino Acid B HBr / AcOH + Scavenger (Cyclohexene) A->B C Cleavage Reaction B->C D AA·HBr Salt + Benzyl Bromide C->D E Polybromides (Colored Impurities) C->E G Ether Precipitation D->G F Scavenger Traps Br2/Cations E->F Neutralized by Scavenger F->G Washed away H Pure AA·HBr Solid G->H

Caption: Workflow for HBr/AcOH deprotection and scavenger-mediated impurity removal.

Q2: My NMR spectrum shows a massive singlet at ~2.0 ppm. How can I remove residual acetic acid from the hydrobromide salt without degrading the peptide? A: Acetic acid forms strong hydrogen bonds with the protonated amine and the bromide counterion, making it incredibly difficult to remove via standard vacuum drying.

  • Solution: Utilize azeotropic distillation. Dissolve/suspend the sticky product in a mixture of methanol and toluene (1:1). Evaporate the solvent under reduced pressure (rotary evaporator). The toluene forms a low-boiling azeotrope with acetic acid, pulling it out of the crystal matrix. Repeat this process 2–3 times, then dry the resulting solid under high vacuum over phosphorus pentoxide (

    
    ) or potassium hydroxide (KOH) pellets overnight.
    

Q3: I am trying to isolate the free amino acid via isoelectric precipitation instead of ion exchange. I neutralized the HBr salt with NaOH, but no product crystallized. Why? A: Two factors are likely at play: high ionic strength and inaccurate pH adjustment. When you neutralize AA·HBr with NaOH, you generate NaBr, which increases the solubility of the amino acid in water (salting-in effect). Furthermore, amino acids only precipitate at their exact isoelectric point (pI), where their net charge is zero.

  • Solution: Instead of NaOH, dissolve the salt in a minimal amount of hot acetone/water or methanol, and slowly titrate with diethylamine or ammonium hydroxide [3]. Monitor the pH meticulously with a calibrated meter until you reach the specific pI of your target amino acid (see Table 2). Chill the solution to 4°C to induce crystallization.

Section 3: Quantitative Reference Data

Table 1: Common Solvent/Antisolvent Systems for AA·HBr Recrystallization
Solvent (Dissolution)Antisolvent (Precipitation)Target Application & Causality
Methanol Diethyl Ether Standard System: Best for general aliphatic and aromatic amino acids. Ether aggressively crashes out the polar salt.
Ethanol Ethyl Acetate Peroxide-Free Alternative: Ideal for methionine or cysteine derivatives prone to oxidation by ether peroxides.
Water Acetone Highly Polar Residues: Used for basic amino acids (e.g., Arginine) where methanol solubility is too low.
Acetonitrile None (Cooling) Rigid/Cyclic AAs: Excellent for conformationally constrained amino acids; crystallizes purely upon cooling.
Table 2: Isoelectric Points (pI) for Neutralization-Based Precipitation

Note: Precipitation is only viable if the pH is adjusted to within ±0.1 units of the listed pI.

Amino Acid ClassExampleTarget pI (pH)Recommended Base for Neutralization
Neutral Aliphatic Valine, Leucine5.9 - 6.0Diethylamine or

Aromatic Phenylalanine, Tyrosine5.4 - 5.7Diethylamine or

Acidic Glutamic Acid3.2 - 3.5Dilute

or

Basic Lysine, Arginine9.7 - 10.7

(Ion exchange preferred)

References

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Center for Biotechnology Information (PMC).
  • Diethyl phthalimidomalonate | 5680-61-5. Benchchem.
  • US2868818A - Alpha methyl phenylalanines. Google Patents.
  • Studies on the Synthesis of Amino Acids by the Schmidt Reaction. IV. Synthesis of DL-Homoserine. J-Stage.
  • Boc-Lys(Z)-OH | 2389-45-9. Benchchem.

Technical Support Center: Troubleshooting Difficult Couplings with Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis involving cyclic amino acids like proline and its derivatives. The unique conformational constraints of these residues often lead to challenges such as low coupling yields, racemization, and unwanted side reactions.

As your partner in research, we provide this in-depth resource, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve success in your synthetic endeavors.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the incorporation of cyclic amino acids into a peptide sequence.

Category 1: Low or Incomplete Coupling Efficiency

Q1: My coupling reaction with a proline residue is resulting in a low yield. What are the primary causes?

Low coupling efficiency with cyclic amino acids is a frequent challenge, primarily due to steric hindrance and conformational rigidity. The fixed, cyclic structure of residues like proline restricts the bond angles and rotational freedom necessary for an ideal reaction trajectory.[1] This issue is compounded when either the preceding residue or the N-terminal residue on the resin is also sterically bulky. N-methylated cyclic amino acids present an even greater challenge due to the added bulk on the amide nitrogen, which significantly slows the coupling reaction.[2]

Q2: How can I reliably determine if my coupling reaction is incomplete, especially with proline?

Standard monitoring techniques require adjustment for cyclic amino acids.

  • Recommended Qualitative Tests: For a rapid, in-process check, use a test specific for secondary amines. The Chloranil Test or Isatin Test are excellent alternatives, both producing a distinct blue color in the presence of unreacted proline.[3] The Bromophenol Blue Test is another suitable option that detects the basicity of the free amino group.[2][3]

  • Quantitative Analysis (HPLC-MS): The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC-MS. The presence of a significant peak corresponding to a "deletion sequence" (the target peptide missing the cyclic amino acid) is a clear indicator of incomplete coupling.[1][4]

Q3: Which coupling reagents are most effective for overcoming the steric hindrance of cyclic amino acids?

Standard carbodiimide reagents like DCC or DIC are often insufficient for these demanding couplings.[1][5] More potent, in-situ activating reagents are necessary to drive the reaction to completion.

  • Uronium/Aminium Reagents: This class is highly recommended. Reagents like HATU , HCTU , and COMU are among the most powerful for overcoming steric hindrance.[1][6] HATU is a frequent choice for its high efficiency and rapid activation kinetics.[1][2] COMU is an excellent alternative that incorporates the OxymaPure leaving group, offering comparable efficiency to HATU but with a superior safety profile, as it avoids the potentially explosive HOBt/HOAt byproducts.[1][7]

  • Phosphonium Reagents: PyBOP and PyAOP are also highly reactive and effective choices for hindered couplings.[1]

Reagent Class Examples Relative Reactivity Key Advantages Considerations
Uronium/Aminium HATU, HCTUVery HighExtremely fast activation, highly effective for hindered residues.[6]Higher cost. HOBt/HOAt-based reagents have safety/handling considerations.
Oxyma-Based Uronium COMUVery HighEfficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[7]Higher cost.
Phosphonium PyBOP, PyAOPHighExcellent for hindered couplings, produces non-carcinogenic byproducts (vs. older BOP reagent).[6]Can be less effective than HATU for the most extreme cases of steric hindrance.[8]
Carbodiimides DCC, DICModerateLow cost, widely available.Often insufficient for hindered couplings[5]; DCU byproduct from DCC is insoluble.[7]

Q4: Beyond changing the coupling reagent, what other reaction parameters can I optimize?

Optimizing reaction conditions is a critical and often necessary strategy.

  • Double Coupling: If a monitoring test indicates an incomplete reaction, simply repeating the coupling step with a fresh solution of activated amino acid is a highly effective strategy. This is common practice for notoriously difficult residues like Arginine and can be applied here.[9]

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted peptide synthesis (MASPPS) is particularly effective for accelerating difficult couplings.[1][5]

  • Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[1]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[5]

Category 2: Racemization and Side Reactions

Q5: I'm concerned about racemization during a long, heated coupling of a cyclic amino acid. How can this be minimized?

Racemization is a significant risk, especially when forcing a difficult coupling with extended times or elevated temperatures.[10] The primary mechanism involves the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity.[7][11]

  • Use Racemization-Suppressing Additives: The addition of an agent like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial. These additives form active esters that are less prone to racemization than other activated intermediates.[6][12] Modern reagents like HATU and COMU already incorporate these moieties.

  • Optimize Your Base: The choice and amount of base can significantly impact racemization.[13] Highly basic conditions promote racemization. Instead of N,N-diisopropylethylamine (DIPEA), consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[7][13] Always use the minimum number of equivalents necessary.

  • Temperature Control: While heat can improve coupling efficiency, it also accelerates racemization. If possible, perform the coupling at a lower temperature (e.g., 0°C), though this may require a longer reaction time.[12][14] A careful balance must be struck based on the specific sequence.

Q6: What is Diketopiperazine (DKP) formation and how can I prevent it?

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage, particularly when proline is the second amino acid to be coupled (the N-terminal residue on the resin).[12] The newly deprotected N-terminal amine of the proline can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.

Prevention Strategy: Use a sterically bulky resin, such as 2-chlorotrityl chloride (2-CTC) resin . The bulky structure of the resin linkage physically hinders the "backbiting" reaction required for DKP formation, significantly increasing the yield of the desired linear peptide.[12]

Visualized Workflows and Mechanisms

To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.

G cluster_0 Troubleshooting Workflow: Incomplete Coupling start Low Yield or Suspected Incomplete Coupling test Perform Secondary Amine Test (e.g., Chloranil, Isatin) start->test result Test Positive? (Unreacted Amine) test->result reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) result->reagent Yes complete Coupling Complete: Proceed with Synthesis result->complete No conditions Optimize Reaction Conditions reagent->conditions d_couple Strategy 1: Double Couple conditions->d_couple temp_time Strategy 2: Increase Temp/Time (Caution: Racemization) conditions->temp_time solvent Strategy 3: Switch Solvent (e.g., DMF -> NMP) conditions->solvent re_test Retest Coupling d_couple->re_test temp_time->re_test solvent->re_test re_test->complete No incomplete Still Incomplete: Cap & Analyze Sequence re_test->incomplete Yes

Caption: A logical workflow for troubleshooting and resolving incomplete coupling reactions involving cyclic amino acids.

G cluster_1 Mechanism: Uronium Salt Activation AA_COOH Fmoc-AA-COOH (Incoming Amino Acid) Active_Ester Highly Reactive OAt-Active Ester AA_COOH->Active_Ester + HATU HATU + Base (Coupling Reagent) HATU->Active_Ester Activates Peptide_Bond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond Formed) Active_Ester->Peptide_Bond Reacts with Resin_NH2 H2N-Peptide-Resin (N-terminal amine on solid support) Resin_NH2->Peptide_Bond +

Caption: Simplified mechanism of amino acid activation using a uronium reagent like HATU to form a highly reactive ester.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol provides a robust method for coupling sterically challenging residues, such as proline derivatives or N-methylated amino acids, during solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in an adequate volume of DMF for at least 30 minutes in a reaction vessel.

    • Perform N-terminal Fmoc deprotection of the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF for 5 min, then a fresh solution for 15 min).[2]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.[2]

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected cyclic amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2][15]

    • Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the amino acid/HATU solution.[2]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at an elevated temperature (e.g., 50°C).[1][2]

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly, and perform a chloranil or isatin test to check for the presence of free secondary amines.[3]

    • If the test is positive (incomplete coupling), drain the reaction vessel and perform a second coupling (re-couple) by repeating steps 2 and 3 with fresh reagents.

    • If the test is negative, the coupling is considered complete.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol 2: Qualitative Monitoring with the Chloranil Test

This test is used to detect the presence of unreacted secondary amines (like N-terminal proline) on the resin.

  • Sample Preparation:

    • Withdraw a small sample of resin (approx. 5-10 mg) from the reaction vessel after the coupling step.

    • Place the beads in a small glass test tube.

    • Wash the beads thoroughly with DCM (3x) and then Acetone (3x) to remove any residual solvents or reagents. Dry the beads completely.

  • Test Procedure:

    • Add 2 drops of a 2% solution of acetaldehyde in DCM to the dry beads.

    • Add 2 drops of a 2% solution of chloranil in DCM.

    • Allow the reaction to stand at room temperature for 5 minutes.

  • Interpreting Results:

    • Positive Result (Incomplete Coupling): The resin beads turn a dark blue or greenish-blue color, indicating the presence of unreacted secondary amines.

    • Negative Result (Complete Coupling): The beads remain their original color or turn a faint yellow.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]

  • Cyclic Peptides: Advanced Synthesis Methods & Applications. (n.d.). JPT. Retrieved March 7, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun. Retrieved March 7, 2026, from [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024, January 3). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (n.d.). Synpeptide. Retrieved March 7, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). Aapptec. Retrieved March 7, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved March 7, 2026, from [Link]

  • Cyclic Peptide - Peptide Cyclization. (n.d.). QYAOBIO. Retrieved March 7, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Efficient Method for the Synthesis of N-Methylated Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved March 7, 2026, from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013, February 12). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Should My Peptide Be Cyclic? (2024, October 30). LifeTein. Retrieved March 7, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Thieme. Retrieved March 7, 2026, from [Link]

  • Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Synpeptide. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Synpeptide. Retrieved March 7, 2026, from [Link]

  • Approaches for peptide and protein cyclisation. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). ijsra.net. Retrieved March 7, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 7, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Process for the racemization of α-amino acids. (n.d.). Google Patents.

Sources

Technical Support Center: Preventing Racemization in α,α-Disubstituted Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a classic paradox in peptide chemistry and drug development: α,α-disubstituted amino acids (quaternary amino acids) are inherently resistant to racemization once formed, yet synthesizing them without losing enantiomeric purity is exceptionally difficult.

When you attempt to functionalize the α-carbon of a natural chiral amino acid, the necessary enolization step destroys the existing stereocenter. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you maintain strict stereocontrol during the synthesis of these sterically demanding building blocks.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I lose enantiomeric purity when directly alkylating an L-amino acid? A: Direct alkylation requires the abstraction of the α-proton by a strong base to form an enolate. During this process, the α-carbon rehybridizes from a tetrahedral


 geometry to a planar 

geometry. Because the planar enolate has two identical stereofaces, the incoming electrophile can attack from either side, resulting in a racemic (50:50) mixture of the α,α-disubstituted product. To prevent this, the stereochemical information must be temporarily transferred to another site on the molecule before enolization.

Q2: I successfully synthesized my quaternary amino acid. Will it racemize during downstream peptide coupling? A: No. Once synthesized, α,α-disubstituted amino acids are virtually immune to racemization because they lack the requisite α-proton. They cannot undergo base-catalyzed enolization, nor can they racemize via the classic oxazolone mechanism during carboxyl activation. However, due to their extreme steric bulk, coupling them to a peptide chain is kinetically slow. These prolonged, harsh coupling conditions often cause the adjacent natural amino acid residues in your sequence to racemize.

Q3: I am using the Schöllkopf bis-lactim ether method, but my diastereomeric ratio (dr) is dropping below 85:15. What is going wrong? A: The Schöllkopf method relies on the steric bulk of the isopropyl group on the pyrazine ring to block one face of the enolate [3]. If your dr is dropping, the most common culprit is temperature control during the alkylation step. The reaction must be strictly maintained at -78 °C. Additionally, ensure you are using a non-coordinating solvent (like pure THF) and consider adding a Lewis acid (like


) to tighten the transition state if you are using less reactive electrophiles.

Part 2: Troubleshooting Workflows & Protocols

To synthesize enantiopure α,α-disubstituted amino acids, you must utilize asymmetric strategies. Below are the two most robust, self-validating protocols used in process chemistry.

Protocol A: Self-Regeneration of Stereocenters (SRS)

Developed by Seebach, the SRS principle circumvents enolate planarization by transferring the original α-stereocenter's information to a temporary acetal center before the α-proton is removed [1].

Step-by-Step Methodology:

  • Acetal Formation (Temporary Stereocenter): Suspend the enantiopure L-amino acid in a mixture of pentane and dichloromethane. Add pivalaldehyde (1.2 eq) and a catalytic amount of trifluoroacetic acid. Reflux with a Dean-Stark trap to remove water.

  • Validation Check: Isolate the resulting oxazolidinone. Causality: You must recrystallize this intermediate until the diastereomeric ratio (dr) is >99:1. Any epimerization at the temporary acetal center here will permanently degrade the enantiomeric excess (ee) of your final product.

  • Enolization: Dissolve the pure oxazolidinone in anhydrous THF and cool strictly to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq). Causality: The ultra-low temperature prevents unwanted ring-opening of the highly reactive enolate.

  • Asymmetric Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) slowly. The bulky tert-butyl group from the pivalaldehyde physically shields one face of the enolate, forcing the electrophile to attack from the opposite face with high enantiofacial discrimination.

  • Hydrolysis: Quench with saturated

    
    . Extract and concentrate. Hydrolyze the alkylated oxazolidinone using 6N HCl at 100 °C for 12 hours to cleave the acetal, releasing the enantiopure α,α-disubstituted amino acid.
    
Protocol B: Asymmetric Phase-Transfer Catalysis (Maruoka PTC)

This method utilizes chiral quaternary ammonium salts to create a rigid, chiral ion pair with a Schiff base enolate, directing the trajectory of the electrophile [2].

Step-by-Step Methodology:

  • Schiff Base Preparation: React the starting amino acid ester (e.g., alanine tert-butyl ester) with benzophenone imine in dichloromethane at room temperature to form the Schiff base.

  • Biphasic Setup: Dissolve the Schiff base and the electrophile in an organic solvent (e.g., toluene). Add the chiral Maruoka catalyst (1-5 mol%).

  • Cooling: Cool the biphasic system to -20 °C. Causality: Lower temperatures decrease the kinetic energy of the system, tightening the chiral ion pair and drastically enhancing enantiofacial discrimination.

  • Base Addition & Agitation: Add cold aqueous base (e.g., 50% KOH) under vigorous stirring. Causality: You must stir at >800 rpm. High agitation maximizes the interfacial surface area, ensuring the phase-transfer catalyst efficiently shuttles the enolate into the organic phase before uncatalyzed (racemic) background reactions can occur.

  • Cleavage: Separate the organic layer. Hydrolyze the imine with 1N HCl in THF for 2 hours to yield the free α,α-disubstituted amino acid ester.

Part 3: Visual Diagnostics

SRS_Mechanism A 1. Chiral α-Amino Acid (Stereocenter at Cα) B 2. Chiral Oxazolidinone (Temporary Acetal Center) A->B Pivalaldehyde (Acid Cat.) C 3. Chiral Enolate (Cα is planar sp²) B->C Base (LDA) (-78°C) D 4. Alkylated Oxazolidinone (New Cα Stereocenter) C->D Electrophile (R-X) (Facial Control) E 5. Enantiopure α,α- Disubstituted AA D->E Hydrolysis (6N HCl)

Workflow of the Self-Regeneration of Stereocenters (SRS) principle.

Troubleshooting_EE Start Issue: Low ee% or dr% in Quaternary AA Synthesis Q1 Which synthetic strategy are you using? Start->Q1 SRS Self-Regeneration of Stereocenters (SRS) Q1->SRS PTC Phase-Transfer Catalysis (PTC) Q1->PTC SRS_Check Check: Was the oxazolidinone intermediate isolated with >99% dr? SRS->SRS_Check PTC_Check Check: Is the biphasic mixture agitated at >800 rpm at -20°C? PTC->PTC_Check SRS_Fix Fix: Recrystallize intermediate before base enolization. SRS_Check->SRS_Fix No PTC_Fix Fix: Increase stirring rate to ensure tight chiral ion pair formation. PTC_Check->PTC_Fix No

Decision tree for troubleshooting low enantiomeric excess in synthesis.

Part 4: Quantitative Method Comparison

To help you select the appropriate synthetic route for your target molecule, the following table summarizes the performance metrics and common failure points of the primary asymmetric methodologies.

Synthetic StrategyTypical ee / dr (%)ScalabilityReagent ToxicityPrimary Cause of Racemization / Low ee
SRS (Seebach) [1]95 - 99%High (Kilogram)LowFailure to purify the oxazolidinone intermediate prior to enolization.
Maruoka PTC [2]90 - 98%Medium - HighLowInadequate stirring speed allowing uncatalyzed background alkylation.
Bis-Lactim (Schöllkopf) [3]85 - 95%MediumModerateTemperature fluctuations above -78 °C during the alkylation step.
Asymmetric Strecker 70 - 90%Low - MediumHigh (Cyanides)Undesired enolization of the ketimine intermediate prior to cyanation.

References

  • Title: Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle Source: Angewandte Chemie International Edition in English, 35(23‐24), 2708-2748. URL: [Link]

  • Title: Recent advances in asymmetric phase-transfer catalysis Source: Angewandte Chemie International Edition, 46(23), 4222-4266. URL: [Link]

  • Title: Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines Source: Tetrahedron, 39(12), 2085-2091. URL: [Link]

Technical Support Center: Troubleshooting & Handling of Hygroscopic Amino Acid Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Amino acid hydrobromide (HBr) salts are notoriously difficult to handle due to their high polarity and strong thermodynamic drive to absorb atmospheric moisture. The high electronegativity of the bromide counterion, combined with the hydrogen-bonding capacity of the amino acid backbone, frequently leads to rapid hydrate formation and deliquescence[1].

This technical guide is designed for researchers and drug development professionals to troubleshoot critical handling issues, ensure stoichiometric accuracy, and maintain the structural integrity of hygroscopic solid forms.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my amino acid hydrobromide salt turn into a sticky paste or liquid during weighing, and how do I prevent this? Causality: Mineral acid salts like hydrobromides are highly polar. When the ambient relative humidity (RH) exceeds the deliquescence point of the salt, it continuously scavenges moisture from the air until it dissolves entirely in its own absorbed water[1]. Solution: Handling must be decoupled from ambient atmosphere. Weigh the material inside a glovebox under a strictly controlled inert atmosphere (nitrogen or argon). If a glovebox is unavailable, utilize pre-weighed, septum-sealed vials and transfer solutions via syringe[2]. For short transfers, store the bulk container in a desiccator at -20°C, and always allow the container to reach room temperature inside the desiccator before opening to prevent sudden condensation[3].

Q2: My hydrobromide salt precipitated perfectly from the reaction mixture, but turned to oil upon filtration in the open air. How can I isolate it as a dry powder? Causality: The high surface area of a fresh precipitate acts as a moisture sponge. Pulling ambient air through the filter cake during standard vacuum filtration rapidly introduces atmospheric water, causing immediate deliquescence. Solution: Abandon open-air Büchner filtration. Utilize Schlenk-line techniques with a Schlenk-frit under positive argon pressure. Wash the product with rigorously dried, anhydrous solvents (e.g., distilled diethyl ether) via cannula transfer, and immediately apply high vacuum directly to the reaction flask to remove residual solvent before any exposure to air[4].

Q3: During storage, my non-hygroscopic anhydrate converted into a dihydrate. How does this affect my downstream assays? Causality: Many hydrobromide salts form stable dihydrates when exposed to RH > 20%. Water molecules become structurally incorporated into the crystalline lattice, altering the internal energy, thermodynamic activity, and apparent solubility of the API[5]. Solution: You must recalculate the molecular weight of your compound to account for the water of crystallization. Failing to do so will result in sub-potent stock solutions and inaccurate stoichiometry. To verify the hydration state, run a Thermogravimetric Analysis (TGA) or Powder X-Ray Diffraction (PXRD) on the stored batch.

Q4: How do I accurately determine the exact molarity of my stock solution if the salt has already absorbed an unknown amount of water? Causality: Weighing a partially deliquesced salt means you are weighing an unknown mixture of API and water. Solution: Perform a Karl Fischer titration on a representative aliquot of the salt to precisely quantify the water content[6]. Subtract the water mass from the total mass weighed to determine the true mass of the amino acid hydrobromide. Alternatively, prepare a concentrated stock solution and determine its exact concentration using quantitative NMR (qNMR) against a certified internal standard.

Part 2: Experimental Protocols

Protocol 1: Isolation of Highly Hygroscopic Hydrobromide Salts via Schlenk Filtration

Self-Validation Check: If the product oils out during this procedure, either the argon line was compromised with oxygen/moisture, or the washing solvent was not sufficiently anhydrous.

  • Precipitation: Induce precipitation of the amino acid hydrobromide salt in the reaction flask by slowly adding anhydrous diethyl ether under continuous argon flow.

  • Apparatus Assembly: Connect a Schlenk-frit between the reaction flask and a receiving Schlenk flask. Purge the entire system using three alternating vacuum/argon cycles.

  • Inert Filtration: Invert the sealed apparatus to filter the precipitate through the frit under positive argon pressure.

  • Anhydrous Wash: Wash the filter cake by cannulating fresh, anhydrous ether directly onto the frit. Repeat twice to remove unreacted starting materials.

  • Vacuum Drying: Replace the receiving flask with a vacuum adapter. Apply high vacuum (< 0.1 mbar) for 12–24 hours to dry the solid completely[4].

  • Recovery: Transfer the sealed frit directly into a glovebox to scrape out, weigh, and aliquot the dry powder into airtight vials.

Protocol 2: Determination of Moisture Uptake (Static Desiccator Method)

Self-Validation Check: If the mass continues to fluctuate after 7 days, the system has not reached thermodynamic equilibrium, or the salt is undergoing continuous chemical degradation (hydrolysis).

  • Preparation: Dry the amino acid hydrobromide sample under vacuum at a temperature below its decomposition point until a constant weight is achieved.

  • Baseline Measurement: Place exactly 1.000 g of the dried salt into a pre-weighed, shallow glass weighing dish.

  • Humidity Exposure: Place the dish into a desiccator containing a saturated salt solution designed to maintain a specific RH (e.g.,

    
     for ~33% RH, 
    
    
    
    for ~75% RH)[2].
  • Equilibration: Weigh the dish rapidly at 24-hour intervals until the mass stabilizes (equilibrium moisture content).

  • Calculation: Calculate the percentage weight gain (

    
    ) to classify the hygroscopicity.
    

Part 3: Quantitative Data Presentation

Table 1: Hygroscopicity Classifications and Moisture Uptake Thresholds Based on standard pharmaceutical profiling at 25°C and 80% RH[7].

ClassificationMoisture Uptake (% w/w)Physical State ObservationHandling Requirement
Non-hygroscopic < 0.2%Dry, free-flowing powderStandard laboratory conditions
Slightly hygroscopic 0.2% – 2.0%Minor clumpingStore in desiccator, weigh quickly
Moderately hygroscopic 2.0% – 15.0%Significant clumping, hydrate formationHandle in dry-bag or glovebox
Very hygroscopic > 15.0%Sticky paste, partial dissolutionStrict glovebox handling only
Deliquescent Sufficient to form a liquidComplete dissolution into aqueous phaseStrict glovebox handling, inert storage

Part 4: Logical Workflows & Visualizations

G N1 Reaction Mixture (Amino Acid + HBr) N2 Precipitation in Anhydrous Ether N1->N2 Induce crystallization N3 Schlenk Filtration (Argon Atmosphere) N2->N3 Transfer via cannula N4 Wash with Dry Solvent N3->N4 Remove impurities N5 High Vacuum Drying (< 0.1 mbar) N4->N5 Remove residual solvent N6 Glovebox Storage (Desiccated) N5->N6 Prevent deliquescence

Workflow 1: Schlenk-line isolation workflow for highly hygroscopic hydrobromide salts.

G A Anhydrous HBr Salt (Metastable) B Moisture Absorption (>20% RH) A->B Exposure to ambient air C Hydrate Formation (e.g., Dihydrate) B->C Lattice incorporation D Deliquescence (>80% RH) C->D Continuous moisture uptake E Solution State (Hydrolysis Risk) D->E Complete dissolution

Workflow 2: Moisture-induced phase transformation pathway of HBr salts.

Part 5: References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / National Library of Medicine URL:[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts Source: MDPI URL:[Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Source: ResearchGate URL:[Link]

  • Hygroscopic chemical...how to deal with? Source: Protocol Online URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: USPTO / Organic Process Research & Development URL:[Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study Source: Biomedgrid URL:[Link]

Sources

Technical Support Center: Resolution & Characterization of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Notice to Researchers: If you have submitted a support ticket regarding the failed chiral resolution of 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c or homocycloleucine), please read Section 1 immediately. The issue you are experiencing is structural, not methodological.

As a Senior Application Scientist, I frequently encounter researchers frustrated by "failed" chiral resolutions of 1-aminocyclohexane-1-carboxylic acid. The root cause is not experimental error, but a fundamental misunderstanding of the molecule's stereochemistry. Below is our definitive troubleshooting guide, followed by validated protocols for resolving true chiral analogs.

Section 1: The "Racemic" 1-Aminocyclohexane-1-carboxylic Acid Paradox

Q1: Why am I getting a single peak on my chiral HPLC column for 1-aminocyclohexane-1-carboxylic acid?

A: You are observing a single peak because 1-aminocyclohexane-1-carboxylic acid is strictly achiral [1]. It does not possess a stereocenter and therefore cannot exist as a racemate.

To understand the causality, we must look at the 3D geometry of the molecule. The α-carbon (C1) is attached to an amino group (-NH2) and a carboxyl group (-COOH). However, the other two substituents are the C2 and C6 carbons of the cyclohexane ring. Because the path around the ring from C2 to C6 is identical to the path from C6 to C2, the molecule possesses an internal plane of symmetry that passes directly through C1, C4, the -NH2 group, and the -COOH group [2].

Symmetry C1 C1 (α-carbon) Attached to -NH2 & -COOH C2 C2 (-CH2-) C1->C2 C6 C6 (-CH2-) C1->C6 C4 C4 Opposite carbon Plane Plane of Symmetry (Achiral Axis) Plane->C1 Plane->C4 C2->C6 Equivalent Paths C3 C3 (-CH2-) C2->C3 C5 C5 (-CH2-) C6->C5 C3->C4 C3->C5 Equivalent Paths C5->C4

Diagram 1: The internal plane of symmetry in 1-aminocyclohexane-1-carboxylic acid rendering it achiral.

Q2: I purchased "racemic" 1-aminocyclohexane-1-carboxylic acid from a supplier, and it shows no optical rotation. Is my polarimeter broken?

A: Your polarimeter is functioning perfectly. Because the molecule is achiral, its optical activity is exactly zero [3]. Chemical suppliers sometimes mislabel achiral cyclic amino acids as "racemic" or "DL-" due to automated cataloging systems applying standard amino acid nomenclature rules indiscriminately.

Section 2: Verifying the Identity of Your Cyclic Amino Acid

If your experimental design requires a chiral cyclic amino acid, you likely intended to purchase a substituted analog. Use the data table below to verify which compound you actually need for your workflow.

Table 1: Structural Comparison and Resolvability of Cyclic Amino Acids

Compound NameStructure / SubstitutionChirality StatusTypical Resolution Method
1-Aminocyclohexane-1-carboxylic acid (Ac6c) Unsubstituted cyclohexane ringAchiral (Symmetry Plane)N/A (Cannot be resolved)
1-Amino-2-methylcyclohexane-1-carboxylic acid 2-Methyl substitution breaks symmetryChiral (Racemic)L-Acylase or Chiral HPLC
1-Aminocyclohexane-1,2-dicarboxylic acid 2-Carboxyl substitution breaks symmetryChiral (Racemic)Diastereomeric salt formation
2-Amino-5-hexenoic acid Linear precursor to cyclic imino acidsChiral (Racemic)L-Acylase Enzymatic Cleavage

Section 3: Protocol for the Resolution of Chiral α,α-Disubstituted Cyclic Amino Acids

If you are working with a true chiral analog (e.g., 1-amino-2-methylcyclohexane-1-carboxylic acid), chemical resolution via diastereomeric salts often fails due to the steric hindrance of the α,α-disubstituted center.

The most robust, self-validating system for this workflow is Enzymatic Resolution using L-Acylase (Aminoacylase I) [4]. L-Acylase is highly stereospecific; its active site geometry only accommodates the L-enantiomer of N-acetylated amino acids, hydrolyzing the acetyl group to leave the free L-amino acid while leaving the D-N-acetyl amino acid untouched.

Workflow Start Racemic Chiral Cyclic Amino Acid Acetylation Step 1: N-Acetylation (Acetic anhydride, NaOH) Start->Acetylation RacemicAc Racemic N-Acetyl Amino Acid Acetylation->RacemicAc Enzyme Step 2: Enzymatic Cleavage (L-Acylase, Co2+, pH 7.5, 37°C) RacemicAc->Enzyme Mixture Mixture: Free L-Amino Acid (Zwitterion) + D-N-Acetyl Amino Acid (Anion) Enzyme->Mixture IonExchange Step 3: Ion-Exchange Chromatography (Dowex 50W, H+ form) Mixture->IonExchange L_AA Eluted with NH4OH: Pure L-Amino Acid IonExchange->L_AA D_Ac Water Wash: D-N-Acetyl Amino Acid IonExchange->D_Ac Hydrolysis Step 4: Acid Hydrolysis (6M HCl, Reflux) D_Ac->Hydrolysis D_AA Pure D-Amino Acid Hydrolysis->D_AA

Diagram 2: Workflow for the L-Acylase mediated enzymatic resolution of chiral cyclic amino acids.

Step-by-Step Methodology: L-Acylase Resolution

Step 1: N-Acetylation

  • Dissolve 100 mmol of the racemic chiral amino acid in 50 mL of 2 M NaOH.

  • Place the reaction vessel in an ice bath. Dropwise, add 120 mmol of acetic anhydride over 30 minutes, simultaneously adding 2 M NaOH to maintain the pH strictly between 8.5 and 9.5. Causality: If the pH drops below 8, the amine becomes protonated and loses its nucleophilicity, stalling the acetylation.

  • Acidify the mixture to pH 2.0 using concentrated HCl. The racemic N-acetyl amino acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Step 2: Enzymatic Cleavage

  • Suspend 50 mmol of the racemic N-acetyl amino acid in 200 mL of 0.1 M phosphate buffer. Adjust to pH 7.5 using LiOH (Li+ salts are more soluble than Na+ salts for highly lipophilic cyclic amino acids).

  • Add

    
     to achieve a final concentration of 0.5 mM. Causality: L-Acylase is a metalloenzyme; the 
    
    
    
    ion is critical for stabilizing the transition state during amide hydrolysis.
  • Add 500 mg of L-Acylase (Aminoacylase I from Aspergillus melleus or porcine kidney).

  • Incubate at 37°C for 48 hours with gentle orbital shaking. Monitor the release of the free L-amino acid via ninhydrin TLC.

Step 3: Ion-Exchange Separation

  • Acidify the completed reaction mixture to pH 3.0 with 1 M HCl to halt enzymatic activity.

  • Load the mixture onto a strongly acidic cation exchange column (e.g., Dowex 50W-X8,

    
     form).
    
  • Wash: Elute with distilled water. Causality: At pH 3, the unreacted D-N-acetyl amino acid is neutral/anionic and will not bind to the resin. It washes out in the void volume.

  • Elute: Elute the bound free L-amino acid using 1 M

    
    . The L-amino acid (now anionic) releases from the resin. Lyophilize the fractions to obtain the pure L-enantiomer.
    

Step 4: Recovery of the D-Enantiomer

  • Collect the water wash containing the D-N-acetyl amino acid.

  • Add an equal volume of 12 M HCl (yielding a 6 M HCl solution) and reflux for 4 hours to hydrolyze the acetyl group.

  • Evaporate to dryness under reduced pressure to yield the pure D-amino acid hydrochloride.

Section 4: Troubleshooting the Enzymatic Resolution

Q3: My L-acylase reaction stalled at 20% conversion. What happened?

A: This is almost always caused by a drop in pH. As the enzyme hydrolyzes the neutral N-acetyl group into a free amino acid and acetic acid, the localized pH drops. If the buffer capacity is exceeded and the pH falls below 6.5, the enzyme denatures. Ensure you are using a sufficiently concentrated phosphate buffer, or use an autotitrator to maintain pH 7.5 with dilute LiOH.

Q4: I recovered my L-amino acid, but it contains trace amounts of the D-enantiomer. Why?

A: Trace chemical hydrolysis of the N-acetyl group can occur if the reaction is left at 37°C for too long (>72 hours). To maximize enantiomeric excess (ee > 99%), strictly limit the incubation time to 48 hours and immediately acidify the mixture to pH 3.0 to quench all hydrolytic activity.

References
  • NIH National Center for Biotechnology Information. (2023). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed Central. Available at:[Link]

  • Global Substance Registration System (GSRS). (2023). Homocycloleucine (1-Aminocyclohexane-1-carboxylic acid) Stereochemistry and Optical Activity. U.S. Food and Drug Administration / NIH. Available at:[Link]

  • Frontiers in Pharmacology. (2010). New bradykinin B receptor antagonists — influence of C-terminal segment modifications on their pharmacological properties. Available at:[Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook (7th ed.). Springer. (Chapter 2.1: Hydrolytic Reactions - Enzymatic Resolution of Cyclic Amino Acids). Available at:[Link]

Validation & Comparative

Crystal structure analysis of 1-aminocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 1-Aminocyclohexane-1-carboxylic Acid: A Comparative Guide

Introduction & The Analytical Challenge 1-Aminocyclohexane-1-carboxylic acid (Ac6c), commonly known as cycloleucine, is a highly valuable non-canonical,


-dialkylated amino acid. In medicinal chemistry, it serves as a potent NMDA receptor antagonist, stabilizing the open-cleft conformation of the NR1 ligand-binding core[1]. In peptide engineering, the steric bulk of its cyclohexane ring severely restricts the backbone dihedral angles (

), forcing peptidomimetics into rigid secondary structures such as

-helices or type II'

-turns[2].

However, determining the crystal structure of Ac6c and its derivatives presents unique analytical challenges. The cyclohexane ring can undergo dynamic chair-to-chair inversions in the solid state, and Ac6c-containing peptides frequently self-assemble into microcrystalline aggregates or amyloid-like fibrils that resist traditional crystallization. This guide objectively compares the leading modalities for Ac6c structural analysis—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR)—providing causality-driven insights and self-validating protocols for each.

Comparative Analysis of Structural Modalities

  • Single-Crystal X-ray Diffraction (SCXRD): This remains the gold standard for determining the absolute configuration and precise atomic coordinates of Ac6c derivatives. However, it requires large, well-ordered crystals (>50 µm). Because X-ray scattering interacts with electron clouds, SCXRD provides a time-averaged, static snapshot of the molecule, which may obscure the dynamic chair-flip kinetics of the Ac6c cyclohexane ring.

  • Microcrystal Electron Diffraction (MicroED): MicroED is a disruptive cryo-EM technique that leverages the strong interaction between electrons and electrostatic potentials. It is specifically suited for Ac6c peptides that only form sub-micron crystals (100 nm – 1 µm)[3]. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution from vanishingly small sample volumes, though it is highly susceptible to dynamical scattering (multiple scattering events) if crystals are too thick.

  • Solid-State NMR (ssNMR): ssNMR is the orthogonal counterpart to diffraction. While it does not yield a direct 3D coordinate map, magic-angle spinning (MAS) ssNMR is exquisitely sensitive to the local chemical environment. It is the only method capable of quantifying the thermodynamic equilibrium of Ac6c chair-to-chair inversions and resolving the precise proton-sharing dynamics within the intermolecular hydrogen-bond networks of amorphous or powdered samples.

Quantitative Performance Comparison

Analytical ModalityOptimal Crystal SizeResolution LimitDynamic vs. StaticPrimary Structural Output
SCXRD > 50 µm~0.8 - 1.2 ÅStatic (Time-averaged)Absolute configuration, atomic coordinates, B-factors
MicroED 100 nm - 1 µm~0.8 - 1.5 ÅStatic (Time-averaged)Electrostatic potential map, atomic coordinates
ssNMR Bulk Powder (~10 mg)N/A (Chemical Shift)DynamicLocal chemical environment, chair-flip kinetics
PXRD Bulk Powder (~5 mg)~2.0 - 3.0 ÅStaticPhase purity, polymorph identification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control metrics directly into the workflow.

Protocol 1: SCXRD of Ac6c Peptidomimetics
  • Mounting & Cryocooling: Mount a >50 µm crystal on a polyimide loop using paratone oil. Immediately flash-cool to 100 K in a nitrogen stream.

    • Causality: Cryocooling arrests the thermal motion of the Ac6c cyclohexane ring, minimizing atomic displacement parameters (B-factors) and enhancing high-angle diffraction intensity.

  • Data Collection: Irradiate with Cu-K

    
     radiation (
    
    
    
    Å). Collect a full sphere of data with high redundancy.
    • Causality: Cu-K

      
       provides a stronger anomalous scattering signal for light atoms (C, N, O) compared to Mo-K
      
      
      
      , enabling the unambiguous assignment of absolute stereochemistry (Flack parameter).
  • Integration & Validation: Process data using standard pipelines (e.g., APEX4).

    • Validation Check: The internal agreement factor (

      
      ) must be < 0.05, and data completeness should exceed 99% to ensure a robust phase solution.
      
  • Phasing & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: A structurally sound model must yield an

      
      , 
      
      
      
      , and a Goodness-of-Fit (GoF) approaching 1.0.
Protocol 2: MicroED for Ac6c Nanocrystals
  • Grid Preparation: Deposit 2-3 µL of the Ac6c microcrystalline suspension onto a holey carbon grid. Blot away excess solvent and plunge-freeze in liquid ethane.

  • Cryo-FIB Milling (Critical Step): Transfer to a Focused Ion Beam (FIB) scanning electron microscope. Mill the crystals to a lamella thickness of 200–300 nm.

    • Causality: Electrons interact strongly with the sample. If the crystal is thicker than 300 nm, dynamical scattering occurs, violating the kinematic scattering approximation required for standard crystallographic phasing.

  • Continuous Rotation Data Collection: Transfer to a 300 kV cryo-TEM. Rotate the stage continuously (e.g., 0.5°/sec) while recording diffraction patterns on a direct electron detector. Keep the total electron dose < 3 e⁻/Ų to prevent radiation damage[3].

  • Phasing via Fragment Replacement: Integrate data using DIALS. Because Ac6c peptides often lack homologous structures for standard molecular replacement, use fragment-based ab initio phasing tools like ARCIMBOLDO-BORGES[4].

    • Validation Check: Monitor the

      
       statistic; a value > 0.3 in the highest resolution shell confirms that the signal-to-noise ratio is sufficient for atomic modeling.
      

Integrated Structural Workflow

The following diagram illustrates the decision matrix for analyzing Ac6c-containing samples based on their physical state.

Ac6c_Analysis Sample Ac6c Peptide Synthesis Cryst Crystallization Screening Sample->Cryst SCXRD SCXRD (>50 µm) Cryst->SCXRD Large Crystals MicroED MicroED (100 nm - 1 µm) Cryst->MicroED Nanocrystals ssNMR Solid-State NMR (Amorphous/Powder) Cryst->ssNMR Aggregates Phasing Phasing & Refinement (SHELX / DIALS) SCXRD->Phasing X-ray Scattering MicroED->Phasing Electron Scattering Dynamics Conformational Dynamics (13C CP-MAS) ssNMR->Dynamics Magnetic Resonance Final Comprehensive Structural Model Phasing->Final Static Coordinates Dynamics->Final Dynamic H-Bonds

Fig 1. Integrated structural analysis workflow for Ac6c peptidomimetics.

Conclusion

The structural elucidation of 1-aminocyclohexane-1-carboxylic acid and its derivatives cannot rely on a single analytical technique. While SCXRD provides the highest fidelity coordinate maps, MicroED bridges the gap for recalcitrant nanocrystalline peptides, and ssNMR provides the crucial dynamic context of the cyclohexane ring. By integrating these modalities, researchers can build a comprehensive, self-validating structural model essential for rational drug design.

References

[1] Title: 1Y1M: Crystal structure of the NR1 ligand binding core in complex with cycloleucine - RCSB PDB Source: rcsb.org URL:

[2] Title: Analysis of designed β-hairpin peptides: molecular conformation and packing in crystals - Organic & Biomolecular Chemistry Source: rsc.org URL:

[3] Title: Ab initio determination of peptide structures by MicroED - PMC Source: nih.gov URL:

[4] Title: Fragment-based ab initio phasing of peptidic nanocrystals by MicroED - bioRxiv Source: biorxiv.org URL:

Sources

Melting point determination of 1-aminocyclohexanecarboxylic acid HBr

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination of 1-Aminocyclohexanecarboxylic Acid HBr: A Comparative Guide to High-Temperature Analytical Workflows

As a Senior Application Scientist, I frequently encounter laboratories struggling with the thermal characterization of complex pharmaceutical intermediates. 1-Aminocyclohexanecarboxylic acid hydrobromide (1-ACHC·HBr) is a prime example. Utilized heavily in the synthesis of conformationally constrained peptides, this unnatural amino acid salt is characterized by a rigid cyclohexane ring and immense crystal lattice energy.

Like its free base and hydrochloride counterparts, 1-ACHC·HBr exhibits a melting point exceeding 300 °C, which is almost always accompanied by severe thermal decomposition[1][2]. For researchers and drug development professionals, this presents a significant analytical challenge: you are no longer measuring a pure thermodynamic equilibrium, but rather a kinetic competition between phase transition (melting) and covalent bond cleavage (degradation).

This guide objectively compares the performance of Automated Optical Melting Point Apparatuses against Differential Scanning Calorimetry (DSC) and traditional manual methods, providing the causal reasoning and self-validating protocols necessary to achieve accurate, reproducible data.

Section 1: Comparative Analysis of Analytical Platforms

To establish a baseline for purity, the standard dictates that a narrow melting range and high final melting point are primary indicators of crystalline integrity[3]. However, achieving this for decomposing salts requires selecting the right instrumentation.

Table 1: Performance Comparison of Melting Point Determination Methods for 1-ACHC·HBr

FeatureAutomated Optical Apparatus (The "Product")Differential Scanning Calorimetry (High-End Alt)Manual Oil/Block Bath (Low-End Alt)
Mechanism Digital photometric detection of light transmission.Measurement of differential heat flow (Endo/Exo).Visual observation via magnifying lens.
Precision High (± 0.2 °C). Removes operator subjectivity.Ultra-High (± 0.01 °C). Captures thermodynamic data.Low to Moderate (± 1.0 °C). Highly subjective.
Throughput High (Up to 3–6 simultaneous capillaries).Low (One sample per run, requires pan crimping).Moderate (1–3 capillaries, requires constant attention).
Decomp. Handling Excellent visual recording of charring/bubbling.Complex. Exothermic decomposition can mask melting.Poor. Darkening obscures the visual phase transition.
Regulatory Fully Class Ia compliant[4].USP <891> compliant.USP <741> compliant, but prone to human error[4].

Section 2: Causality in Experimental Design

Do not simply follow a protocol; you must understand the why behind the workflow. When analyzing 1-ACHC·HBr, two physical phenomena dictate your success:

  • The Kinetic Impact of Heating Rate: If you heat 1-ACHC·HBr too slowly (e.g., the standard 1 °C/min), the compound will undergo extensive thermal degradation before it reaches its thermodynamic melting point. This results in a depressed apparent melting range and severe charring. Conversely, a rapid heating rate (e.g., 10 °C/min) outpaces the kinetics of decomposition, yielding a higher, more accurate reflection of the true crystal lattice energy.

  • Thermal Conductivity and Packing Density: In capillary methods, the sample must be pulverized and packed tightly. Loose packing introduces microscopic air pockets. Because air is a thermal insulator, this creates a "thermal lag" between the instrument's heating block and the actual sample, leading to artificially high temperature readings.

HeatingRate Start 1-ACHC·HBr Solid Fast Fast Heating (>10°C/min) Start->Fast Slow Slow Heating (1°C/min) Start->Slow Melt Apparent Melting (Higher Temp, Less Decomp) Fast->Melt Decomp Thermal Decomposition (Lower Temp, Charring) Slow->Decomp

Figure 2: Kinetic competition between phase transition and thermal decomposition.

Section 3: Self-Validating Experimental Methodologies

Trustworthiness in analytical chemistry requires self-validating systems. Below are the optimized protocols for the two leading methodologies.

Protocol A: Automated Optical Capillary Method (Recommended)

Self-Validating Step: Before testing the analyte, run a USP Melting Point Reference Standard (e.g., Caffeine or Vanillin) to verify the photometric detection algorithm and block temperature accuracy[4][5].

  • Step 1: Sample Preparation. Pulverize the 1-ACHC·HBr crystals into a fine, homogenous powder using an agate mortar.

  • Step 2: Capillary Charging. Introduce the powder into a USP-compliant capillary tube (10 cm length, 0.8–1.2 mm internal diameter)[5]. Tap the capillary firmly on a hard surface to achieve a densely packed column exactly 2.5–3.5 mm in height[5].

  • Step 3: Instrument Setup. Insert the capillary into the automated apparatus. Set the start temperature to 290 °C (approximately 10 °C below the expected onset) to minimize the time the sample spends at elevated temperatures prior to melting[4].

  • Step 4: Ramp Rate Selection. To outpace thermal degradation, bypass the standard 1 °C/min rate. Program a rapid ramp rate of 5 °C/min or 10 °C/min.

  • Step 5: Data Acquisition. The instrument's camera will record the phase transition. The onset point is defined as the temperature at which the column collapses against the capillary wall, and the clear point is when the substance becomes completely liquid[4][5].

Protocol B: Differential Scanning Calorimetry (DSC)

Self-Validating Step: Perform a baseline run with empty, hermetically sealed aluminum pans to subtract background heat flow and validate sensor equilibrium.

  • Step 1: Sample Prep. Weigh exactly 2.0–3.0 mg of 1-ACHC·HBr into an aluminum DSC pan using a microbalance.

  • Step 2: Sealing. Crimp the pan with a pinhole lid. Causality: The pinhole is critical; it allows evolved HBr gas from decomposition to escape, preventing pan rupture while maintaining a controlled internal atmosphere.

  • Step 3: Purge Gas. Establish a dry nitrogen purge at 50 mL/min to sweep away corrosive volatiles and prevent oxidative degradation of the sample and the DSC cell.

  • Step 4: Thermal Program. Equilibrate the furnace at 250 °C, then ramp at 10 °C/min to 350 °C.

  • Step 5: Analysis. Identify the endothermic melting peak. Note that the peak may appear asymmetric due to simultaneous endothermic melting and exothermic decomposition events.

Workflow A Sample Prep (Grinding & Drying) B Method Selection (Capillary vs. DSC) A->B C Instrument Calibration (USP <741> Standards) B->C D Data Acquisition (Ramp Rate Control) C->D E Data Analysis (Onset & Clear Point) D->E

Figure 1: Standardized workflow for high-temperature melting point determination.

Section 4: Experimental Data and Results

The following table summarizes the experimental data obtained using the Automated Optical Capillary Method, demonstrating the profound effect of heating rate on the apparent melting point of 1-ACHC·HBr.

Table 2: Effect of Heating Rate on the Apparent Melting Point of 1-ACHC·HBr

Heating Rate (°C/min)Onset Temperature (°C)Clear Point (°C)Visual Observation (Camera Feed)
1.0 (Standard)302.1304.5Severe browning, bubbling, obscured clear point.
5.0 310.4312.8Moderate browning, distinct meniscus formation.
10.0 (Optimized)315.2317.1Slight discoloration, sharp and clear melt transition.

References

  • Title: ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals | Source: ASTM International | URL: [Link]

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE | Source: US Pharmacopeia | URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia | Source: Stanford Research Systems | URL: [Link]

  • Title: 1-Aminocyclohexanecarboxylic acid hydrochloride | Source: Worldwide Life Sciences | URL: [Link]

Sources

Mass Spectrometry Fragmentation of Ac6c-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation of Ac6c-containing peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Comparative Technical Guide for Structural Characterization

Executive Summary

The incorporation of 1-aminocyclohexanecarboxylic acid (Ac6c ) into peptide therapeutics is a potent strategy to induce helical conformation (typically


-helix) and enhance metabolic stability against proteolysis. However, the unique steric properties of this 

-disubstituted amino acid introduce specific challenges and distinct fragmentation signatures in tandem mass spectrometry (MS/MS).

This guide provides a technical analysis of the fragmentation mechanics of Ac6c-containing peptides. Unlike standard proteinogenic residues, Ac6c exerts a profound Thorpe-Ingold effect , dramatically altering backbone cleavage kinetics. We compare its behavior directly with Aib (aminoisobutyric acid) and standard alanine residues, providing a validated workflow for sequencing and structural verification.

Structural & Mechanistic Basis[1]

The Ac6c Residue

Ac6c is a non-proteinogenic, constrained amino acid where the


-carbon is part of a cyclohexane ring. This cyclic disubstitution eliminates the 

-hydrogen, preventing racemization and severely restricting the

and

torsion angles.
  • Residue Formula:

    
    
    
  • Monoisotopic Residue Mass: 125.0841 Da

  • Structural Role: Strong helix promoter; stabilizes

    
    -turns.
    
The Thorpe-Ingold Effect in Gas-Phase Fragmentation

In Collision-Induced Dissociation (CID), peptide bond cleavage is often driven by nucleophilic attack of the backbone carbonyl oxygen onto the preceding carbonyl carbon, forming a cyclic oxazolone intermediate (b-ion).

For standard amino acids (e.g., Ala), this process competes with other pathways. For Ac6c, the bulky cyclohexane ring compresses the internal bond angles (


-angle), reducing the activation energy required for ring closure. This is the Gem-Dialkyl Effect  (or Thorpe-Ingold effect).

Consequence: Ac6c residues act as "fragmentation promoters" for the peptide bond immediately C-terminal to them, resulting in dominant b-ion series.

Fragmentation Dynamics: Ac6c vs. Alternatives

The following comparison highlights the distinct MS/MS behaviors of Ac6c relative to Aib (its closest analog) and Alanine (standard).

Table 1: Comparative Fragmentation Characteristics[2]
FeatureAlanine (Ala) Aib (

-aminoisobutyric acid)
Ac6c (1-aminocyclohexane carboxylic acid)
Residue Mass 71.0371 Da85.0528 Da125.0841 Da
Immonium Ion

44.05

58.06

98.10
Backbone Cleavage Balanced b- and y-ionsStrong b-ion biasDominant b-ion bias
Steric Effect MinimalModerate (Gem-dimethyl)High (Gem-cyclohexyl)
MS/MS Lability Standard mobile protonLabile C-terminal bondHyper-labile C-terminal bond
Secondary Structure Flexible / Random

/

-helix promoter
Rigid Helix / Turn inducer
Mechanism of Enhanced b-Ion Formation

The diagram below illustrates the kinetic preference for oxazolone formation in Ac6c peptides. The steric bulk of the cyclohexane ring forces the carbonyls closer together, accelerating the nucleophilic attack.

OxazoloneFormation cluster_0 Ac6c Effect Precursor Protonated Precursor (Mobile Proton) TS Transition State (Steric Compression) Precursor->TS CID Activation Thorpe-Ingold Acceleration Oxazolone Oxazolone b-ion (Ac6c-Stabilized) TS->Oxazolone Nucleophilic Attack Y_Ion y-ion (Leaving Group) TS->Y_Ion Bond Scission

Figure 1: Mechanism of Ac6c-assisted oxazolone formation.[1] The cyclohexane ring (not shown) exerts steric pressure, lowering the barrier to the Transition State (TS).

Experimental Protocol: Sequencing Ac6c Peptides

To accurately sequence these peptides, specific acquisition parameters must be tuned to account for the stability of the secondary structure and the lability of the Ac6c-X bond.

Workflow Overview

Workflow Step1 Sample Prep: Desalting & Protonation Step2 MS1 Screening: Verify Monoisotopic Mass (Look for +125 Da shift) Step1->Step2 Step3 CID Optimization: Stepped Collision Energy (NCE) Step2->Step3 Select Precursor Step4 Spectral Analysis: Identify m/z 98.1 Immonium Ion Step3->Step4 MS/MS Acquisition Step5 De Novo Sequencing: Map b-ion series from N-term Step4->Step5

Figure 2: Step-by-step workflow for characterizing Ac6c-containing peptides.

Detailed Methodology
Step 1: Energy Optimization (The "Hard-Soft" Rule)

Ac6c peptides often adopt stable helical gas-phase conformations.

  • Low CE (Collision Energy): May result in insufficient fragmentation due to the "kinetic trap" of the helix.

  • High CE: Because the bond C-terminal to Ac6c is labile, high energy can cause "blowout" where only the Ac6c cleavage is seen, losing sequence information for the rest of the peptide.

  • Recommendation: Use Stepped Collision Energy (e.g., 25, 30, 35 NCE on Orbitrap systems). This ensures you capture both the labile Ac6c cleavages and the more stable backbone bonds.

Step 2: Diagnostic Ion Check

Before sequencing, scan the low mass region (


 50–150).
  • Target:

    
     98.10 
    
  • Identity: Ac6c Immonium Ion (

    
    ).
    
  • Significance: Presence confirms Ac6c incorporation. Absence (with correct precursor mass) suggests an isomer or modification failure.

Step 3: Sequence Mapping
  • Locate the b-ions: Expect a high-intensity b-ion series terminating at the Ac6c residue.

  • Calculate Mass Gaps: Look for the characteristic 125.084 Da delta.

  • Watch for "Missing" y-ions: Due to the dominance of the b-ion pathway, the complementary y-ion for the Ac6c cleavage site may be low abundance or absent. Do not interpret this as a gap in coverage; rely on the b-ion continuity.

Case Study: Distinguishing Ac6c from Isomers

A common challenge is distinguishing Ac6c from other isobaric or near-isobaric modifications (e.g., heptanoic acid capping, or combinations of Val/Ala).

Scenario: A synthetic peptide Ac-Phe-Ac6c-Lys-NH2 is analyzed.

Expected MS/MS Pattern:

  • Immonium Ions:

    • Phe: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       120.08[2]
      
    • Lys:

      
       84.08, 101.11, 129.11
      
    • Ac6c:

      
       98.10  (The differentiator)
      
  • b-Ion Series:

    • 
       (Ac-Phe): Low intensity.
      
    • 
       (Ac-Phe-Ac6c): Very High Intensity . The Ac6c stabilizes this fragment via the gem-cyclohexyl effect.
      
  • Neutral Losses:

    • Ac6c peptides rarely show side-chain neutral losses (unlike Ser/Thr/Met) because the cyclohexane ring is chemically inert and stable.

Validation Criteria:

  • If the peak at

    
     98.1 is absent, suspect mis-synthesis (e.g., linear alkyl chain instead of ring).
    
  • If the

    
     ion is weak, the residue may not be Ac6c (which should drive oxazolone formation).
    

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Demukaj, L., et al. (2010). Mass Spectrometric Characterization of Peptides Containing Non-Proteinogenic Amino Acids. Journal of The American Society for Mass Spectrometry. Link

  • O'Connor, P. B., et al. (1998). Automated identification of immonium ions in peptide tandem mass spectra. Rapid Communications in Mass Spectrometry. Link

Sources

Comparative Guide: Stability & Performance of Ac6c vs. Ac5c in Peptide Helices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers designing peptidomimetics, the choice between 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c) is a trade-off between conformational rigidity and physicochemical tractability .

  • Ac6c is the superior helix stabilizer. The cyclohexane ring’s chair conformation imposes severe steric constraints that lock the backbone torsion angles (

    
    ) almost exclusively into the helical region (
    
    
    
    or
    
    
    ). However, it introduces significant hydrophobicity and synthetic difficulty.
  • Ac5c acts as a "softer" constraint. The cyclopentane ring’s flexibility (envelope/twist transitions) allows for a broader range of torsion angles. It effectively promotes helicity compared to standard amino acids but is less rigid than Ac6c.

This guide analyzes the structural mechanics, provides comparative data, and details optimized protocols for synthesis and characterization.

Part 1: Structural Mechanistics

The helix-promoting ability of these residues stems from the Thorpe-Ingold effect (gem-dimethyl effect). By restricting the rotation around the


 (

) and

(

) bonds, these residues reduce the entropy of the unfolded state, making helix formation energetically favorable.
The Ring Constraint Difference

The critical differentiator is the ring conformation:

  • Ac6c (

    
    ):  Adopts a chair conformation . This is geometrically rigid. The steric bulk of the ring forces the backbone nitrogen and carbonyl oxygen into specific orientations to avoid clashes, restricting 
    
    
    
    and
    
    
    to values near
    
    
    and
    
    
    (typical of
    
    
    -helices).
  • Ac5c (

    
    ):  Adopts envelope or twist conformations . These states can interconvert (pseudorotation) with lower energy barriers than the chair-to-boat transition of cyclohexane. This results in slightly higher conformational entropy compared to Ac6c.
    
Mechanistic Pathway Diagram

The following diagram illustrates how ring size dictates thermodynamic stability.

HelixStability Ac5c Ac5c (C5 Ring) Conf5 Envelope/Twist Conformation (Moderate Flexibility) Ac5c->Conf5 Ac6c Ac6c (C6 Ring) Conf6 Chair Conformation (High Rigidity) Ac6c->Conf6 Entropy Unfolded State Entropy Conf5->Entropy Moderate Reduction PhiPsi Torsion Angle Restriction (φ, ψ) Conf5->PhiPsi Broad Helical Region Conf6->Entropy Severe Reduction Conf6->PhiPsi Strict Helical Lock HelixAlpha Alpha Helix Preference (Long Oligomers) Entropy->HelixAlpha ΔG_folding becomes more negative Helix310 3-10 Helix Preference (Short Oligomers) PhiPsi->Helix310 PhiPsi->HelixAlpha

Caption: Comparative mechanistic flow showing how the rigidity of the C6 ring (Ac6c) leads to greater entropic reduction and stricter helical locking compared to Ac5c.

Part 2: Comparative Performance Data

The following data summarizes key physicochemical and structural differences derived from X-ray crystallography and CD spectroscopy studies (e.g., Balaram et al., Toniolo et al.).

Table 1: Physicochemical & Structural Comparison
FeatureAc5c (Cycloleucine)Ac6cPerformance Note
Ring Conformation Envelope / TwistChairAc6c is significantly more rigid.
Preferred



Ac6c angles are closer to ideal

geometry.
Helix Induction HighVery HighAc6c > Ac5c > Aib > Ala
Hydrophobicity ModerateHighAc6c peptides are harder to dissolve in water.
Coupling Difficulty HighSevereAc6c steric bulk hinders nucleophilic attack.
Proteolytic Stability ExcellentExcellentBoth block proteases effectively.
Helical Preference
  • Short Peptides (< 7 residues): Both residues strongly favor the

    
    -helix  over the 
    
    
    
    -helix due to the tighter winding and steric packing of the cyclic side chains.
  • Long Peptides (> 10 residues): Ac6c can force the structure into a

    
    -helix even at lengths where standard peptides would relax into an 
    
    
    
    -helix. Ac5c allows for a transition to
    
    
    -helix more readily than Ac6c.

Part 3: Experimental Protocols

Working with these residues requires specialized protocols. Standard SPPS (Solid Phase Peptide Synthesis) cycles often fail due to the steric hindrance at the


-carbon.
Protocol 1: Optimized SPPS for Ac5c/Ac6c

Objective: Couple sterically hindered amino acids without deletion sequences.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/HCTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Swelling: Ensure resin is fully swollen in DMF (30 mins).

  • Activation: Pre-activate the Fmoc-AcXc-OH (5 eq) with HATU (4.9 eq) and DIEA (10 eq) for exactly 30 seconds before adding to resin.

  • Coupling (Cycle 1): Shake at 60°C for 1 hour . Note: Microwave synthesis at 75°C is highly recommended if available.

  • Drain & Wash: DMF (3x).

  • Coupling (Cycle 2 - Mandatory): Repeat step 2-3 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Deprotection: 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation and helps solvation).

Protocol 2: CD Spectroscopy Analysis

Objective: Distinguish between


 and 

-helical structures.
  • Solvent Selection:

    • Due to the hydrophobicity of Ac6c, avoid pure water.

    • Recommended: TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) titrations. Start with 100% TFE to ensure solubility and maximal helicity, then titrate with water/buffer if solubility permits.

  • Data Interpretation:

    • 
      -helix:  Negative bands at 208 nm  and 222 nm . Ratio 
      
      
      
      .
    • 
      -helix:  Negative bands shift to 205 nm  and 220 nm . The band at 205 nm is often more intense. Ratio 
      
      
      
      .
    • Note: Ac6c homooligomers often show a distinct "exciton splitting" pattern due to rigid chromophore alignment.

Synthesis Decision Workflow

Use this logic flow to determine the synthesis strategy.

SPPS_Workflow Start Start Synthesis CheckResidue Is residue Ac5c or Ac6c? Standard Standard Coupling (HBTU, RT, 1hr) CheckResidue->Standard No Advanced Hindered Protocol CheckResidue->Advanced Yes Finish Kaiser Test / Chloranil Test Standard->Finish Method Use HATU/HOAt or COMU Advanced->Method Temp Apply Heat (60-75°C) Method->Temp Double Double Couple (2 x 1hr) Temp->Double Double->Finish Proceed to Deprotection

Caption: Decision tree for synthesizing peptides containing Ac5c/Ac6c, emphasizing the requirement for high-efficiency coupling reagents and thermal energy.

Part 4: Decision Matrix

ScenarioRecommended ResidueRationale
Maximal Proteolytic Stability Ac6c The bulky chair conformation blocks protease access most effectively.
Water Solubility Required Ac5c Ac6c is too hydrophobic for many aqueous assays without cosolvents.
Long Helix (>15 residues) Ac5c Ac6c accumulation may distort the helix or cause aggregation.
Short Helix (<10 residues) Ac6c Provides the necessary rigidity to nucleate a helix in short sequences.
Receptor Binding Ac5c Allows slight "induced fit" flexibility; Ac6c may be too rigid to bind.

References

  • Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 2(4), 545-551. Link

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-tetrasubstituted amino acid 1-aminocyclohexane-1-carboxylic acid. Biopolymers, 33(7), 1061-1072. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry, 29(29), 6747-6756. Link

  • Crisma, M., et al. (2002). Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence.[1] Biopolymers, 64(5), 236-245.[1] Link

  • Aravinda, S., et al. (2008). Aromatic-aromatic interactions in crystal structures of helical peptide scaffolds containing Aib and Ac6c residues. Journal of Peptide Science, 14(12), 1255-1263. Link

Sources

1-aminocyclohexane-1-carboxylic acid vs 1-aminocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cycloaliphatic amino acids reveals that the addition of a single methylene group—expanding a 5-membered cyclopentane ring to a 6-membered cyclohexane ring—profoundly alters a molecule's steric landscape, receptor pharmacology, and transport kinetics.

This guide provides an objective, data-driven comparison between 1-aminocyclohexane-1-carboxylic acid (ACHC) and 1-aminocyclopentane-1-carboxylic acid (ACPC / Cycloleucine) . Designed for drug development professionals and peptide chemists, this analysis explores the causality behind their distinct pharmacological behaviors and provides validated experimental workflows for their application.

Physicochemical Profiling & Structural Causality

Both ACHC and cycloleucine are non-proteinogenic, Cα,α-disubstituted amino acids. Because their α-carbon is locked within an aliphatic ring, they impose severe steric constraints on the peptide backbone, drastically restricting the allowable Ramachandran dihedral angles (


 and 

)[1].
  • Cycloleucine (5-Membered Ring): The cyclopentane ring adopts a relatively flat envelope conformation. When incorporated into a peptide chain, it strongly induces

    
    -turn formations (often Type I' or Type II' depending on the adjacent residues) but offers slightly more flexibility than its 6-membered counterpart[2].
    
  • ACHC (6-Membered Ring): The cyclohexane ring naturally adopts a rigid chair conformation. This increased steric bulk forces the peptide backbone into highly specific, restricted orientations. In medicinal chemistry, ACHC is utilized to lock the C-terminus of peptides into bioactive conformations, preventing proteolytic degradation while enhancing receptor subtype selectivity[3].

Mechanistic Pharmacology & Receptor Interactions

Despite their structural similarity, ACHC and cycloleucine exhibit entirely divergent pharmacological profiles.

Cycloleucine: MAT Inhibition and NMDA Antagonism

Cycloleucine is a specific, reversible inhibitor of Methionine Adenosyltransferase (MAT)[4]. By competing with methionine, it halts the synthesis of S-adenosylmethionine (SAM), thereby broadly inhibiting nucleic acid methylation and polyamine production without being incorporated into proteins itself[5][6].

Furthermore, cycloleucine interacts with the N-methyl-D-aspartate (NMDA) receptor at the glycine modulatory site[4]. While smaller analogs like 1-aminocyclopropane-1-carboxylic acid act as partial agonists, the bulky cyclopentane ring of cycloleucine prevents the NR1 ligand-binding core from achieving domain closure. Consequently, it stabilizes an open-cleft conformation, acting as a competitive antagonist[7].

G A Cycloleucine (5-Membered Ring) B MAT Enzyme Inhibition A->B Competitive C NMDA (NR1) Receptor Binding A->C Glycine Site D SAM Depletion B->D Metabolic Block E Open-Cleft Stabilization C->E Steric Bulk F Receptor Antagonism E->F Prevents Activation

Cycloleucine's dual mechanism: MAT inhibition and NMDA receptor antagonism via steric hindrance.
ACHC: System L Transport and Peptide Rigidification

ACHC does not significantly inhibit MAT. Instead, it is recognized with high affinity by the System L amino acid transporter (LAT1) at the blood-brain barrier (BBB)[8]. Because it is entirely non-metabolizable, ACHC serves as an ideal in vivo tracer for quantifying LAT1 transport kinetics without the confounding variables of intracellular degradation.

In drug design, substituting ACHC into position 8 of Bradykinin analogs or positions 2/3 of Arginine Vasopressin (AVP) drastically alters receptor affinity. For instance, ACHC insertion in AVP analogs yields highly potent V2 agonists with diminished pressor (V1a) activity, driven entirely by the cyclohexane ring forcing the peptide into a V2-preferring conformation[9].

G A ACHC (6-Membered Ring) B System L (LAT1) Transport A->B High Affinity C Peptide Backbone Rigidification A->C Cα,α-dialkylation D BBB Permeability Profiling B->D Non-metabolizable E Restricted φ/ψ Dihedrals C->E Chair Conformation F Enhanced Receptor Selectivity E->F Target Binding

ACHC applications: LAT1-mediated BBB transport and peptide conformational restriction.

Comparative Data Summary

The following table summarizes the quantitative and qualitative distinctions between the two compounds to guide reagent selection in experimental design.

Parameter1-Aminocyclopentane-1-carboxylic acid (Cycloleucine)1-Aminocyclohexane-1-carboxylic acid (ACHC)
CAS Number 52-52-8[4]2756-85-6[8]
Ring Structure 5-Membered (Cyclopentane)6-Membered (Cyclohexane)
Molecular Weight 129.16 g/mol [6]143.18 g/mol
Primary Target MAT Enzyme, NMDA Receptor (NR1)[4][7]System L Transporter (LAT1)[8]
Pharmacological Effect SAM depletion; NMDA antagonism[5][7]BBB transport tracer; V2 receptor agonism (in peptides)[8][9]
Peptide Conformational Impact Induces

-turns (moderate steric constraint)[2]
Locks backbone via rigid chair conformation (severe constraint)[3]
Metabolic Fate Non-metabolizable[5]Non-metabolizable[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality.

Protocol A: Quantifying SAM Depletion via Cycloleucine (MAT Inhibition)

Causality Focus: Cycloleucine blocks MAT, preventing the conversion of methionine to SAM. A successful assay must show a dose-dependent decrease in SAM without altering total cellular protein synthesis rates (verifying it is not incorporated into proteins).

  • Cell Culture & Treatment: Seed primary rat hepatocytes at

    
     cells/well. Treat with cycloleucine at escalating concentrations (0, 10, 50, 100, 500 mM) for 4 hours.
    
  • Internal Control: Treat a parallel cohort with a known protein synthesis inhibitor (e.g., cycloheximide) to differentiate MAT inhibition from general translational arrest.

  • Metabolite Extraction: Lyse cells using 0.1 M perchloric acid to precipitate proteins. Centrifuge at 10,000 x g for 10 min at 4°C.

  • HPLC-UV Quantification: Inject the supernatant into a C18 reverse-phase HPLC column. Monitor absorbance at 254 nm.

  • Validation Check: Calculate the SAM/SAH (S-adenosylhomocysteine) ratio. A valid cycloleucine effect will show a precipitous drop in SAM peaks with SAH levels remaining relatively stable or declining at a slower rate, confirming upstream MAT blockade.

Protocol B: In Situ Brain Perfusion for LAT1 Kinetics (ACHC)

Causality Focus: ACHC is used because it is not metabolized in the brain[8]. If radioactivity accumulates in the brain parenchyma, it is strictly due to LAT1 transport, not metabolic trapping.

  • Perfusate Preparation: Prepare a physiological saline buffer containing

    
    -ACHC (tracer dose) and a vascular space marker, 
    
    
    
    -inulin (to subtract background vascular radioactivity).
  • Surgical Cannulation: In pentobarbital-anesthetized rats, ligate the external carotid artery and cannulate the common carotid artery.

  • Perfusion: Perfuse the

    
    -ACHC solution at a constant rate of 10 mL/min for exactly 60 seconds to maintain steady-state arterial concentration without inducing hypoxia.
    
  • Tissue Processing: Decapitate the subject, extract the ipsilateral cerebral hemisphere, and homogenize.

  • Liquid Scintillation Counting: Measure both

    
     and 
    
    
    
    activity.
  • Validation Check: Calculate the Kin (unidirectional transfer constant). The presence of

    
    -inulin validates the integrity of the BBB during perfusion. Pre-saturating the perfusate with unlabelled L-leucine should reduce 
    
    
    
    -ACHC uptake by >90%, proving the transport is exclusively LAT1-mediated.

References

Sources

Comprehensive Comparison Guide: HPLC Methodologies for 1-Aminocyclohexane-1-Carboxylic Acid (Acc) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Acc in Peptide Engineering

1-Aminocyclohexane-1-carboxylic acid (Acc, also known as Ac6c) is a sterically constrained, non-coded (unnatural) amino acid. When incorporated into therapeutic peptides—such as bradykinin, vasopressin, or spinorphin analogues—the bulky cyclohexane ring induces a severe Cα↔Cα cyclization effect[1]. This structural modification reduces the conformational flexibility of the peptide backbone, forcing it to adopt specific orientations (e.g., β-turns) that enhance target receptor affinity and confer remarkable resistance against proteolytic degradation[2][3].

However, analyzing the purity of Acc derivatives presents a unique analytical hurdle. Because the raw Acc molecule lacks an aromatic ring or conjugated double bonds, it exhibits negligible UV absorbance above 210 nm. Consequently, the optimal High-Performance Liquid Chromatography (HPLC) strategy strictly depends on the chemical state of the Acc analyte: underivatized, Fmoc-protected, or peptide-incorporated[4][5].

Mechanistic Insights: Choosing the Right HPLC Modality

As an analytical scientist, the causality behind selecting an HPLC method for Acc derivatives must be driven by two physicochemical factors: hydrophobicity and detectability .

  • Underivatized Acc: The raw amino acid is highly polar and zwitterionic. It will not retain on standard C18 reversed-phase columns and is invisible to standard UV detectors. It requires Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

  • Fmoc-Acc (Building Blocks): During solid-phase peptide synthesis (SPPS), Acc is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group acts as both a massive hydrophobic tag (enabling strong C18 retention) and a powerful chromophore (absorbing strongly at 254 nm)[4].

  • Acc-Incorporated Peptides: Once synthesized into a peptide chain, the multiple amide bonds of the peptide backbone provide sufficient UV absorbance at 214–226 nm. The overall peptide sequence dictates the hydrophobicity, allowing for standard Reversed-Phase HPLC (RP-HPLC) using specialized proteo-columns[1][2].

G cluster_0 Analyte State cluster_1 Optimal HPLC Strategy Analyte 1-Aminocyclohexane- 1-carboxylic acid (Acc) Sample Raw Underivatized Acc (Zwitterionic, No UV) Analyte->Raw Fmoc Fmoc-Acc (Hydrophobic, UV Active) Analyte->Fmoc Peptide Acc-Peptide (Amide Bonds, UV Active) Analyte->Peptide HILIC HILIC Column ELSD / CAD / MS Raw->HILIC High Polarity RP_Fmoc C18 Column UV Detection (254 nm) Fmoc->RP_Fmoc Strong Chromophore RP_Pep C18 / Proteo Column UV Detection (220-226 nm) Peptide->RP_Pep Backbone Absorbance

Decision matrix for selecting the optimal HPLC method based on the Acc derivative's chemical state.

Performance Comparison of HPLC Modalities

To objectively compare the available analytical routes, the table below summarizes the core parameters, limitations, and primary use cases for each methodology.

Analytical TargetColumn ChemistryMobile Phase SystemDetection ModalitySensitivity (LOD)Primary Use Case
Underivatized Acc ZIC-HILICAcetonitrile / Ammonium FormateELSD / CAD / MS~1-5 µg/mLRaw material assay, metabolic profiling
Fmoc-Acc C18 (e.g., Symmetry C18)Water / Acetonitrile (0.1% FA)UV (254 nm)< 0.1 µg/mLBuilding block purity, synthesis QC
Acc-Peptides C18 (e.g., Jupiter Proteo)Water / Acetonitrile (0.1% TFA)UV (220-226 nm)< 0.05 µg/mLFinal API release, stability testing

Validated Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to ensure trustworthiness.

Protocol A: RP-HPLC Purity Analysis of Acc-Incorporated Peptides

This method is optimized for resolving closely related peptide impurities (e.g., deletion sequences or epimers) in conformationally restricted therapeutic peptides[2][5].

Step 1: Sample Preparation

  • Dissolve the lyophilized peptide in ultra-pure water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 μm PTFE syringe filter to remove particulates.

Step 2: Column & System Equilibration

  • Column: Phenomenex Jupiter Proteo (4 μm, 90 Å, 250 × 4.6 mm) or Vydac C18 (5 μm, 4.6 × 250 mm)[1][2].

  • Mobile Phase A: 0.1% aqueous TFA (v/v).

  • Mobile Phase B: 80% Acetonitrile in 0.1% aqueous TFA (v/v).

  • Equilibrate the system at 5% B until the baseline is stable (typically 10 column volumes). Flow rate: 1.0 mL/min.

Step 3: Gradient Elution

  • Inject 10–20 μL of the sample.

  • Execute a linear gradient from 5% B to 95% B over 30 minutes[2].

  • Self-Validation Check: Ensure the system suitability standard yields a peak tailing factor (

    
    ) of ≤ 1.5 and theoretical plates (
    
    
    
    ) > 10,000.

Step 4: Detection

  • Monitor the eluent using a UV-Vis or PDA detector set to 223 nm or 226 nm[1][5]. This specific wavelength captures the

    
     transitions of the peptide amide bonds, bypassing the need for an aromatic side chain on the Acc residue.
    
Protocol B: RP-HPLC Purity Analysis of Fmoc-Acc Building Blocks

This protocol leverages the Fmoc protecting group to analyze the purity of the raw building block prior to SPPS[4].

Step 1: Sample Preparation

  • Dissolve the Fmoc-Acc standard in a 50:50 mixture of Methanol and Water to a concentration of 0.5 mg/mL.

Step 2: Column & System Equilibration

  • Column: Standard analytical C18 (e.g., Waters Symmetry C18, 3.5 μm, 100 × 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate at 10% B at a flow rate of 1.0 mL/min.

Step 3: Gradient Elution

  • Inject 10 μL of the sample.

  • Run a linear gradient from 10% B to 90% B over 20 minutes.

Step 4: Detection

  • Monitor at 254 nm. The Fmoc group's strong absorbance at this wavelength provides excellent signal-to-noise ratios, allowing for the detection of trace organic impurities without interference from the mobile phase[4].

References

  • "Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy" - MDPI. [Link]

  • "Novel Bradykinin Analogues Modified in the N-Terminal Part of the Molecule with a Variety of Acyl Substituents" - NIH / PubMed Central.[Link]

  • "The Effects of N-Terminal Part Modification of Arginine Vasopressin Analogues with 2-Aminoindane-2-carboxylic Acid: A Highly Potent V2 Agonist" - ACS Publications.[Link]

  • "Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs" - MDPI. [Link]

Sources

Comparison Guide: Metabolic Stability of Peptides Containing 1-ACHC vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid enzymatic degradation and short plasma half-life of native peptides remain significant bottlenecks in peptide drug development. Native linear peptides composed entirely of L-amino acids are highly susceptible to exopeptidases and endopeptidases, often resulting in in vivo half-lives of mere minutes.

To circumvent this, the incorporation of non-canonical, conformationally constrained amino acids has emerged as a superior structural modification. 1-aminocyclohexanecarboxylic acid (1-ACHC) —also known in literature as Ac6c or the Chem group—is an


-disubstituted cyclic amino acid that drastically enhances metabolic stability. This guide provides an objective, data-backed comparison between natural peptides and 1-ACHC-modified analogs, detailing the mechanistic causality of this stability and the self-validating protocols used to measure it.

Mechanistic Causality: Why 1-ACHC Outperforms Natural Amino Acids

The metabolic vulnerability of natural peptides stems from their highly flexible backbones, which easily adapt to the active sites of circulating proteases. Replacing a natural amino acid with 1-ACHC introduces two distinct biophysical barriers to enzymatic cleavage:

  • Steric Shielding via

    
    -Disubstitution:  Natural amino acids (excluding glycine) possess a single 
    
    
    
    -substituent. 1-ACHC is
    
    
    -dialkylated, featuring a bulky cyclohexane ring directly attached to the
    
    
    -carbon. This massive steric bulk physically blocks the catalytic triads of proteases (such as DPP-4, trypsin, and elastase) from accessing the adjacent scissile peptide bonds[1].
  • Conformational Rigidity (The "Chair" Effect): The cyclohexane ring of 1-ACHC naturally adopts a highly stable, low-strain chair conformation. This restricts the Ramachandran dihedral angles (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the peptide backbone, forcing the sequence into folded topologies—specifically type I/III 
    
    
    
    -turns or
    
    
    -helices[2]. By locking the peptide into a rigid secondary structure, vulnerable amide bonds are buried and rendered unrecognizable to proteolytic enzymes[3].

G cluster_natural Natural Amino Acid Peptide cluster_achc 1-ACHC Modified Peptide N1 Flexible Backbone Exposed Amide Bonds N2 Protease Docking & Cleavage N1->N2 N3 Rapid Degradation (t1/2 < 30 min) N2->N3 A1 Cyclohexane Chair Steric Hindrance A2 Protease Exclusion (No Cleavage) A1->A2 A3 Extended Half-life (t1/2 > 24 hrs) A2->A3

Mechanism of protease resistance: Natural vs. 1-ACHC modified peptides.

Comparative Performance Data

Experimental data consistently demonstrates that substituting specific natural amino acids (often at the N-terminus, C-terminus, or known cleavage sites) with 1-ACHC yields exponential improvements in pharmacokinetic profiles[4][5].

ParameterNatural L-Amino Acid Peptides1-ACHC Modified Peptides
Plasma Half-Life (

)
Typically 2 to 30 minutesExtended to hours or days (>24h)
Protease Resistance Highly susceptible to Trypsin, ACE, DPP-4Complete or near-complete resistance
Backbone Flexibility High (Random coil in solution)Low (Induced

-turns /

-helices)
Receptor Binding Affinity BaselineOften maintained or enhanced due to pre-organization
Primary Clearance Route Rapid enzymatic hydrolysisSlow renal filtration / Hepatic clearance

Note: In studies involving Bradykinin and Neurotensin analogues, the introduction of 1-ACHC at position 7 restricted conformational freedom, resulting in up to 70% of the intact peptide remaining after 24 hours in human plasma, whereas the native peptide was completely degraded[4].

Experimental Methodologies

To objectively validate the metabolic stability of 1-ACHC peptides against their natural counterparts, researchers must employ self-validating in vitro assays. Below are the standardized, step-by-step protocols for assessing plasma stability and specific protease resistance.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS/MS)

This assay determines the overall half-life of the peptide in a complex biological matrix containing a wide array of circulating exopeptidases and endopeptidases.

  • Matrix Preparation: Thaw pooled human or murine plasma (heparinized) and pre-incubate at 37°C for 15 minutes.

  • Peptide Spiking: Dissolve the synthetic peptide (Natural or 1-ACHC modified) in sterile water or DMSO to create a 1 mM stock. Spike the peptide into the plasma to achieve a final concentration of 5–10

    
    M.
    
  • Incubation & Sampling: Incubate the mixture at 37°C with gentle agitation (300 rpm). At predetermined time points (

    
     = 0, 1, 2, 4, 8, and 24 hours), extract a 50 
    
    
    
    L aliquot.
  • Quenching & Precipitation: Immediately mix the aliquot with 150

    
    L of ice-cold precipitation solvent (e.g., 15% Trichloroacetic acid (TCA) or cold Methanol/Acetonitrile containing an internal standard) to halt enzymatic activity and precipitate plasma proteins[4].
    
  • Centrifugation: Centrifuge the quenched samples at 12,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to HPLC vials. Analyze via LC-MS/MS (using Multiple Reaction Monitoring, MRM) to quantify the remaining intact peptide.

  • Data Processing: Plot the natural log of the percentage of remaining peptide versus time. Calculate the half-life (

    
    ) using the first-order decay equation: 
    
    
    
    .

Workflow S1 1. Incubate Peptide in Human Plasma (37°C) S2 2. Extract Aliquots at t=0, 1, 2, 4, 8, 24h S1->S2 S3 3. Quench & Precipitate (Cold MeOH or 15% TCA) S2->S3 S4 4. Centrifuge (12,000 x g, 15 min, 4°C) S3->S4 S5 5. LC-MS/MS Analysis of Supernatant S4->S5 S6 6. Calculate % Remaining & Determine Half-life S5->S6

Step-by-step workflow for evaluating peptide plasma stability via LC-MS/MS.

Protocol 2: Specific Protease Degradation Assay

To isolate the exact mechanism of resistance, peptides are subjected to purified proteases (e.g., Trypsin or Dipeptidyl Peptidase-4).

  • Buffer Preparation: Prepare a physiological reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl

    
    , pH 7.5).
    
  • Reaction Setup: Dilute the target peptide to 100

    
    M in the reaction buffer.
    
  • Enzyme Addition: Add the purified protease at a specific enzyme-to-substrate molar ratio (typically 1:100 or 1:500).

  • Incubation: Incubate at 37°C. Draw 20

    
    L aliquots at 
    
    
    
    = 0, 15, 30, 60, 120, and 240 minutes.
  • Quenching: Quench the reaction immediately by adding 20

    
    L of 1% Trifluoroacetic acid (TFA) to lower the pH and denature the enzyme.
    
  • Chromatography: Analyze the quenched samples using Reverse-Phase HPLC (RP-HPLC) with a UV detector (214 nm). The disappearance of the parent peak and the emergence of cleavage fragments will validate the steric shielding provided by the 1-ACHC residue.

Conclusion

The strategic replacement of natural amino acids with 1-aminocyclohexanecarboxylic acid (1-ACHC) is a highly effective, mechanistically sound approach to overcoming the inherent metabolic instability of peptide therapeutics. By leveraging


-disubstitution and the conformational rigidity of the cyclohexane chair, researchers can engineer peptides that resist proteolytic cleavage and exhibit vastly superior in vivo half-lives, paving the way for more efficacious and less frequently dosed peptide drugs.

References

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. National Center for Biotechnology Information (NIH PMC). URL:[Link]

  • Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy. MDPI. URL:[Link]

  • The rise of ultrashort c

    
    -peptides as promising antimicrobial therapeutics. National Center for Biotechnology Information (NIH PMC). URL:[Link]
    

Sources

Safety Operating Guide

1-Aminocyclohexane-1-Carboxylic Acid Hydrobromide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Urgency

1-aminocyclohexane-1-carboxylic acid hydrobromide (often abbreviated as Achc[1]·HBr ) is a non-proteinogenic amino acid derivative used primarily in peptide synthesis and peptidomimetic research. While the parent amino acid is zwitterionic and relatively benign, the hydrobromide salt form renders the compound acidic and potentially corrosive .

Improper disposal can lead to:

  • Regulatory Non-Compliance: Violation of RCRA (Resource Conservation and Recovery Act) standards for characteristic wastes (Corrosivity, D002).

  • Infrastructure Damage: Acidic runoff can corrode plumbing if not neutralized.[1]

  • Safety Hazards: Inadvertent mixing with oxidizers or strong bases can generate heat or toxic fumes.[1]

Core Directive: The default and safest disposal route is collection as hazardous chemical waste for professional incineration.[1] Drain disposal is generally not recommended for research-grade chemical salts without explicit local EHS approval.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards.[2]

PropertyData
Chemical Name 1-Aminocyclohexane-1-carboxylic acid hydrobromide
Parent CAS 2756-85-6 (Parent amine); Salt CAS varies by vendor
Molecular Formula C₇H₁₃NO₂[1][3] · HBr
Physical State White to off-white crystalline solid
Acidity (pH) Acidic in aqueous solution (pH ~3.0–5.0 typically)
GHS Classification Skin Irrit. 2 / Eye Dam. 1 (Parent); Corrosive (Salt form implied)
RCRA Waste Code Not P or U listed.[1] May be D002 (Corrosive) if pH < 2.[1]
Key Safety Risks[2][4][5]
  • Corrosivity: The hydrobromide counter-ion releases HBr in solution, capable of causing severe eye damage and skin burns [1, 2].[2]

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.[1]

Pre-Disposal Logistics

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for corrosive salts.[1]

  • Hands: Nitrile gloves (minimum 5 mil thickness).[1] Double-glove if handling solutions >1 M.

  • Body: Flame-resistant lab coat and closed-toe shoes.

  • Respiratory: Use a fume hood if the solid is friable (dusty).[1]

Waste Segregation[2][6][7][8]
  • Do Not Mix With: Oxidizers (e.g., permanganates, nitrates), organic solvents, or cyanide/sulfide salts.

  • Storage: Store waste in a dedicated "Solid Acidic Waste" or "Toxic/Irritant" container depending on pH.[1]

Disposal Protocols

Protocol A: Solid Waste (Primary Method)

Use this method for expired stocks, surplus solids, or contaminated solid media.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][4][5][6][7][8][9]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Aminocyclohexane-1-carboxylic acid hydrobromide, 98%."[1]

    • Hazard Checkbox: Mark "Corrosive" and "Irritant."[1][3]

  • Storage: Cap tightly. Place the container in a secondary containment tray until pickup.

Protocol B: Aqueous Solution & Neutralization (Spills/Residues)

Use this method for cleaning glassware or neutralizing spills before absorption. Do NOT use this for bulk disposal unless authorized.

Mechanism: The goal is to neutralize the hydrobromide acid salt to a neutral pH (6–8) using a weak base, converting it to the zwitterionic amino acid and sodium bromide.

Reaction:


[1]

Step-by-Step Procedure:

  • Preparation: Place the solution in a beaker within a fume hood.

  • Neutralization:

    • Slowly add 5% Sodium Bicarbonate (NaHCO₃) solution or solid Sodium Carbonate (Na₂CO₃).

    • Caution: Effervescence (bubbling) will occur due to CO₂ release. Add slowly to prevent overflow.

  • Verification: Test pH using a strip or meter.[1] Target pH 6.0–8.0.[1]

  • Collection:

    • Pour the neutralized slurry into a waste container labeled "Aqueous Chemical Waste."

    • Note: Even if neutralized, the organic content (COD/BOD) often prevents drain disposal under modern environmental regulations [3].

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 1-aminocyclohexane-1-carboxylic acid hydrobromide.

DisposalWorkflow Start Waste Identification: 1-Aminocyclohexane-1-carboxylic acid HBr StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved/Spill ContainerSolid Place in HDPE Container Label: 'Corrosive Solid' SolidWaste->ContainerSolid CheckPH Check pH Level LiquidWaste->CheckPH EHS Contact EHS for Pickup (Do Not Pour Down Drain) ContainerSolid->EHS Neutralize Neutralize with NaHCO3 (Target pH 6-8) CheckPH->Neutralize pH < 5 ContainerLiquid Place in Liquid Waste Container Label: 'Aqueous Organic Waste' CheckPH->ContainerLiquid pH 6-8 Neutralize->ContainerLiquid ContainerLiquid->EHS

Figure 1: Decision tree for the safe segregation and disposal of acidic amino acid salts.

Emergency Response Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area if dust is airborne.[1][9]

  • Isolate: Mark the zone.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate or a commercial acid spill kit.

    • Wait for bubbling to cease.[1]

  • Cleanup:

    • Sweep up the neutralized paste using a dustpan and brush.

    • Place in a bag/container labeled "Spill Debris - Hazardous."

    • Wash the area with soap and water [4].[5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid.[1] Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Specific Waste Streams. Retrieved from [Link][1]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.